S0456
Description
Properties
Molecular Formula |
C38H44ClN2Na3O12S4 |
|---|---|
Molecular Weight |
953.5 g/mol |
IUPAC Name |
trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate |
InChI |
InChI=1S/C38H47ClN2O12S4.3Na/c1-37(2)30-24-28(56(48,49)50)14-16-32(30)40(20-5-7-22-54(42,43)44)34(37)18-12-26-10-9-11-27(36(26)39)13-19-35-38(3,4)31-25-29(57(51,52)53)15-17-33(31)41(35)21-6-8-23-55(45,46)47;;;/h12-19,24-25H,5-11,20-23H2,1-4H3,(H3-,42,43,44,45,46,47,48,49,50,51,52,53);;;/q;3*+1/p-3 |
InChI Key |
RNYJFPBIWHZDBN-UHFFFAOYSA-K |
Origin of Product |
United States |
Foundational & Exploratory
S0456 Fluorescent Dye: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties and characteristics of the S0456 fluorescent dye. This compound is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that serves as a critical component in the synthesis of targeted fluorescent imaging agents. Its primary application lies in the field of biomedical imaging, particularly for fluorescence-guided surgery and cancer research, owing to its favorable spectral properties in the NIR window, which allows for deep tissue penetration and minimal autofluorescence.
Core Properties and Characteristics
This compound is utilized as a precursor for the synthesis of targeted imaging probes, most notably pafolacianine (also known as OTL38).[1] These probes function by targeting specific cell surface receptors that are overexpressed in cancerous tissues. The conjugation of this compound to a targeting moiety, such as a folate analog, enables the selective accumulation of the fluorescent dye in tumor cells, facilitating their visualization during surgical procedures and in preclinical research models.[1]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Reference(s) |
| Chemical Name | (structure-based name) | [2] |
| Molecular Formula | C38H44ClN2Na3O12S4 | [3] |
| Molecular Weight | 953.44 g/mol | [3] |
| Appearance | Green to dark green solid powder | [2] |
| Solubility | Water (33.33 mg/mL with heating) | [3] |
| Storage Conditions | 4°C, sealed from light and moisture | [3] |
Photophysical Properties
| Property | This compound Value | Comparative Heptamethine Cyanine Dyes (Typical Range) | Reference(s) |
| Excitation Maximum (λex) | 788 nm | 750 - 800 nm | [2] |
| Emission Maximum (λem) | 800 nm | 770 - 820 nm | [2] |
| Molar Extinction Coefficient (ε) | Data Not Available | 150,000 - 250,000 M⁻¹cm⁻¹ | [4] |
| Quantum Yield (Φ) | Data Not Available | 0.1 - 0.3 | [4] |
| Photostability | Data Not Available | Generally moderate; can be enhanced by conjugation | [5] |
| pH Sensitivity | Data Not Available | Some cyanine dyes exhibit pH-dependent fluorescence | [6][7] |
Mechanism of Action: Folate Receptor-Targeted Imaging
This compound is a key component in folate receptor-targeted imaging agents. These agents leverage the overexpression of folate receptor alpha (FRα) on the surface of many cancer cells. The targeting probe, a conjugate of a folate analog and this compound, binds with high affinity to FRα. Following binding, the probe-receptor complex is internalized by the cell through a process called receptor-mediated endocytosis. This leads to the accumulation of the fluorescent dye within the tumor cells, allowing for their specific visualization.
Experimental Protocols
The following protocols are provided as a general guide for the use of this compound-conjugated probes in cell and in vivo imaging. Optimization may be required for specific experimental systems.
In Vitro: Live Cell Imaging of Folate Receptor-Positive Cells
This protocol describes the labeling of cancer cells overexpressing the folate receptor with an this compound-folate conjugate for fluorescence microscopy.
Materials:
-
This compound-folate conjugate
-
Folate receptor-positive cancer cell line (e.g., KB, HeLa)
-
Folate-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with appropriate NIR laser lines and detectors
Procedure:
-
Cell Culture: Culture folate receptor-positive cells in folate-free medium for at least 24 hours prior to the experiment to ensure maximal receptor availability.
-
Staining:
-
Prepare a stock solution of the this compound-folate conjugate in DMSO or an appropriate solvent.
-
Dilute the stock solution in folate-free medium to the desired final concentration (typically in the nanomolar to low micromolar range).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS to remove unbound probe.
-
-
Imaging:
-
Add fresh folate-free medium or PBS to the cells.
-
Image the cells using a confocal microscope equipped with a laser for excitation near 788 nm and an emission filter centered around 800 nm.
-
In Vivo: Tumor Imaging in a Mouse Xenograft Model
This protocol outlines the procedure for in vivo imaging of tumors using an this compound-folate conjugate in a subcutaneous mouse xenograft model.
Materials:
-
This compound-folate conjugate
-
Tumor-bearing mice (e.g., nude mice with subcutaneous folate receptor-positive tumors)
-
Sterile PBS or saline for injection
-
In vivo imaging system with NIR fluorescence capabilities
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Probe Preparation: Dissolve the this compound-folate conjugate in sterile PBS or saline to the desired concentration for intravenous injection.
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.
-
Probe Administration: Administer the prepared this compound-folate conjugate solution via tail vein injection. The typical dose will depend on the specific probe and should be optimized.
-
Imaging:
-
Place the anesthetized mouse in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to determine the optimal imaging window for tumor visualization and background clearance.
-
Use an excitation wavelength around 780 nm and an emission filter around 810 nm.
-
-
Data Analysis: Quantify the fluorescence intensity in the tumor and surrounding tissues to determine the tumor-to-background ratio.
Synthesis of Targeted Probes
This compound serves as a key building block for creating targeted fluorescent probes. The synthesis of pafolacianine (OTL38), for instance, involves the conjugation of this compound to a modified folic acid derivative. This is typically achieved through a nucleophilic substitution reaction where a reactive group on the folate analog displaces a leaving group on the this compound molecule.[8] The specific reaction conditions, including solvent, temperature, and catalysts, are critical for achieving a high yield of the final product. Researchers aiming to synthesize their own this compound-based probes should refer to detailed synthetic chemistry literature.
Conclusion
The this compound fluorescent dye is a valuable tool for researchers in the fields of cancer biology, drug development, and surgical oncology. Its near-infrared photophysical properties make it well-suited for in vivo imaging applications. When conjugated to targeting ligands, such as folate, it enables the specific visualization of tumors, holding promise for improving the precision of cancer surgery and advancing our understanding of cancer biology. This guide provides a foundational understanding of this compound's properties and practical protocols to facilitate its use in a research setting. Further optimization and characterization are encouraged to tailor its application to specific experimental needs.
References
- 1. Targeted Nanoparticles for Fluorescence Imaging of Folate Receptor Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 5. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-Responsive near-infrared fluorescent cyanine dyes for molecular imaging based on pH sensing - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Excitation and Emission Spectra Analysis of S0456
For Researchers, Scientists, and Drug Development Professionals
Introduction
S0456 is a near-infrared (NIR) fluorescent dye that has garnered attention in the field of biomedical imaging, particularly for its role as a key component in the targeted optical imaging agent OTL38 (Pafolacianine). Its ability to absorb and emit light in the NIR window (700-900 nm) makes it a valuable tool for in vivo imaging applications, as light in this region can penetrate biological tissues with greater depth and reduced autofluorescence compared to visible light. This technical guide provides a comprehensive analysis of the excitation and emission spectra of this compound, presenting available quantitative data, outlining general experimental protocols for characterization, and visualizing related workflows.
Core Photophysical Properties of this compound
The fundamental spectral characteristics of a fluorescent dye are critical for its effective application. For this compound, the key publicly available spectral data points are its excitation and emission maxima.
| Property | Wavelength (nm) |
| Excitation Maximum (λex) | 788[1] |
| Emission Maximum (λem) | 800[1] |
Experimental Protocols for Spectroscopic Characterization
The following protocols describe standard methods for determining the key photophysical properties of a near-infrared fluorescent dye like this compound.
Determination of Excitation and Emission Spectra
Objective: To determine the wavelengths at which the dye most efficiently absorbs light (excitation) and the spectrum of light it emits upon excitation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO). The concentration should be low enough to avoid inner filter effects.
-
Instrumentation: Utilize a calibrated spectrofluorometer.
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the predetermined emission maximum (e.g., 800 nm).
-
Scan a range of excitation wavelengths (e.g., 650-800 nm).
-
Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum represents the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the predetermined excitation maximum (e.g., 788 nm).
-
Scan a range of emission wavelengths (e.g., 780-900 nm).
-
Record the emitted fluorescence intensity at each wavelength. The peak of this spectrum represents the emission maximum (λem).
-
Determination of Fluorescence Quantum Yield (Φ)
Objective: To quantify the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
Methodology:
-
Comparative Method: The quantum yield of a sample is determined relative to a standard of known quantum yield. A common reference for the NIR region is Indocyanine Green (ICG) in DMSO.
-
Procedure:
-
Prepare a series of solutions of both this compound and the reference standard in the same solvent at concentrations that result in an absorbance of less than 0.1 at the excitation wavelength to minimize reabsorption.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
"sample" refers to this compound and "std" refers to the reference standard.
-
-
Determination of Fluorescence Lifetime (τ)
Objective: To measure the average time the fluorophore spends in the excited state before returning to the ground state.
Methodology:
-
Time-Correlated Single Photon Counting (TCSPC): This is a highly sensitive technique for measuring fluorescence lifetimes.
-
Procedure:
-
Excite the this compound sample with a pulsed light source (e.g., a picosecond laser) at the excitation maximum.
-
Detect the emitted single photons using a high-speed detector.
-
Measure the time difference between the laser pulse and the arrival of the photon.
-
Construct a histogram of the arrival times over many excitation cycles.
-
The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).
-
Determination of Molar Extinction Coefficient (ε)
Objective: To measure the light-absorbing capacity of the dye at a specific wavelength.
Methodology:
-
Beer-Lambert Law: This principle states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
-
Procedure:
-
Prepare a series of this compound solutions of known concentrations in a specific solvent.
-
Measure the absorbance of each solution at the excitation maximum (788 nm) using a UV-Vis spectrophotometer with a cuvette of a known path length (typically 1 cm).
-
Plot absorbance versus concentration.
-
The molar extinction coefficient (ε) is the slope of the resulting line, calculated from the equation A = εcl, where A is absorbance, c is concentration, and l is the path length.
-
Signaling Pathways and Experimental Workflows
This compound is a crucial component of OTL38, a fluorescent probe that targets the folate receptor (FR), which is often overexpressed on the surface of cancer cells. The following diagrams illustrate the general mechanism of action and a typical experimental workflow for evaluating such a targeted probe.
Caption: A generalized workflow for the development and evaluation of a targeted fluorescent probe utilizing this compound.
Caption: The signaling pathway for tumor cell targeting and imaging using a folate receptor-targeted this compound conjugate.
Conclusion
This compound is a near-infrared fluorescent dye with excitation and emission maxima at 788 nm and 800 nm, respectively, positioning it well for in vivo imaging applications. While detailed quantitative data on its photophysical properties beyond these maxima are not widely published, this guide provides the standard experimental protocols for their determination. The visualization of its application in a targeted imaging context highlights its potential in the development of advanced diagnostic tools for oncology and other research areas. Further public dissemination of a complete photophysical dataset for this compound would be of significant value to the scientific community.
References
S0456 Dye: A Technical Guide to Quantum Yield and Photostability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye S0456, with a focus on its quantum yield and photostability. This compound is a critical component in the synthesis of the targeted imaging agent pafolacianine (OTL38), which received FDA approval for intraoperative imaging of ovarian and lung cancers.[1][2] Understanding the photophysical properties of this compound is paramount for its application in developing advanced optical imaging agents.
Overview of this compound Dye and OTL38
This compound is a near-infrared (NIR) fluorescent dye with an excitation maximum around 788 nm and an emission maximum at approximately 800 nm.[3][4] It serves as a key raw material in the construction of OTL38, where it is conjugated to a folate analog.[5][6] This conjugation allows for the targeted delivery of the fluorescent dye to cells overexpressing the folate receptor, a common characteristic of various cancer cells.[7] The resulting agent, OTL38 (pafolacianine), enables real-time visualization of malignant tissues during surgery.[8][9]
The chemical structure of this compound is similar to other NIR cyanine (B1664457) dyes, such as IR783 and Cy7.[10] Modifications to the this compound structure, such as the introduction of a phenoxy group via a vinyl ether bridge in the formation of OTL38, have been shown to enhance fluorescence intensity.[5][6]
Quantitative Data
Direct quantitative values for the quantum yield and photostability of this compound are not explicitly reported in the reviewed literature. However, information on the conjugated form, OTL38, and comparable dyes provides valuable context.
Photophysical Properties of this compound and OTL38
| Property | This compound | OTL38 (Pafolacianine) | Data Source |
| Excitation Maximum (λex) | ~788 nm | Not explicitly stated, but linked to this compound | [3][4] |
| Emission Maximum (λem) | ~800 nm | Brightly fluorescent in the NIR region | [3][4] |
| Quantum Yield (ΦF) | Not Reported | Determined relative to ICG in DMSO (ΦF = 13%) but the specific value is not publicly available. | [8] |
Comparative Quantum Yields of Related NIR Dyes
To provide a frame of reference, the quantum yields of structurally similar NIR cyanine dyes are presented below. This suggests a probable range for the quantum yield of this compound and OTL38.
| Dye | Quantum Yield (ΦF) | Solvent | Data Source |
| Indocyanine Green (ICG) | 0.13 | DMSO | [8] |
| IR783 | 8.4% - 28% | Not Specified | |
| Cy7 | 8.4% - 28% | Not Specified |
Experimental Protocols
Detailed methodologies for determining the fluorescence quantum yield and photostability of dyes like this compound are crucial for reproducible research and development.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used approach that compares the fluorescence intensity of a sample to a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound dye solution of unknown quantum yield
-
Quantum yield standard solution (e.g., Indocyanine Green in DMSO, ΦF = 0.13)
-
Solvent (e.g., DMSO, PBS)
Procedure:
-
Prepare a series of dilutions for both the this compound dye and the standard solution in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to minimize inner filter effects.
-
Record the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound dye and the standard.
-
Determine the slope of the resulting linear plots for both the sample (Grad_X) and the standard (Grad_Std).
-
Calculate the quantum yield of the this compound dye (ΦF_X) using the following equation:
ΦF_X = ΦF_Std * (Grad_X / Grad_Std) * (η_X^2 / η_Std^2)
Where:
-
ΦF_Std is the quantum yield of the standard.
-
Grad_X and Grad_Std are the gradients of the intensity vs. absorbance plots.
-
η_X and η_Std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Assessment of Photostability
Photostability is typically assessed by measuring the rate of photobleaching under continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED)
-
Sensitive camera (e.g., sCMOS or EMCCD)
-
Image analysis software (e.g., ImageJ/Fiji)
-
Microscope slides and coverslips
-
This compound dye solution
Procedure:
-
Sample Preparation: Prepare a sample of the this compound dye for microscopy. This can be a solution, a thin film, or embedded in a polymer matrix on a microscope slide.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the this compound dye.
-
Adjust the illumination intensity to a constant and reproducible level.
-
-
Image Acquisition:
-
Acquire an initial image at time t=0.
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals.
-
-
Data Analysis:
-
Open the image series in the analysis software.
-
Define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the intensity of a region without the dye.
-
Normalize the intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t1/2) can be determined as the time at which the fluorescence intensity drops to 50% of its initial value. A longer half-life indicates greater photostability.
-
Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for Relative Quantum Yield Determination.
Caption: Workflow for Photostability Assessment.
Conclusion
This compound is a promising near-infrared dye that forms the fluorescent component of the clinically approved targeted imaging agent OTL38. While specific quantitative data on the quantum yield and photostability of this compound alone are limited in publicly accessible literature, the properties of OTL38 and related cyanine dyes suggest it possesses favorable characteristics for in vivo imaging. The provided experimental protocols offer a standardized approach for researchers to determine these critical photophysical parameters, enabling further development and optimization of this compound-based imaging agents for a variety of research and clinical applications. Future studies providing direct quantification of the quantum yield and photostability of this compound will be invaluable to the scientific community.
References
- 1. On Target Laboratories, Inc. Announces Results of Phase 3 Trial for Pafolacianine Sodium Injection for Intraoperative Illumination of Folate Receptor Positive Ovarian Cancer [prnewswire.com]
- 2. Cytalux (OTL-38) - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 3. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Novel Use of Folate-Targeted Intraoperative Fluorescence, OTL38, in Robot-Assisted Laparoscopic Partial Nephrectomy: Report of the First Three Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Emerging Fluorescent Molecular Tracers to Guide Intra-Operative Surgical Decision-Making [frontiersin.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
S0456: A Technical Guide to Solubility, Solvent Compatibility, and Storage
For Researchers, Scientists, and Drug Development Professionals
S0456 is a near-infrared (NIR) fluorescent dye that serves as a critical raw material in the synthesis of targeted imaging agents, most notably OTL38 (Pafolacianine).[1][2] Its utility in research and development, particularly in the field of cancer imaging, necessitates a thorough understanding of its physicochemical properties. This guide provides a comprehensive overview of the solubility, solvent compatibility, and storage conditions for this compound, compiled from available technical data.
Physicochemical Properties
This compound is a green to dark green solid with the molecular formula C38H44ClN2Na3O12S4 and a molecular weight of 953.44 g/mol .[1][3] Its primary application is as a fluorescent label, with excitation and emission maxima in the near-infrared spectrum, approximately at 788 nm and 800 nm, respectively.[3][4]
| Property | Value | Source |
| CAS Number | 1252007-83-2 | [1][2][3] |
| Molecular Formula | C38H44ClN2Na3O12S4 | [1][2][3] |
| Molecular Weight | 953.44 | [1][2][3] |
| Appearance | Green to dark green solid | [1][4] |
| Excitation Wavelength (Ex) | ~788 nm | [3][4] |
| Emission Wavelength (Em) | ~800 nm | [3][4] |
Solubility and Solvent Compatibility
This compound exhibits significant solubility in aqueous solutions. The primary recommended solvent for preparing stock solutions is water.
| Solvent | Concentration | Conditions | Source |
| Water (H₂O) | 33.33 mg/mL (34.96 mM) | Requires sonication, warming, and heating to 60°C for dissolution. | [1][2][5] |
While detailed solubility data in other common laboratory solvents is not extensively published, its application in forming conjugates like OTL38 suggests compatibility with polar aprotic solvents under specific reaction conditions. For in vivo studies involving formulations with low water solubility, co-solvents such as DMSO, PEG400, or Tween 80 have been suggested as part of general formulation strategies, though this compound's inherent water solubility may render these unnecessary for simple delivery.[4]
Experimental Protocols
Preparation of Aqueous Stock Solution
This protocol is based on the solubility information provided by suppliers.[1][2][5]
Materials:
-
This compound solid powder
-
Nuclease-free water
-
Sterile, conical centrifuge tubes
-
Ultrasonic bath
-
Water bath or heating block set to 60°C
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the calculated volume of nuclease-free water to achieve the target concentration (e.g., for 10 mg of this compound, add 0.3 mL of water to get a concentration of 33.33 mg/mL).
-
Briefly vortex the tube to wet the powder.
-
Place the tube in an ultrasonic bath for 10-15 minutes to aid in dispersion.
-
Transfer the tube to a water bath or heating block set at 60°C. Intermittently vortex the solution until the solid is completely dissolved.
-
Allow the solution to cool to room temperature.
-
For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended.
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and performance. Recommendations vary based on whether the compound is in solid form or dissolved in a solvent.
Solid Form
As a solid powder, this compound should be stored in a tightly sealed container, protected from moisture and light.[2][3]
| Temperature | Duration | Conditions | Source |
| 4°C | 2 years | Tightly sealed, desiccated, away from light. | [3][4] |
| -20°C | 3 years | Tightly sealed, away from moisture and light. | [4] |
In Solvent
Stock solutions of this compound are significantly less stable than the solid form and require colder storage temperatures.
| Temperature | Duration | Conditions | Source |
| -20°C | 1 month | In a sealed container, protected from light. | [1][2][4] |
| -80°C | 6 months | In a sealed container, protected from light. | [1][2][4] |
It is imperative to use aliquots to minimize the number of freeze-thaw cycles, which can degrade the compound.
Application in Targeted Imaging Agent Synthesis
This compound is a key component in the synthesis of OTL38, a folate receptor-targeted NIR dye.[1][2] In this application, this compound is conjugated to a modified folic acid molecule. This process not only provides the fluorescent properties for imaging but also contributes to the binding affinity for the folate receptor, which is often overexpressed in various cancer cells.[1]
Caption: Synthesis of OTL38 from this compound and its subsequent targeting of the Folate Receptor for NIR imaging.
Experimental Workflow: Solution Preparation
The following diagram outlines a typical workflow for preparing and storing this compound solutions for experimental use.
Caption: Standard workflow for the preparation of this compound stock solutions.
References
Understanding the Mechanism of S0456 Fluorescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core fluorescence mechanism of S0456, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. This compound serves as a critical component in the development of targeted optical imaging agents for fluorescence-guided surgery and diagnostics. This document outlines its photophysical properties, the fundamental principles governing its fluorescence, and its application in creating targeted molecular probes.
Core Photophysical Properties of this compound
This compound is a near-infrared (NIR) fluorescent dye characterized by its absorption and emission in the 700-900 nm window, a region where biological tissue has minimal absorbance and autofluorescence, allowing for deep tissue imaging.[1] While comprehensive photophysical data for the unconjugated dye is not extensively published, its key spectral properties have been identified, particularly in the context of its use in targeted conjugates.
Quantitative Data Summary
The primary reported optical characteristics for this compound and its clinically relevant conjugate, OTL38 (Pafolacianine), are summarized below. The conjugation of this compound to a targeting moiety, such as folic acid, has been shown to enhance its fluorescence intensity.[2]
| Property | This compound (Unconjugated) | OTL38 (this compound-Folate Conjugate) | Reference |
| Excitation Maximum (λex) | 788 nm | ~775 nm | [3][4] |
| Emission Maximum (λem) | 800 nm | ~796 nm | [3][4] |
| Quantum Yield (Φf) | Not Reported | Not Reported (Qualitatively brighter than ICG) | [5] |
| Molar Extinction Coefficient (ε) | Not Reported | Not Reported | |
| Fluorescence Lifetime (τ) | Not Reported | Not Reported |
The Fluorescence Mechanism of a Heptamethine Cyanine Dye
The fluorescence of this compound is rooted in the electronic structure of its heptamethine polymethine chain—a series of conjugated double bonds—flanked by two indole (B1671886) heterocyclic rings.[4] The mechanism can be understood as a multi-stage process involving light absorption, electronic excitation, and subsequent emission.
-
Excitation : The process begins when a photon of a specific wavelength (around 788 nm) is absorbed by the dye molecule. This energy absorption excites a π-electron from its highest occupied molecular orbital (HOMO) in the ground state (S₀) to the lowest unoccupied molecular orbital (LUMO) in the first excited singlet state (S₁).[2][4]
-
Non-Radiative Relaxation (Vibrational Relaxation) : Immediately following excitation, the molecule undergoes very rapid vibrational relaxation, losing a small amount of energy as heat to reach the lowest vibrational energy level of the S₁ state. This process is typically completed in picoseconds.
-
Fluorescence Emission : From the relaxed S₁ state, the molecule returns to the ground state (S₀) by releasing the absorbed energy as a photon. This emitted photon has lower energy (and thus a longer wavelength, ~800 nm) than the absorbed photon, a phenomenon known as the Stokes shift.[6]
A significant competing process that reduces fluorescence efficiency is photoisomerization . This non-radiative decay pathway involves the rotation around the carbon-carbon double bonds within the polymethine chain (trans-cis isomerization).[2][7] This process is highly dependent on the molecule's local environment. In low-viscosity solvents, the molecule can freely isomerize, leading to a loss of excitation energy without light emission. However, when this compound is conjugated to a larger molecule, such as folic acid or an antibody, or when bound to a biological target, the steric hindrance restricts this rotation.[7] This restriction closes the non-radiative decay channel, forcing the molecule to release its energy via fluorescence, thereby significantly enhancing the quantum yield and brightness of the dye.[2]
References
- 1. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Photonics of Trimethine Cyanine Dyes as Probes for Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Structure and Synthesis of S0456
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental protocols related to S0456, a near-infrared (NIR) fluorescent dye. This compound serves as a critical component in the construction of targeted molecular imaging agents, most notably the folate receptor-targeted probe OTL38 (Pafolacianine), which has applications in fluorescence-guided surgery.
Chemical Structure and Properties
This compound is a meso-chloro substituted heptamethine cyanine (B1664457) dye. Its structure is characterized by two sulfonated indolenine heterocyclic nuclei linked by a seven-carbon polymethine chain containing a cyclohexene (B86901) ring. The sulfonate groups enhance water solubility, a crucial property for biological applications.
Systematic IUPAC Name: trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1252007-83-2 | [1][2] |
| Molecular Formula | C₃₈H₄₄ClN₂Na₃O₁₂S₄ | [2] |
| Molecular Weight | 953.44 g/mol | [2] |
| Appearance | Green to dark green solid powder | [1] |
| Excitation Wavelength (λex) | 788 nm | [1] |
| Emission Wavelength (λem) | 800 nm | [1] |
| Solubility | Water: 33.33 mg/mL (34.96 mM) with sonication and warming to 60°C | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: a sulfonated indolium salt and a cyclohexene-based polymethine bridge, followed by a final condensation reaction.
Logical Workflow for the Synthesis of this compound
Caption: Logical workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Part A: Synthesis of 2,3,3-Trimethyl-1-(4-sulfobutyl)-3H-indolium-5-sulfonate (Sulfonated Indolium Salt)
-
Step 1: Fischer Indole Synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic acid.
-
To a round-bottom flask, add 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone (B44728) in glacial acetic acid.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture to allow for the precipitation of a pink solid.
-
Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield 2,3,3-trimethyl-3H-indole-5-sulfonic acid.
-
-
Step 2: N-Alkylation to form the Sulfonated Indolium Salt.
-
Suspend the 2,3,3-trimethyl-3H-indole-5-sulfonic acid in a high-boiling point solvent such as chlorobenzene.
-
Add 1,4-butane sultone to the suspension.
-
Heat the mixture at 110-120°C for 12 hours.
-
Cool the reaction mixture, decant the solvent, and triturate the residue with a suitable solvent like 2-propanol.
-
Filter the resulting solid, wash with 2-propanol, and dry under vacuum to obtain the sulfonated indolium salt.
-
Part B: Synthesis of 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde (Polymethine Bridge Precursor)
-
Vilsmeier-Haack Reaction.
-
In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool a solution of dimethylformamide (DMF) in dichloromethane (B109758) (DCM) to 0-5°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 25°C.
-
After the addition is complete, add cyclohexanone to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) for 3 hours with vigorous stirring.
-
Cool the reaction to room temperature and then quench by pouring it into ice water.
-
Allow the mixture to stand overnight to facilitate the precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield 2-chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde.
-
Part C: Final Condensation to Synthesize this compound
-
Condensation Reaction.
-
Dissolve two equivalents of the sulfonated indolium salt from Part A in a mixture of acetic anhydride (B1165640) and acetic acid.
-
Add one equivalent of the cyclohexene bridge precursor from Part B and two equivalents of sodium acetate.
-
Heat the reaction mixture for 15-60 minutes.
-
Cool the mixture and precipitate the crude product by adding it to a non-polar solvent like diethyl ether.
-
Collect the crude product by filtration.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) or by preparative HPLC to obtain the final product as a green to dark green solid.
-
Key Experimental Protocols
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) of this compound can be determined using a relative method, comparing its fluorescence intensity to that of a standard dye with a known quantum yield that absorbs and emits in a similar spectral range (e.g., IR-125 or ICG in DMSO).
Protocol:
-
Preparation of Solutions: Prepare a series of dilutions of both this compound and the reference dye in the same solvent (e.g., DMSO or PBS). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorbance spectra for all solutions and determine the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both this compound and the reference dye. The plots should be linear.
-
Calculation: The quantum yield is calculated using the following equation: Φf_sample = Φf_ref * (m_sample / m_ref) * (n_sample² / n_ref²) where Φf is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts "sample" and "ref" refer to this compound and the reference dye, respectively.
Photostability Assay
This protocol assesses the photostability of this compound by measuring the decrease in its fluorescence intensity upon continuous illumination.
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., PBS) at a concentration that gives a strong fluorescence signal.
-
Instrumentation Setup: Use a spectrofluorometer or a fluorescence microscope equipped with a stable light source.
-
Initial Measurement: Record the initial fluorescence intensity of the sample.
-
Continuous Illumination: Continuously expose the sample to the excitation light at a constant power.
-
Time-course Measurement: Record the fluorescence intensity at regular time intervals until the intensity has significantly decreased.
-
Data Analysis: Plot the normalized fluorescence intensity as a function of illumination time. The data can be fitted to an exponential decay curve to determine the photobleaching half-life.
In Vitro Folate Receptor Binding Assay (Competitive)
This assay determines the binding affinity of a folate-S0456 conjugate (like OTL38) to folate receptor (FR)-positive cells.
Protocol:
-
Cell Culture: Culture FR-positive cells (e.g., KB cells) and FR-negative control cells (e.g., A549 cells) in appropriate media.
-
Assay Setup: Seed the cells in a multi-well plate and allow them to adhere.
-
Competition: Incubate the cells with a fixed concentration of a radiolabeled folic acid (e.g., ³H-folic acid) and varying concentrations of the this compound-folate conjugate (or unlabeled folic acid as a positive control).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Washing: Wash the cells multiple times with cold PBS to remove unbound ligands.
-
Cell Lysis and Measurement: Lyse the cells and measure the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand as a function of the competitor concentration. The data can be fitted to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the radioligand binding), which can be used to calculate the binding affinity (Ki).
In Vivo Optical Imaging
This protocol describes the use of an this compound-conjugate for imaging tumors in a murine model.
Protocol:
-
Animal Model: Use immunodeficient mice bearing subcutaneous or orthotopic tumors derived from FR-positive cancer cells.
-
Probe Administration: Intravenously inject the this compound-conjugate (e.g., OTL38) into the tumor-bearing mice. A typical dose for OTL38 is around 0.025 mg/kg.
-
Imaging: At various time points post-injection (e.g., 1, 2, 4, 24 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system equipped with the appropriate excitation and emission filters for this compound.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the fluorescent probe.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other tissues using region of interest (ROI) analysis. Calculate the tumor-to-background ratio to assess the targeting efficacy.
Signaling Pathway and Mechanism of Action
This compound itself is a fluorescent dye and does not have a direct signaling pathway. Its utility comes from its conjugation to a targeting ligand, such as folic acid in the case of OTL38. The mechanism of action for such a conjugate involves the specific binding of the targeting moiety to its receptor on the cell surface, leading to the accumulation of the fluorescent dye at the target site.
Mechanism of OTL38 Tumor Targeting
References
An In-depth Technical Guide to S0456 as a Raw Material for Targeted Probes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S0456, a near-infrared (NIR) fluorescent dye, and its application as a critical raw material in the development of targeted molecular probes for research and potential clinical applications.
This compound is a versatile chemical entity that, when conjugated to a targeting ligand, enables the creation of highly specific probes for fluorescence-guided surgery, in vivo imaging, and other diagnostic applications.[1][2][3] Its favorable optical properties in the NIR spectrum allow for deep tissue penetration, making it an invaluable tool in preclinical and translational research.[4]
Physicochemical Properties of this compound
This compound is a complex organic molecule with specific characteristics that make it suitable for bio-conjugation and imaging. A summary of its key properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C38H44ClN2Na3O12S4 | [1][5] |
| Molecular Weight | 953.44 g/mol | [1] |
| CAS Number | 1252007-83-2 | [1][5] |
| Appearance | Green to dark green solid powder | [6] |
| Excitation Wavelength (Ex) | ~788 nm | [5][6] |
| Emission Wavelength (Em) | ~800 nm | [5][6] |
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and performance in experimental settings.
| Condition | Specification | Reference |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years (sealed, away from moisture and light) | [1][6] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month (sealed, away from moisture and light) | [1] |
| Solubility in H2O | 33.33 mg/mL (34.96 mM) with ultrasonic and warming to 60°C | [1] |
Application in Targeted Probe Development
This compound serves as the fluorescent reporter component in a targeted probe. The general principle involves conjugating this compound to a ligand that has a high affinity for a specific biological target, such as a receptor overexpressed on cancer cells. This modular design allows for the development of a wide range of targeted imaging agents.
A notable example is the synthesis of OTL38 (Pafolacianine), where this compound is linked to a modified folic acid.[1][3] This conjugation endows OTL38 with the ability to specifically bind to the folate receptor (FR), which is overexpressed in various cancers, enabling fluorescence-guided surgery.[1][3][7]
General Workflow for Targeted Probe Synthesis
The development of a targeted probe using this compound typically follows a multi-step process, from the selection of a targeting ligand to the final purification of the conjugate.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule targeted NIR dye conjugate for imaging LHRH receptor positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]
- 7. Folate receptor-targeted near-infrared photodynamic therapy for folate receptor-overexpressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
Core Principles of S0456 for Near-Infrared Imaging in Preclinical and Clinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of S0456, a near-infrared (NIR) fluorescent dye that serves as a critical component in the development of targeted molecular imaging agents. Its application is primarily focused on fluorescence-guided surgery and the visualization of cancerous tissues. We will explore its fundamental properties, its mechanism when incorporated into targeted probes, and the experimental protocols for its use.
Introduction to this compound
This compound is a fluorescent dye that operates in the near-infrared spectrum, specifically with an excitation wavelength of approximately 788 nm and an emission wavelength around 800 nm.[1][2][3] This region of the electromagnetic spectrum is advantageous for in vivo imaging due to the reduced autofluorescence from biological tissues and deeper tissue penetration of light compared to the visible spectrum.[4]
The primary utility of this compound is not as a standalone imaging agent, but as a raw material or building block for constructing highly specific, tumor-targeted imaging probes.[5][6] In this paradigm, this compound is chemically linked to a targeting moiety—such as a small molecule, peptide, or antibody—that has a high affinity for a specific receptor overexpressed on the surface of cancer cells. This conjugation strategy transforms the non-specific dye into a precision tool for cancer visualization.
Mechanism of Action: Targeted Imaging
The core principle behind this compound-based probes is receptor-mediated accumulation in malignant tissues. By attaching this compound to a ligand that binds to a specific tumor marker, the resulting conjugate circulates through the body and selectively accumulates at the tumor site. This leads to a high tumor-to-background ratio, allowing surgeons and researchers to clearly distinguish cancerous tissue from healthy surrounding tissue in real-time.[7][8]
Two prominent examples of this compound-based targeted probes include:
-
OTL38 (Pafolacianine): In this agent, this compound is conjugated to a modified form of folic acid.[5][6] This probe targets the folate receptor (FR), which is frequently overexpressed in various cancers, including ovarian, lung, and breast cancer.[3][4][5]
-
LHRH Receptor-Targeted Probes: this compound has been conjugated to antagonists of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, such as the BOEPL ligand.[7] These probes are designed to target cancers that express high levels of LHRH-R, including breast, ovarian, and endometrial cancers.[7]
The general mechanism is depicted in the signaling pathway below.
References
- 1. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Identification of a Folate Receptor-Targeted Near-Infrared Molecular Contrast Agent to Localize Pulmonary Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Small molecule targeted NIR dye conjugate for imaging LHRH receptor positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quicker, deeper and stronger imaging: A review of tumor-targeted, near-infrared fluorescent dyes for fluorescence guided surgery in the preclinical and clinical stages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to S0456 for Labeling Folate Receptor-Positive Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of S0456, a near-infrared (NIR) cyanine (B1664457) dye, and its application in the labeling of folate receptor-positive cells. This document details the core principles, quantitative data, experimental methodologies, and relevant biological pathways associated with the use of this compound-based probes for cancer cell identification and imaging.
Introduction to this compound and Folate Receptor Targeting
This compound is a near-infrared (NIR) fluorescent dye that serves as a crucial component in the construction of targeted imaging agents.[1][2] It is most notably utilized in the FDA-approved optical imaging agent pafolacianine (also known as OTL38), which is a conjugate of a folate analog and the this compound dye.[3][4] This conjugation allows for the specific targeting of cells that overexpress the folate receptor alpha (FRα), a protein frequently found in high concentrations on the surface of various cancer cells, including ovarian and lung cancer, while having limited expression in normal tissues.[3][5]
The principle behind this technology lies in the high affinity of the folate moiety of the conjugate for FRα.[6] Upon binding, the this compound-folate conjugate is internalized by the cancer cells through receptor-mediated endocytosis.[7][8] The accumulation of the NIR dye within the target cells enables their visualization using specialized imaging systems, providing real-time guidance during surgical procedures to identify and resect malignant tissues that may not be visible to the naked eye.[4][9]
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of this compound-containing probes and related compounds for folate receptor targeting.
Table 1: Optical Properties of Folate Receptor-Targeted Fluorescent Probes
| Compound | Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| Pafolacianine (OTL38) | This compound (NIR Cyanine Dye) | 774 - 776 | 794 - 815 |
| EC17 | Fluorescein (FITC) | 470 | 520 |
Data sourced from multiple preclinical and clinical studies.[4][10][11][12]
Table 2: Binding Affinity and In Vitro Performance
| Compound | Target Receptor | Binding Affinity (Kd) | In Vitro Signal-to-Background Ratio (SBR) |
| Pafolacianine (OTL38) | Folate Receptor α (FRα) | ~1 nM | 1.4-fold higher than EC17 |
Binding affinity data for pafolacianine.[6][13] In vitro SBR is a comparative measure against EC17 in FRα-positive cell lines.[1][10]
Table 3: In Vivo Performance Comparison
| Compound | Animal Model | Mean Improvement in Tumor SBR |
| Pafolacianine (OTL38) vs. EC17 | Mice with FRα-positive xenografts | 3.3-fold |
This table highlights the superior in vivo performance of the NIR dye-based probe (OTL38) compared to the visible spectrum probe (EC17) in preclinical models.[1][10][12]
Experimental Protocols
This section provides detailed methodologies for key experiments involving the labeling of folate receptor-positive cells with this compound-conjugated probes.
In Vitro Labeling of Adherent Folate Receptor-Positive Cells for Fluorescence Microscopy
This protocol is a representative procedure for labeling adherent cancer cells overexpressing FRα (e.g., KB, HeLa) with a folate-S0456 conjugate for subsequent visualization by fluorescence microscopy.
Materials:
-
Folate receptor-positive cells (e.g., KB, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Folate-free RPMI medium
-
Folate-S0456 conjugate (e.g., pafolacianine)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Mounting medium with DAPI
-
Glass coverslips
-
Fluorescence microscope with appropriate NIR filter sets
Procedure:
-
Cell Culture: Plate FRα-positive cells on glass coverslips in a multi-well plate and culture until they reach 70-80% confluency.
-
Folate Depletion: To enhance probe binding, replace the complete medium with folate-free RPMI medium and incubate for 24 hours prior to labeling.
-
Probe Incubation: Prepare a working solution of the folate-S0456 conjugate in folate-free RPMI medium at a final concentration of 100-500 nM. Remove the culture medium from the cells and add the probe solution. Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Washing: Gently aspirate the probe solution and wash the cells three times with pre-warmed PBS to remove unbound conjugate.
-
Fixation: Fix the cells by incubating with 4% PFA solution for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Nuclear Staining (Optional): If desired, counterstain the nuclei by incubating with a DAPI solution for 5 minutes.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the labeled cells using a fluorescence microscope equipped with filters for NIR fluorescence (e.g., excitation ~775 nm, emission ~795 nm) and DAPI (if used).
In Vivo Administration for Intraoperative Imaging (Clinical Research Protocol)
This protocol outlines the general procedure for the intravenous administration of pafolacianine in a clinical setting for intraoperative imaging. This is for informational purposes and should be performed by qualified medical professionals under approved clinical trial protocols.
Procedure:
-
Patient Preparation: Patients with suspected or confirmed FRα-positive cancer (e.g., ovarian or lung cancer) are selected.
-
Dosing: A single intravenous dose of pafolacianine (0.025 mg/kg) is administered to the patient.[8]
-
Infusion: The infusion is typically given over a period of 60 minutes.
-
Timing: The infusion is completed at least 1 to 2 hours before the planned surgery and intraoperative imaging.[4][8]
-
Intraoperative Imaging: During the surgical procedure, a specialized near-infrared imaging system is used to visualize the fluorescence emitted from the this compound dye that has accumulated in the cancerous tissues.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key biological pathways and experimental workflows related to this compound and folate receptor targeting.
Folate Receptor Alpha (FRα) Signaling Pathway
Caption: FRα signaling upon folate binding, activating JAK/STAT3 and ERK1/2 pathways.
Experimental Workflow for In Vitro Cell Labeling
Caption: Step-by-step workflow for labeling FRα-positive cells with a folate-S0456 probe.
Receptor-Mediated Endocytosis of Folate-S0456 Conjugate
Caption: Internalization of the Folate-S0456 conjugate via receptor-mediated endocytosis.
References
- 1. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Folate receptor alpha for cancer therapy: an antibody and antibody-drug conjugate target coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Folate stimulates ERK1/2 phosphorylation and cell proliferation in fetal neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the approved indications for Pafolacianine? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Initial Assessment of S0456 for In Vivo Imaging
This technical guide provides a comprehensive initial assessment of the near-infrared (NIR) fluorescent dye this compound for in vivo imaging applications. This compound serves as a crucial component in the development of targeted imaging agents for cancer detection and fluorescence-guided surgery.
Core Properties of this compound
This compound is a near-infrared (NIR) fluorescent dye that is utilized in the synthesis of targeted imaging agents.[1][2] It functions as a tumor-specific optical imaging agent.[1][2][3] The dye has an excitation wavelength of approximately 788 nm and an emission wavelength of around 800 nm.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C38H44ClN2Na3O12S4 | [1][4] |
| Molecular Weight | 953.44 g/mol | [4] |
| Excitation Wavelength | 788 nm | [1][2][3] |
| Emission Wavelength | 800 nm | [1][2][3] |
| Purity | ≥98% | [3] |
| Storage Conditions | 4°C, sealed, away from moisture and light | [4] |
This compound-Based Conjugates for Targeted Imaging
This compound is conjugated to various ligands to create targeted imaging probes. These probes are designed to bind to specific receptors that are overexpressed on the surface of cancer cells, thereby enabling the visualization of tumors.
OTL38 is a folate receptor-targeted near-infrared dye, where this compound is linked to a modified folic acid.[4] This conjugation provides OTL38 with favorable optical properties, high affinity, and specificity for tumor tissues that overexpress the folate receptor.[4] The introduction of a phenoxy group via a vinyl ether bridge to this compound in the formation of OTL38 can enhance fluorescence intensity and cause a blue shift in the spectrum.[4]
This compound has been conjugated to ligands targeting the Luteinizing Hormone-Releasing Hormone Receptor (LHRH-R), which is overexpressed in breast, ovarian, prostate, and endometrial cancers.[5] Two such conjugates, BOEPL-L2-S0456 and BOEPL-L3-S0456, have been evaluated for their imaging potential.[5] BOEPL-L3-S0456, which incorporates a peptidoglycan linker, demonstrated reduced liver uptake compared to BOEPL-L2-S0456 with a PEG linker.[5] In vitro studies showed that BOEPL-L3-S0456 has a low nanomolar binding affinity for the LHRH-R.[5]
This compound has also been used to create probes targeting Fibroblast Activation Protein (FAP), which is expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment.[6][7] The conjugate FL-L1-S0456 has shown tumor-specific uptake in mouse xenografts of various cancer types, including FaDu, MDA-MB-231, KB, and HT29.[6]
In Vivo Imaging Data Summary
The following table summarizes the key findings from in vivo imaging studies using this compound-based conjugates.
| Conjugate | Target | Cancer Model(s) | Key Findings |
| OTL38 | Folate Receptor α (FRα) | Pulmonary Adenocarcinomas (A549 xenografts) | Strong fluorescence in tumor and kidneys (due to native FRα expression and renal excretion).[8] |
| BOEPL-L3-S0456 | LHRH Receptor | Breast Cancer (MDA-MB-231 xenografts), Ovarian Cancer (OVCAR-3 xenografts) | Receptor-mediated tumor uptake with high fluorescence in the tumor and kidneys (due to renal excretion).[5] Avoided significant liver uptake.[5] |
| FL-L1-S0456 | Fibroblast Activation Protein (FAP) | FaDu, MDA-MB-231, KB, and HT29 xenografts | Demonstrated tumor-specific uptake mediated by FAP on cancer-associated fibroblasts.[6] |
| FTL-S-S0456 | Fibroblast Activation Protein (FAP) | HT29 xenografts | Tumor-specific uptake observed 2 hours post-injection.[7] |
Experimental Protocols
A general protocol for conjugating this compound to a targeting ligand involves the following steps:
-
Dissolve this compound-maleimide and the targeting ligand (e.g., BOEPL-L2) in anhydrous DMSO.[5]
-
Add 5 equivalents of diisopropylethylamine (DIPEA).[5]
-
Stir the reaction mixture under argon for 1 hour.[5]
-
Monitor the reaction progress using LC-MS.[5]
-
Purify the crude conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
The following is a generalized protocol for in vivo imaging using this compound-based probes in mouse xenograft models:
-
Animal Model: Use female athymic nu/nu mice with subcutaneously implanted tumor xenografts (e.g., MDA-MB-231, HT29).[5][7] Allow tumors to grow to a specified size (e.g., ~400 mm³).[7]
-
Probe Administration: Intravenously inject the this compound conjugate (e.g., 5-10 nanomoles) via the tail vein.[5][6][7]
-
Competition Study (for specificity): In a separate cohort of mice, co-inject a 100-fold excess of the unlabeled targeting ligand along with the fluorescent conjugate.[5]
-
Imaging: At various time points post-injection (e.g., 2, 8, and 12 hours), euthanize the animals and acquire whole-body fluorescence images using an in vivo imaging system (e.g., Caliper IVIS Lumina II, AMI imager).[5][7]
-
Biodistribution: Following whole-body imaging, harvest organs of interest (e.g., tumor, brain, heart, lungs, liver, spleen, kidneys, muscle) and image them to quantify the accumulation of the conjugate.[5][7]
Visualizations
References
- 1. This compound - Immunomart [immunomart.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Small molecule targeted NIR dye conjugate for imaging LHRH receptor positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a Folate Receptor-Targeted Near-Infrared Molecular Contrast Agent to Localize Pulmonary Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of S0456: A Technical Guide to a Key Near-Infrared Dye in Targeted Cancer Imaging
West Lafayette, IN - The near-infrared (NIR) fluorescent dye S0456 has emerged as a critical component in the development of targeted imaging agents for cancer diagnosis and fluorescence-guided surgery. While not a therapeutic agent itself, this compound serves as a robust and versatile platform for creating highly specific probes that illuminate malignant tissues. This technical guide provides an in-depth overview of the discovery, development, and application of this compound, with a focus on its use in the folate receptor-targeted agent OTL38 (pafolacianine).
This compound is a heptamethine cyanine (B1664457) dye characterized by its strong absorption and fluorescence in the near-infrared spectrum, with an excitation maximum around 788 nm and an emission maximum at approximately 800 nm.[1][2] This spectral profile is advantageous for in vivo imaging as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration of light. The development of this compound and its subsequent application in targeted imaging agents have been significantly advanced by the work of Dr. Philip S. Low at Purdue University and the subsequent commercialization efforts by On Target Laboratories, Inc.
Physicochemical and Optical Properties of this compound
The core structure of this compound, a meso-chloro-substituted heptamethine cyanine, is designed for high quantum yield and photostability. The meso-chloro atom is a key feature, serving as a reactive site for conjugation to targeting ligands via nucleophilic substitution.[3][4]
| Property | Value | Reference |
| CAS Number | 1252007-83-2 | [2] |
| Excitation Wavelength (Ex) | ~788 nm | [1][2] |
| Emission Wavelength (Em) | ~800 nm | [1][2] |
| Molecular Formula | C38H44ClN2Na3O12S4 | |
| Molecular Weight | 953.44 g/mol |
Synthesis of this compound and its Conjugates
While a detailed, step-by-step protocol for the de novo synthesis of this compound is not publicly available in peer-reviewed literature, the general synthesis of meso-chloro-substituted heptamethine cyanine dyes involves a multi-step process. This process typically begins with the Fischer indole (B1671886) synthesis to create substituted indolenium salts. These salts are then condensed with a reactive intermediate, such as 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene, in the presence of a base and dehydrating agent.
General Experimental Protocol for Synthesis of a Meso-Chloro Heptamethine Cyanine Dye:
-
Synthesis of Indolenium Salt: A substituted phenylhydrazine (B124118) is reacted with 3-methyl-2-butanone (B44728) via Fischer indole synthesis to yield a trimethyl-substituted indole. This indole is then alkylated with an appropriate alkyl halide to produce the corresponding indolenium salt.[4]
-
Synthesis of the Polymethine Bridge Precursor: Cyclohexanone undergoes a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide to produce 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene.[4]
-
Condensation Reaction: Two equivalents of the indolenium salt are reacted with one equivalent of the polymethine bridge precursor in a solvent such as acetic anhydride (B1165640) with a base like sodium acetate. The reaction mixture is heated to drive the condensation, followed by purification of the resulting dye, often by recrystallization or chromatography.[3]
The true utility of this compound lies in its ability to be conjugated to targeting moieties. A prime example is the synthesis of OTL38, where this compound is linked to a folic acid analog.
Experimental Protocol for Conjugation of this compound to a Targeting Ligand (General):
-
Activation of the Targeting Ligand: The targeting molecule, containing a suitable nucleophilic group (e.g., a phenol (B47542) or thiol), is dissolved in an anhydrous polar aprotic solvent like dimethylformamide (DMF). A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to deprotonate the nucleophile.
-
Nucleophilic Substitution: A solution of this compound in the same solvent is added to the activated targeting ligand. The reaction proceeds via nucleophilic substitution at the meso-chloro position of the this compound molecule.
-
Purification: The resulting conjugate is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final product.
Mechanism of Action: Folate Receptor-Targeted Imaging
Many cancers, including ovarian, lung, and breast cancer, overexpress the folate receptor (FR). This provides a specific target for imaging agents. OTL38, a conjugate of a folic acid analog and this compound, leverages this by binding with high affinity to FR-positive cells.
Upon intravenous administration, OTL38 circulates in the bloodstream and accumulates in tissues with high FR expression. The bound OTL38 is then internalized by the cancer cells through receptor-mediated endocytosis. This internalization traps the fluorescent dye within the tumor cells, leading to a strong and persistent fluorescent signal during imaging, while the unbound agent is cleared from the body.
Preclinical and Clinical Development of OTL38
The development of OTL38 has progressed through extensive preclinical and clinical evaluation. In preclinical studies using animal models, OTL38 demonstrated high tumor-to-background ratios, enabling clear visualization of tumors.
Clinical trials have further validated the utility of OTL38 in fluorescence-guided surgery. In a Phase 2 study for ovarian cancer, surgeons were able to identify additional cancerous lesions in a significant percentage of patients that were not detected by standard visual inspection and palpation. This has led to more complete tumor resection. Similar positive outcomes have been observed in clinical trials for lung cancer. On Target Laboratories has successfully navigated the regulatory process, leading to FDA approval for OTL38 (pafolacianine) for use in certain cancer surgeries.
Experimental Protocol for In Vivo Fluorescence Imaging:
-
Animal Models: Athymic nude mice are typically used, bearing subcutaneous or orthotopic xenografts of human cancer cell lines known to overexpress the target receptor (e.g., KB cells for folate receptor).
-
Agent Administration: The this compound-based imaging agent is administered intravenously via tail vein injection at a predetermined optimal dose.
-
Imaging: At various time points post-injection, the animals are anesthetized and imaged using a small animal in vivo imaging system equipped with the appropriate excitation laser and emission filters for the 700-800 nm range.
-
Data Analysis: The fluorescence intensity in the tumor and surrounding healthy tissue is quantified to determine the tumor-to-background ratio. Post-imaging, tissues may be excised for ex vivo imaging and histological confirmation.
Conclusion
This compound has proven to be a cornerstone in the development of a new class of targeted near-infrared imaging agents. Its favorable optical properties and amenability to chemical conjugation have enabled the creation of probes like OTL38, which are transforming the landscape of cancer surgery. By providing surgeons with real-time visual confirmation of malignant tissue, this compound-based technologies hold the promise of improving surgical outcomes and patient prognosis. Further research is ongoing to expand the application of this compound and similar dyes to target a wider range of cancers and other diseases.
References
- 1. Lab Members: Low Research Lab: Purdue Chemistry [chem.purdue.edu]
- 2. On Target Laboratories, Inc. Announces Results of Phase 3 Trial for Pafolacianine Sodium Injection for Intraoperative Illumination of Folate Receptor Positive Ovarian Cancer [prnewswire.com]
- 3. mdpi.com [mdpi.com]
- 4. Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Characteristics of S0456 in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics of S0456, a near-infrared (NIR) fluorescent dye, with a focus on its properties in aqueous solutions. This compound is a critical component in the synthesis of targeted optical imaging agents, such as Pafolacianine (OTL38), and serves as a valuable tool in preclinical research for fluorescence-guided surgery and cancer imaging.[1][2][3]
Core Spectral Properties
This compound is characterized by its absorbance and emission in the near-infrared window, a region of the electromagnetic spectrum (typically 700-900 nm) where biological tissues exhibit minimal autofluorescence and photon absorption. This property allows for deeper tissue penetration and a higher signal-to-background ratio, making it ideal for in-vivo imaging applications. The primary spectral characteristics are its excitation and emission maxima.[4][5]
Data Presentation: Quantitative Spectral Data
The key spectral parameters for this compound are summarized below. It is important to note that while general values are provided, these can be influenced by the solvent environment and conjugation to other molecules. For instance, when conjugated to form Pafolacianine (OTL-38), the absorption and emission peaks are observed at approximately 775 nm and 796 nm, respectively.[6]
| Parameter | Wavelength (nm) | Solvent/Conditions | Reference |
| Excitation Maximum (λex) | 788 | General | [1][4][5] |
| Emission Maximum (λem) | 800 | General | [1][4][5] |
| Spectra in Aqueous Buffer | See Figure 1 in Ref.[6] | PBS | [6] |
Experimental Protocols: Spectral Characterization
This section outlines a generalized methodology for determining the absorbance and fluorescence spectra of this compound in an aqueous solution, such as Phosphate-Buffered Saline (PBS).
1. Materials and Equipment:
-
This compound solid powder
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO), if needed for initial stock solution
-
UV-Vis Spectrophotometer (dual-beam recommended for stability)[7]
-
Spectrofluorometer
-
1 cm pathlength quartz cuvettes[8]
-
Volumetric flasks and pipettes
-
Analytical balance
2. Preparation of Stock Solution:
-
This compound has a reported water solubility of 33.33 mg/mL, though this may require sonication and heating.[2]
-
Alternatively, prepare a concentrated stock solution (e.g., 1-10 mM) in DMSO, as this compound is readily soluble in organic solvents.[4] Store this stock solution at -20°C or -80°C for long-term stability, protected from light.[2][3]
3. Preparation of Working Solutions:
-
Create a series of dilutions from the stock solution into the desired aqueous buffer (e.g., PBS) to a final concentration suitable for spectral analysis (typically in the low micromolar, µM, range).
-
Ensure the final concentration of DMSO is minimal (e.g., <0.5%) to avoid significant solvent effects on the spectral properties.
4. Absorbance Spectrum Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Fill a quartz cuvette with the aqueous buffer to serve as the blank reference.[9]
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 600-900 nm).
-
Replace the blank with a cuvette containing the this compound working solution.
-
Scan the absorbance spectrum to identify the wavelength of maximum absorbance (λabs max). This value is often used as the optimal excitation wavelength for fluorescence measurements.
5. Fluorescence Spectra Measurement:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to the λabs max determined from the absorbance measurement (around 788 nm).
-
Fill a quartz cuvette with the aqueous buffer to measure any background signal.
-
Replace the blank with the this compound working solution.
-
Scan the emission spectrum across a suitable range (e.g., 790-900 nm) to determine the wavelength of maximum emission (λem max).
Application in Targeted Biological Imaging
This compound is not typically used as a standalone agent but as a payload for targeted imaging. Its chemical structure allows for conjugation to targeting ligands, such as modified folic acid or peptides, which bind to specific receptors that are overexpressed on cancer cells.[2][3][10] For example, this compound is a key raw material for OTL38, which targets the folate receptor (FR), often upregulated in various cancers.[1][2] This targeting strategy enhances the accumulation of the fluorescent dye at the tumor site, enabling high-contrast optical imaging for diagnostic purposes or fluorescence-guided surgery.
The general principle involves three steps:
-
Conjugation: this compound is chemically linked to a high-affinity targeting ligand.
-
Systemic Administration & Targeting: The conjugate is administered, circulates in the body, and binds specifically to target receptors on the surface of cancer cells.
-
Visualization: The tissue is illuminated with NIR light at the excitation wavelength of this compound, and the resulting fluorescence emission is captured by an imaging system, revealing the location of the tumor.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. Small molecule targeted NIR dye conjugate for imaging LHRH receptor positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: S0456 - A Key Intermediate for Folate Receptor-Targeted Near-Infrared Imaging
CAS Number: 1252007-83-2 Synonym: S0456
This technical guide provides an in-depth overview of this compound, a near-infrared (NIR) fluorescent dye, for researchers, scientists, and drug development professionals. This compound serves as a critical raw material in the synthesis of folate receptor-targeted imaging agents, most notably OTL38 (Pafolacianine). This document details its chemical properties, its role in the construction of targeted probes, relevant biological pathways, and experimental considerations.
Core Compound Properties
This compound is a heptamethine cyanine (B1664457) dye characterized by its strong absorbance and fluorescence in the near-infrared spectrum. Its chemical structure is designed to be reactive, allowing for conjugation with targeting moieties.
| Property | Value | Reference |
| CAS Number | 1252007-83-2 | [1][2][3] |
| Molecular Formula | C₃₈H₄₄ClN₂Na₃O₁₂S₄ | [2] |
| Molecular Weight | 953.44 g/mol | |
| Appearance | Green to dark green solid powder | [4] |
| Excitation (λex) | ~788 nm | [4][5] |
| Emission (λem) | ~800 nm | [4][5] |
| Solubility | Water: 33.33 mg/mL (34.96 mM) with heating | [6] |
Role in Targeted Imaging: Synthesis of OTL38 (Pafolacianine)
This compound is a precursor to OTL38, a fluorescent probe that targets the folate receptor (FR), which is overexpressed in various cancers.[7] The synthesis involves the conjugation of this compound to a modified folic acid derivative. This linkage not only provides the targeting capability but also enhances the optical properties of the dye.[6] The introduction of a phenoxy group via a vinyl ether bridge to this compound can further increase fluorescence intensity.[6]
Synthesis Workflow
The general workflow for synthesizing a targeted probe like OTL38 from this compound involves several key steps, from initial conjugation to final purification and analysis.
Biological Pathway: Folate Receptor-Mediated Endocytosis
OTL38, the conjugate of this compound, exerts its imaging function by binding to the folate receptor alpha (FRα) on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, leading to the internalization and accumulation of the fluorescent probe within the tumor cells. This process allows for specific visualization of cancerous tissues during surgical procedures.
Experimental Protocols and Applications
The primary application of this compound-derived probes is in fluorescence-guided surgery and in vivo imaging of tumors. Below are generalized experimental protocols based on the use of OTL38.
In Vitro Binding Affinity Assay
Objective: To determine the binding affinity of the this compound-conjugate to target cells.
-
Cell Culture: Culture cancer cells with high and low expression of the target receptor (e.g., folate receptor).
-
Incubation: Incubate the cells with varying concentrations of the this compound-conjugate for a defined period (e.g., 1 hour at 37°C).
-
Washing: Wash the cells to remove any unbound conjugate.
-
Lysis: Lyse the cells to release the internalized conjugate.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates using a fluorescence spectrophotometer or plate reader at the appropriate excitation and emission wavelengths for this compound (~788 nm / ~800 nm).
-
Data Analysis: Determine the dissociation constant (Kd) by plotting cell-bound fluorescence against the concentration of the conjugate.
In Vivo Tumor Imaging
Objective: To visualize tumors in a preclinical animal model.
-
Animal Model: Use immunodeficient mice bearing xenograft tumors that overexpress the target receptor.
-
Probe Administration: Administer the this compound-conjugate intravenously to the mice.
-
Imaging: At various time points post-injection, image the mice using a near-infrared fluorescence imaging system.
-
Biodistribution: After the final imaging session, euthanize the animals and excise tumors and major organs for ex vivo imaging to determine the biodistribution and tumor-to-background ratio.
Experimental Workflow for In Vivo Imaging
The following diagram outlines a typical workflow for an in vivo imaging experiment using an this compound-based probe.
References
- 1. Evaluation of Novel Tumor-Targeted Near-Infrared Probe for Fluorescence-Guided Surgery of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Endocytosis of GPI-linked membrane folate receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Novel Tumor-Targeted Near-Infrared Probe for Fluorescence-Guided Surgery of Cancer | CiNii Research [cir.nii.ac.jp]
A Technical Guide to Commercially Available S0456 Derivatives and Analogs for Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye S0456, its derivatives, and structural analogs that are commercially available for research and development. This document details their chemical properties, applications in targeted imaging, and relevant experimental protocols, with a focus on their use in fluorescence-guided surgery and cancer research.
Introduction to this compound and the Heptamethine Cyanine (B1664457) Dye Class
This compound is a heptamethine cyanine dye that serves as a crucial raw material in the synthesis of Pafolacianine (also known as OTL-38 or Cytalux™).[1][2][3] Pafolacianine is a folate receptor-targeted NIR fluorescent imaging agent approved for clinical use in identifying cancerous lesions during surgery.[2][3] Heptamethine cyanine dyes, including this compound and its analogs, are characterized by their strong absorption and fluorescence in the near-infrared spectrum (typically 700-900 nm).[4][5] This spectral window is highly advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence from biological tissues, leading to a higher signal-to-background ratio.[6][7]
The core structure of these dyes consists of two nitrogen-containing heterocyclic moieties connected by a seven-carbon polymethine chain.[4] Modifications to this core structure, such as the addition of reactive functional groups, allow for conjugation to various targeting molecules, including antibodies, peptides, and small molecules like folic acid.[8][9]
Commercially Available this compound and its Analogs
While this compound itself is commercially available from suppliers such as MedChemExpress, a wide array of its structural analogs, primarily functionalized heptamethine cyanine dyes, are offered by various biochemical companies. These analogs are designed for straightforward conjugation to biomolecules, enabling the development of targeted imaging probes.
The following tables summarize the key quantitative data for this compound and a selection of its commercially available functionalized analogs. These analogs share the heptamethine cyanine core but differ in their reactive groups for conjugation.
Table 1: Properties of this compound
| Parameter | Value | Reference |
| CAS Number | 1252007-83-2 | [10] |
| Molecular Formula | C₃₈H₄₄ClN₂Na₃O₁₂S₄ | [10] |
| Molecular Weight | 953.44 g/mol | [10] |
| Excitation Max (λex) | ~788 nm | [11] |
| Emission Max (λem) | ~800 nm | [11] |
| Primary Application | Precursor for Pafolacianine (OTL-38) synthesis | [1] |
| Commercial Suppliers | MedChemExpress, APExBIO | [1][11] |
Table 2: Commercially Available Functionalized Heptamethine Cyanine Analogs of this compound
| Product Name | Reactive Group | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Commercial Supplier(s) |
| Cyanine7 NHS ester | N-hydroxysuccinimide ester | ~750 nm | ~773 nm | ~250,000 | ~0.12 | Lumiprobe, KareBay Biochem |
| Sulfo-Cyanine7 NHS ester | N-hydroxysuccinimide ester | ~750 nm | ~773 nm | ~250,000 | ~0.12 | Lumiprobe |
| Cyanine7 Maleimide | Maleimide | ~750 nm | ~773 nm | ~250,000 | ~0.12 | Lumiprobe, Tocris Bioscience |
| Sulfo-Cyanine7 Maleimide | Maleimide | ~750 nm | ~773 nm | ~250,000 | ~0.12 | Lumiprobe |
| Cyanine7 Azide | Azide | ~750 nm | ~773 nm | ~250,000 | ~0.12 | Lumiprobe |
| Cyanine7 Alkyne | Alkyne | ~750 nm | ~773 nm | ~250,000 | ~0.12 | Lumiprobe |
| IRDye® 800CW NHS Ester | N-hydroxysuccinimide ester | 774 nm | 789 nm | ~240,000 | ~0.06 | LI-COR Biosciences |
| IRDye® 800CW Maleimide | Maleimide | 774 nm | 789 nm | ~240,000 | ~0.06 | LI-COR Biosciences |
| Sulfo-Cy7.5 NHS ester | N-hydroxysuccinimide ester | 778 nm | 797 nm | 222,000 | 0.21 | BroadPharm |
| Cy5 NHS ester | N-hydroxysuccinimide ester | 646 nm | 662 nm | 250,000 | 0.2 | Antibodies.com, AxisPharm |
Table 3: Commercially Available Folate-Conjugated this compound Analogs
| Product Name | Description | Excitation Max (λex) | Emission Max (λem) | Commercial Supplier(s) |
| CY5-PEG-Folate | Cyanine5 conjugated to folic acid via a PEG linker. | ~646 nm | ~660 nm | Ruixibiotech |
| Folate-PEG-Cyanine Dyes | A variety of cyanine dyes (e.g., Cy3, Cy5, Cy7) linked to folic acid through a PEG spacer. | Varies with dye | Varies with dye | Nanocs Inc., AxisPharm |
Signaling Pathways and Targeting Mechanism
The primary application of this compound derivatives and analogs in oncology research is centered around targeted delivery to cancer cells that overexpress specific surface receptors, most notably the folate receptor (FR).
Folate Receptor-Mediated Endocytosis
Many types of cancer, including ovarian, lung, and breast cancers, exhibit a significant overexpression of the folate receptor alpha (FRα).[3] This differential expression allows for the targeted delivery of folate-conjugated molecules. The process, known as folate receptor-mediated endocytosis, involves the binding of the folate-conjugated dye to the FRα on the cancer cell surface. Following binding, the receptor-ligand complex is internalized into the cell within an endosome. The acidic environment of the endosome facilitates the release of the fluorescent probe, which then accumulates within the cell, allowing for visualization.
Caption: Folate Receptor-Mediated Endocytosis Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound analogs, from conjugation to in vivo imaging.
Protocol for Antibody-Dye Conjugation using NHS Ester Chemistry
This protocol describes the conjugation of a heptamethine cyanine NHS ester to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Heptamethine cyanine NHS ester (e.g., Cyanine7 NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
PD-10 desalting columns (or similar size-exclusion chromatography system)
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 2-5 mg/mL in PBS (pH 7.4).
-
Dye Preparation: Prepare a 10 mg/mL stock solution of the cyanine NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add the cyanine NHS ester stock solution to the antibody solution at a molar ratio of dye to antibody between 5:1 and 10:1. The reaction should be performed in a buffer with a pH of 8.0-8.5.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.
-
Purification: Equilibrate a PD-10 desalting column with PBS (pH 7.4). Load the conjugation reaction mixture onto the column and elute with PBS. Collect the colored, fluorescent fractions, which contain the conjugated antibody.
-
Characterization: Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (e.g., ~750 nm for Cyanine7). Calculate the degree of labeling (DOL) using the molar extinction coefficients of the antibody and the dye.
Caption: Antibody-Dye Conjugation Workflow.
Protocol for In Vivo Tumor Imaging in a Mouse Model
This protocol outlines the procedure for in vivo fluorescence imaging of tumors in a mouse model using a folate-conjugated heptamethine cyanine dye.[12][13][14]
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous folate receptor-positive tumors)
-
Folate-conjugated heptamethine cyanine dye (e.g., Pafolacianine or a custom conjugate)
-
Sterile 5% dextrose solution or PBS for injection
-
In vivo imaging system equipped with appropriate NIR laser and emission filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice using a calibrated vaporizer with isoflurane.
-
Dye Administration: Inject the folate-conjugated dye intravenously via the tail vein. A typical dose for Pafolacianine in preclinical studies is around 0.025 mg/kg.[15] The dye should be diluted in a sterile vehicle like 5% dextrose solution.
-
Imaging Timepoints: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to determine the optimal imaging window with the best tumor-to-background ratio.
-
Image Acquisition: Place the anesthetized mouse in the imaging system. Use an excitation laser and emission filter appropriate for the specific dye (e.g., excitation at ~775 nm and emission >790 nm for Pafolacianine-like dyes).
-
Data Analysis: Quantify the fluorescence intensity in the tumor region and in a non-tumor region (background). Calculate the tumor-to-background ratio (TBR) to assess the targeting efficiency of the probe.
-
Ex Vivo Analysis (Optional): After the final imaging timepoint, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the dye.
Conclusion
This compound and its commercially available analogs represent a powerful class of molecular tools for researchers in oncology and drug development. Their favorable near-infrared optical properties, combined with the ability to be conjugated to targeting moieties, enable the development of highly specific probes for in vivo imaging and fluorescence-guided surgery. The availability of a diverse range of functionalized heptamethine cyanine dyes provides researchers with the flexibility to design and synthesize novel imaging agents tailored to their specific research needs. The detailed protocols provided in this guide serve as a starting point for the successful implementation of these powerful fluorescent probes in preclinical research. As the field of targeted therapies and diagnostics continues to advance, the utility of this compound derivatives and analogs is expected to grow, contributing to the development of more precise and effective cancer treatments.
References
- 1. Doubly Strapped Zwitterionic NIR-I and NIR-II Heptamethine Cyanine Dyes for Bioconjugation and Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pafolacianine, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Heptamethine dyes - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. ohsu.edu [ohsu.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Intraoperative Near-Infrared Fluorescence Imaging Targeting Folate Receptors Identifies Lung Cancer in a Large Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NIR fluorescence-guided tumor surgery: new strategies for the use of indocyanine green - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pafolacianine (OTL 38) | 荧光成像剂 | MCE [medchemexpress.cn]
Methodological & Application
Protocol for Conjugating S0456 to Antibodies and Peptides
Introduction
This document provides detailed protocols for the conjugation of the near-infrared (NIR) fluorescent dye, S0456, to antibodies and peptides. The ability to label these biomolecules with a NIR dye like this compound is critical for a variety of research and drug development applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[1][2] The protocols outlined below are designed for researchers, scientists, and drug development professionals, providing step-by-step instructions for two common conjugation strategies: amine-reactive conjugation for antibodies and thiol-reactive conjugation for peptides. These methods ensure stable and efficient labeling while preserving the biological activity of the antibody or peptide.
Data Summary
Successful bioconjugation relies on optimizing key quantitative parameters. The following table summarizes typical ranges for the conjugation of this compound to antibodies and peptides. The optimal values for a specific application should be determined empirically.
| Parameter | Antibody Conjugation (Amine-Reactive) | Peptide Conjugation (Thiol-Reactive) |
| Molar Excess of this compound | 5-20 fold | 10-20 fold |
| Antibody/Peptide Concentration | 1-10 mg/mL | 1-5 mg/mL |
| Reaction pH | 8.0-9.0 | 6.5-7.5 |
| Reaction Time | 1-2 hours at Room Temperature | 1-4 hours at Room Temperature |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room Temperature (20-25°C) |
| Purification Method | Size Exclusion Chromatography, Dialysis | Reversed-Phase HPLC, Size Exclusion Chromatography |
| Degree of Labeling (DOL) | 2-8 | 1 |
Experimental Protocols
Protocol 1: Amine-Reactive Conjugation of this compound to Antibodies
This protocol details the conjugation of an amine-reactive derivative of this compound (e.g., this compound-NHS ester) to primary amines (e.g., lysine (B10760008) residues) on an antibody.
Materials:
-
Antibody of interest
-
Amine-reactive this compound (e.g., this compound-NHS ester)
-
Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (10 kDa MWCO)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer using dialysis or a desalting column.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the amine-reactive this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the antibody solution. A 5- to 20-fold molar excess of the dye is recommended.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring. Alternatively, the reaction can be performed overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of the Conjugate:
-
Separate the this compound-antibody conjugate from unreacted dye and other small molecules using a size exclusion chromatography column equilibrated with PBS.
-
Alternatively, purify the conjugate by dialysis against PBS at 4°C with several buffer changes.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of this compound.
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.
-
Protocol 2: Thiol-Reactive Conjugation of this compound to Peptides
This protocol describes the conjugation of a thiol-reactive derivative of this compound (e.g., this compound-maleimide) to a cysteine residue on a peptide.[3]
Materials:
-
Cysteine-containing peptide
-
Thiol-reactive this compound (e.g., this compound-maleimide)
-
Conjugation Buffer: 100 mM phosphate (B84403) buffer, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) or size exclusion chromatography
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon gas
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
If the peptide may have formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the thiol-reactive this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the peptide solution to achieve a 10- to 20-fold molar excess of the dye.
-
Flush the headspace of the reaction vial with nitrogen or argon gas, cap it tightly, and wrap it in aluminum foil to protect it from light.
-
Incubate the reaction for 1-4 hours at room temperature with gentle stirring.
-
-
Purification of the Conjugate:
-
Purify the this compound-peptide conjugate from unreacted dye and unlabeled peptide using RP-HPLC. This is the recommended method for achieving high purity.[4]
-
Alternatively, for larger peptides, size exclusion chromatography can be used.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.
-
Lyophilize the purified conjugate for long-term storage at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Workflow for amine-reactive conjugation of this compound to an antibody.
Caption: Workflow for thiol-reactive conjugation of this compound to a peptide.
References
Application Notes and Protocols for NHS Ester and Maleimide Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters and maleimides are among the most widely used reactive functional groups in bioconjugation, enabling the covalent linkage of molecules for a vast array of applications, including the development of antibody-drug conjugates (ADCs), fluorescent probes, and immobilized proteins.[1][2][3] This document provides a detailed overview of the conjugation chemistry involving NHS esters and maleimides, with a focus on their application in labeling biomolecules with fluorescent dyes, such as the near-infrared (NIR) dye S0456.[4][5]
NHS esters are highly efficient acylating agents that selectively react with primary amines, such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[1][2][6] Maleimides, on the other hand, exhibit high specificity for sulfhydryl (thiol) groups, typically found in cysteine residues, forming a stable thioether linkage through a Michael addition reaction.[2][6][7] The distinct reactivity of these two functional groups allows for controlled, sequential conjugation when used in heterobifunctional crosslinkers, minimizing the formation of undesirable homodimers.[1]
This compound is a near-infrared (NIR) fluorescent dye with excitation and emission maxima around 788 nm and 800 nm, respectively.[5][8] It has been utilized in the development of tumor-specific optical imaging agents.[4][5] While this compound itself is not commercially available as a pre-activated NHS ester or maleimide (B117702), its chemical structure can be modified to incorporate these functionalities, or it can be conjugated to molecules that have been functionalized with NHS esters or maleimides. This allows for the targeted delivery and visualization of this compound in biological systems.
Data Presentation
Table 1: Quantitative Data on Reaction Kinetics and Stability
The efficiency and stability of the linkages formed by NHS ester and maleimide crosslinkers are critical for the development of robust bioconjugates. The following tables summarize key quantitative data from the literature.
| Feature | NHS Ester Chemistry | Maleimide Chemistry | Reference(s) |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | [2][6] |
| Bond Formed | Amide | Thioether | [2][6] |
| Optimal pH | 7.2 - 8.5 | 6.5 - 7.5 | [1][2][9] |
| Specificity | Moderate to High | High | [2][6] |
| Stability of Linkage | Very High (Amide bond) | High (Thioether bond after ring-opening) | [2][6] |
| Primary Side Reaction | Hydrolysis of the ester | Hydrolysis of the maleimide, Retro-Michael reaction | [2][6] |
Table 2: Stability of NHS Ester and Maleimide Moieties
| Moiety | Condition | Half-life | Reference(s) |
| NHS Ester | pH 7.0, 0°C | 4-5 hours | [2][10] |
| NHS Ester | pH 8.6, 4°C | 10 minutes | [2][10] |
| Maleimide | pH > 7.5 | Increased hydrolysis | [7][9] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an NHS Ester-Functionalized Dye (e.g., this compound-NHS Ester)
This protocol describes the conjugation of an NHS ester-activated fluorescent dye to primary amines on a target protein.
Materials:
-
Protein to be labeled (e.g., antibody)
-
NHS ester-functionalized this compound (prepared separately or custom synthesized)
-
Amine-free conjugation buffer (e.g., 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.[3][11] Ensure the buffer is free of primary amines (e.g., Tris or glycine).[12]
-
NHS Ester Stock Solution Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[6][11]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound-NHS ester to the protein solution.[3][11] The optimal molar ratio should be determined empirically. Gently mix and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[6][13]
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.[6] Incubate for 15-30 minutes at room temperature.[14]
-
Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).[12][14]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye at its specific absorbance maximum (for this compound, ~788 nm).[14][15]
Protocol 2: General Procedure for Labeling a Thiol-Containing Protein with a Maleimide-Functionalized Dye (e.g., this compound-Maleimide)
This protocol is for the site-specific conjugation of a maleimide-activated dye to cysteine residues on a protein.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized this compound (prepared separately or custom synthesized)
-
Degassed, amine-free conjugation buffer (e.g., 0.1 M phosphate buffer with 0.1 M EDTA, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced
-
Anhydrous DMF or DMSO
-
Quenching solution (e.g., free cysteine or 2-mercaptoethanol)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation and Reduction (if necessary): Dissolve the protein in the degassed conjugation buffer. If cysteine residues are in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[6] Remove excess TCEP using a desalting column if necessary (TCEP does not need to be removed before maleimide reaction).[11]
-
Maleimide Stock Solution Preparation: Immediately before use, dissolve the this compound-maleimide in anhydrous DMF or DMSO to a concentration of 10-20 mM.[6]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide to the reduced protein solution.[6] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[14]
-
Quenching (Optional): To stop the reaction, add a quenching solution containing a free thiol.[12]
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a desalting column or dialysis.[14]
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry.[14][15]
Visualization of Workflows and Mechanisms
Chemical Reaction Mechanism
Caption: Reaction mechanisms for NHS ester and maleimide conjugation.
Experimental Workflow for Protein Labeling
Caption: Generalized workflows for protein labeling experiments.
Logical Relationship for Two-Step Heterobifunctional Crosslinking
Caption: Two-step conjugation using a heterobifunctional crosslinker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. benchchem.com [benchchem.com]
- 15. abberior.rocks [abberior.rocks]
Application Notes and Protocols for S0456 Cell Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
S0456 is a near-infrared (NIR) fluorescent dye designed for targeted cell labeling.[1][2][3] Operating within the 700-900 nm spectral window, this compound offers significant advantages for live-cell imaging, including deeper tissue penetration, reduced phototoxicity, and minimal autofluorescence compared to traditional visible light fluorophores.[4] These characteristics make it an invaluable tool for a variety of applications, from fundamental cell biology research to preclinical drug development.
This compound functions by binding to the folate receptor (FR), a protein often overexpressed on the surface of various cancer cells.[2][3] This specific binding facilitates the targeted labeling and visualization of FR-positive cells. This compound is also known as a key component in the synthesis of Pafolacianine (OTL-38), a folate receptor-targeted NIR dye used in fluorescence-guided surgery.[5]
This document provides a comprehensive guide to utilizing this compound for cell labeling, including detailed experimental protocols, data presentation for key parameters, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C38H44ClN2Na3O12S4 | [3] |
| Excitation Wavelength (Ex) | ~788 nm | [2][3] |
| Emission Wavelength (Em) | ~800 nm | [2][3] |
| Appearance | Green to dark green solid powder | [2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |
Recommended Staining Parameters (Optimized from OTL-38 Protocol)
| Parameter | Recommended Range | Notes |
| This compound Concentration | 100 nM - 1 µM | Start with 200 nM and optimize for your specific cell type and application. Higher concentrations may lead to non-specific binding. |
| Incubation Time | 30 - 120 minutes | A 60-minute incubation is a good starting point. Longer times may be necessary for some cell types but can also increase background. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Cell Confluency | 50-70% | Optimal for clear imaging of individual cells. |
Signaling Pathway and Experimental Workflow
Folate Receptor-Mediated Endocytosis of this compound
This compound targets cells through folate receptor-mediated endocytosis. The dye binds to the folate receptor alpha (FRα) on the cell surface. This binding event triggers the internalization of the receptor-dye complex into the cell through endocytic vesicles. Inside the cell, the complex is trafficked through the endosomal pathway. This targeted uptake mechanism allows for the specific labeling of cells overexpressing the folate receptor.
General Experimental Workflow for this compound Cell Labeling and Imaging
The overall process for labeling cells with this compound involves preparing the cells, incubating them with the dye, and then imaging them using a fluorescence microscope equipped for near-infrared detection.
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
This protocol provides a general procedure for staining live cells with this compound. Optimization of the dye concentration and incubation time is recommended for each cell type and experimental condition.
Materials:
-
This compound fluorescent dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes or chamber slides appropriate for microscopy
-
Fluorescence microscope with NIR laser lines and appropriate filters (Excitation: ~788 nm, Emission: ~800 nm)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel. Ensure cells are healthy and adherent.
-
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store any unused stock solution at -20°C or -80°C, protected from light and moisture.
-
On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in pre-warmed (37°C) live-cell imaging medium. The final concentration should be optimized, but a starting concentration of 200 nM is recommended.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 30-120 minutes. A 60-minute incubation is a good starting point. Protect the cells from light during incubation.
-
-
Washing:
-
To reduce background fluorescence from unbound dye, it is recommended to wash the cells.
-
Carefully remove the staining solution.
-
Gently wash the cells two to three times with pre-warmed live-cell imaging medium.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate NIR excitation and emission filters.
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching while still obtaining a good signal.[4]
-
Protocol 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Incorrect filter sets: Excitation and emission filters do not match the spectral properties of this compound. | Verify that the microscope filters are appropriate for NIR imaging in the ~780/810 nm range. |
| Low dye concentration: The concentration of this compound is too low for detection. | Perform a titration to determine the optimal dye concentration for your cell type. | |
| Insufficient incubation time: The dye has not had enough time to bind to the receptors. | Increase the incubation time in increments (e.g., 60, 90, 120 minutes). | |
| Low folate receptor expression: The target cells have low or no expression of the folate receptor. | Use a positive control cell line known to overexpress the folate receptor (e.g., KB, HeLa cells). | |
| High Background | Excessive dye concentration: High concentrations can lead to non-specific binding. | Reduce the this compound concentration. |
| Inadequate washing: Unbound dye remains in the imaging medium. | Increase the number and volume of washes after incubation. | |
| Autofluorescence: Some cell types may exhibit inherent fluorescence in the NIR range. | Image an unstained control sample to determine the level of autofluorescence and adjust imaging settings accordingly. | |
| Photobleaching (Signal Fades Quickly) | High laser power: Excessive laser intensity is bleaching the fluorophore. | Use the lowest laser power that provides an adequate signal. |
| Long exposure times: Prolonged exposure to the excitation light is causing photobleaching. | Reduce the exposure time and, if necessary, use a more sensitive detector. | |
| Cell Toxicity | High dye concentration: this compound, like many fluorescent dyes, can be toxic at high concentrations. | Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal, non-toxic concentration range for your cells. |
| Prolonged light exposure: The imaging process itself can be phototoxic to cells. | Minimize the duration and intensity of light exposure during imaging. |
References
Application Notes: S0456 for Fluorescence-Guided Surgery in Preclinical Models
Introduction
S0456 is a near-infrared (NIR) fluorescent dye utilized in the development of targeted imaging agents for fluorescence-guided surgery (FGS).[1][2] Operating within the NIR-I window (650–900 nm), this compound offers advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence compared to visible light fluorophores.[3] Its utility lies in its ability to be conjugated with targeting ligands, such as peptides or small molecules, to create probes that selectively accumulate in tumor tissues.[4][5][6] This selective accumulation allows for real-time visualization of malignant tissues during surgery, aiding in the complete resection of tumors and the identification of positive margins and metastatic lymph nodes.[5][7]
One notable application of this compound is in the construction of OTL38, a folate receptor-targeted NIR dye.[8][9] By linking this compound to a modified folic acid, OTL38 exhibits high affinity and specificity for cancer cells overexpressing the folate receptor, which is common in various cancers like ovarian, lung, kidney, and endometrial cancers.[4][7][8] Similarly, this compound has been conjugated to antagonists of the Luteinizing Hormone-Releasing Hormone Receptor (LHRH-R) to target breast, ovarian, and endometrial cancers.[10] These targeted conjugates have demonstrated effective tumor visualization in preclinical xenograft models, highlighting the versatility of this compound as a platform for developing cancer-specific imaging agents.[7][10]
Mechanism of Action
The fundamental principle behind this compound-based imaging agents is targeted delivery. This compound itself is a fluorescent reporter molecule.[8] To achieve tumor specificity, it is covalently linked to a high-affinity targeting ligand that recognizes and binds to a specific molecular marker, or receptor, that is overexpressed on the surface of cancer cells.[4][5]
Commonly targeted receptors include:
-
Folate Receptor (FR): Overexpressed in a significant percentage of human cancers, FRs have a high affinity for folic acid.[4] this compound-folate conjugates (like OTL38) bind to these receptors, leading to the internalization of the conjugate and accumulation of the fluorescent signal within the cancer cells.[7][8]
-
Luteinizing Hormone-Releasing Hormone Receptor (LHRH-R): This receptor is often present on the surface of various hormone-sensitive cancers.[10] this compound conjugated to an LHRH-R antagonist will bind to these receptors, enabling the visualization of LHRH-R positive tumors.[10]
Once the conjugate accumulates at the tumor site, the surgical field is illuminated with an NIR light source corresponding to the excitation wavelength of this compound. The dye then emits fluorescent light at a longer wavelength, which is captured by a specialized intraoperative imaging system. This process allows the surgeon to distinguish cancerous tissue from surrounding healthy tissue in real-time.[3] The clearance of these small molecule conjugates often occurs via renal and/or hepatic routes.[10]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound and Conjugates
| Property | This compound | OTL38 (Folate-S0456 Conjugate) |
| Molecular Weight | 953.44 g/mol [9] | 1414 g/mol [7] |
| Excitation Wavelength (Ex) | ~776-788 nm[2][7] | 776 nm[7] |
| Emission Wavelength (Em) | ~793-800 nm[2][7] | 793 nm[7] |
| Target Receptor | N/A | Folate Receptor (FR)[1][8] |
| Solubility | Soluble in water (with heating) and DMSO[9] | Not specified |
Table 2: Performance of this compound Conjugates in Preclinical Models
| Conjugate | Tumor Model | Animal Model | Key Findings |
| BOEPL-L3-S0456 | Ovarian Cancer (OVCAR-3) | Athymic nu/nu mice | Receptor-mediated uptake in tumors; clearance primarily through renal route with minimal signal in other organs.[10] |
| BOEPL-L3-S0456 | Endometrial Cancer (HEC-1B) | Athymic nu/nu mice | Demonstrated receptor-mediated uptake and specificity for LHRH-R positive tumors.[10] |
| BOEPL-2-S0456 | Breast Cancer (MDA-MB-231) | Athymic nu/nu mice | Showed receptor-mediated uptake in the tumor, with some non-specific uptake in the liver and kidneys due to clearance.[10] |
| FTL-S-S0456 | Colon Carcinoma (HT29) | Athymic nu/nu mice | Successful tumor imaging 2 hours post-injection, with competition studies confirming target specificity.[11] |
Experimental Protocols
Protocol 1: In Vitro Cell Binding Assay
This protocol is for determining the binding affinity and specificity of an this compound conjugate to cancer cells expressing the target receptor.
Materials:
-
Cancer cell line expressing the target receptor (e.g., MDA-MB-231 for LHRH-R)[10]
-
Cell culture medium and supplements
-
This compound-conjugate
-
Phosphate-buffered saline (PBS)
-
1% Sodium dodecyl sulfate (B86663) (SDS) solution
-
Multi-well cell culture plates
-
Fluorescence spectrophotometer
Procedure:
-
Cell Seeding: Plate the cancer cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Incubation: Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound-conjugate.[10] For competition/specificity assays, co-incubate with an excess of the unlabeled targeting ligand.
-
Incubation Period: Incubate the cells for 1 hour at 37°C.[10]
-
Washing: After incubation, carefully remove the medium and wash the cells three times with fresh, cold medium or PBS to remove any unbound conjugate.[10]
-
Cell Lysis: Lyse the cells by adding 1% SDS solution to each well and incubating until the cells are fully dissolved.[10]
-
Fluorescence Measurement: Transfer the cell lysates to a suitable plate or cuvette and measure the cell-bound fluorescence using a fluorescence spectrophotometer set to the appropriate excitation and emission wavelengths for this compound.
Protocol 2: In Vivo Fluorescence Imaging in Preclinical Tumor Models
This protocol describes the procedure for real-time imaging of tumors in live mouse models using an this compound-conjugate.
Materials:
-
Female athymic nu/nu mice (5-6 weeks old)[10]
-
This compound-conjugate solution formulated for in vivo use[2]
-
Anesthetic (e.g., isoflurane, sodium pentobarbital)[12]
-
In vivo fluorescence imaging system (e.g., AMI imager, IVIS)[11]
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank or other appropriate site of the mice. Allow the tumors to grow to a palpable size (e.g., ~400 mm³).[11]
-
Agent Administration: Once tumors have reached the desired size, administer the this compound-conjugate via intravenous (tail vein) injection. A typical dose might be around 5 nmol per mouse.[11]
-
Anesthesia: Anesthetize the mice using a suitable protocol to ensure they remain immobilized during the imaging procedure.[12]
-
Imaging Time Point: Place the anesthetized mouse in the imaging chamber at a predetermined time point post-injection (e.g., 2 hours).[10][11] This time point should be optimized to allow for tumor accumulation and clearance from background tissues.
-
Image Acquisition: Acquire fluorescence images using the imaging system. Set the excitation and emission filters appropriate for this compound (e.g., Ex: 770-780 nm, Em: 790-800 nm).[2][12] Acquire both a white light (anatomical) image and a fluorescence image.
-
Fluorescence-Guided Surgery (Optional): While the animal is under anesthesia and being imaged, a mock or actual surgical resection can be performed using the real-time fluorescence signal to guide the removal of the tumor.
-
Post-Imaging: After imaging, the animal can be recovered or euthanized for ex vivo analysis.
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol outlines the steps for analyzing the distribution of the this compound-conjugate in various organs after in vivo imaging.
Materials:
-
Mouse from Protocol 2
-
Surgical tools for dissection
-
Fluorescence imaging system
-
PBS
Procedure:
-
Euthanasia: Immediately following the final in vivo imaging time point, euthanize the mouse using an approved method.
-
Organ Dissection: Dissect the mouse and carefully harvest the tumor and major organs/tissues of interest (e.g., liver, kidneys, spleen, lungs, heart, muscle).[10][12]
-
Washing: Gently rinse the harvested organs with PBS to remove any blood.
-
Ex Vivo Imaging: Arrange the dissected organs in the imaging chamber of the fluorescence imaging system.
-
Image Acquisition: Acquire a fluorescence image of the organs using the same settings as the in vivo imaging.
-
Analysis: Quantify the fluorescence intensity for each organ. This data provides a detailed assessment of the agent's biodistribution, accumulation in the tumor, and clearance through organs like the kidneys and liver.[10] The tumor-to-background ratio (e.g., tumor-to-muscle) can be calculated to determine imaging contrast.
Visualizations
Caption: this compound conjugate binds to a specific receptor on a cancer cell, leading to fluorescence.
Caption: Standard workflow for a preclinical FGS study using an this compound-based imaging agent.
Caption: Logical relationship of components in a targeted this compound fluorescent probe.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]
- 3. Emerging Fluorescent Molecular Tracers to Guide Intra-Operative Surgical Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Tumor-targeted dyes for fluorescence-guided surgery of cancer: Low Research Lab: Purdue Chemistry [chem.purdue.edu]
- 6. Quicker, deeper and stronger imaging: A review of tumor-targeted, near-infrared fluorescent dyes for fluorescence guided surgery in the preclinical and clinical stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor-Targeted Fluorescence-Guided Surgery With Low Molecular Weight Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Small molecule targeted NIR dye conjugate for imaging LHRH receptor positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for In Vivo Imaging Using S0456-Based Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
S0456 is a near-infrared (NIR) fluorescent dye that serves as a critical component in the synthesis of targeted imaging probes.[1][2] Its application in constructing probes for specific biological targets allows for high-contrast in vivo imaging, aiding in cancer research, drug development, and surgical guidance.[3][4] The NIR window (700-900 nm) is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration of light.[5][6]
This document provides detailed application notes and protocols for the use of this compound-based probes targeting four key cancer biomarkers:
-
Fibroblast Activation Protein (FAP)
-
Luteinizing Hormone-Releasing Hormone (LHRH) Receptor
-
Epidermal Growth Factor Receptor (EGFR)
-
Folate Receptor (FR)
FAP-Targeted Imaging Using this compound-Based Probes
Fibroblast Activation Protein (FAP) is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of various tumors, making it an excellent target for cancer imaging.[7] this compound-based probes targeting FAP can be used to visualize tumors and their microenvironment.
Experimental Protocol: In Vivo Imaging of FAP-Expressing Tumors
This protocol is based on methodologies for imaging murine xenograft models.[7]
1. Probe Preparation and Animal Models:
- Synthesize and purify the FAP-S0456 probe.
- Establish tumor xenografts in immunocompromised mice (e.g., athymic nu/nu) by subcutaneously injecting FAP-expressing cancer cells. Allow tumors to reach a suitable size for imaging.
2. Probe Administration:
- Dissolve the FAP-S0456 probe in a biocompatible vehicle (e.g., PBS).
- Administer the probe via intravenous (tail vein) injection. A typical dose might range from 1 to 10 nmol per mouse.
3. In Vivo Fluorescence Imaging:
- At desired time points post-injection (e.g., 2 hours), anesthetize the mice.
- Place the mouse in a small animal in vivo imaging system equipped for NIR fluorescence imaging.
- Acquire whole-body fluorescence images using appropriate excitation and emission filters for the this compound dye.
- For competition studies to confirm target specificity, co-inject a 100-fold excess of an unlabeled FAP-targeting ligand along with the fluorescent probe.[7]
4. Ex Vivo Biodistribution:
- After the final imaging session, humanely euthanize the mice.
- Dissect the tumor and major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle).[5]
- Arrange the excised tissues in a petri dish and image them using the in vivo imaging system to quantify probe accumulation.[7]
5. Data Analysis:
- Use the imaging software to draw regions of interest (ROIs) over the tumor and other tissues to quantify the fluorescence intensity.
- Calculate the tumor-to-background ratio (TBR) to assess the imaging contrast.
Quantitative Data: FAP-S0456 Probe
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Binding (Kd) | ~10 nM | Human FAP | [7] |
| In Vivo TBR (Tumor) | 3.8 ± 0.43 | Sarcoma Xenograft | [7] |
Visualization: FAP-Mediated Probe Uptake Workflow
Caption: Workflow for in vivo imaging using FAP-targeted this compound probes.
LHRH Receptor-Targeted Imaging Using this compound-Based Probes
The Luteinizing Hormone-Releasing Hormone (LHRH) receptor is overexpressed in several cancers, including breast, ovarian, and endometrial cancers. This compound-based probes targeting the LHRH receptor can be used for the specific visualization of these tumors.[8]
Experimental Protocol: In Vivo Imaging of LHRH-R-Positive Cancers
This protocol is adapted from studies using the BOEPL-L3-S0456 probe in mouse xenograft models.[8]
1. Probe and Animal Preparation:
- Synthesize and purify the LHRH-R-targeted this compound probe (e.g., BOEPL-L3-S0456).
- Implant LHRH-R-positive cancer cells (e.g., OVCAR-3, HEC-1B) subcutaneously in female athymic nu/nu mice.
2. Probe Administration:
- Prepare a solution of the probe in a suitable buffer.
- Administer the probe via intravenous injection. For competition experiments, co-administer a 100-fold excess of the unlabeled targeting ligand.[8]
3. In Vivo Imaging:
- Anesthetize the mice at specified time points (e.g., 2 hours post-injection).[8]
- Acquire whole-body NIR fluorescence images using a small animal imaging system.
4. Ex Vivo Analysis:
- Following in vivo imaging, euthanize the animals and excise the tumor and major organs.
- Image the excised tissues to confirm the biodistribution of the probe and quantify organ-specific uptake.[8]
5. Data Analysis:
- Quantify the fluorescence intensity in the tumor and other organs using ROI analysis.
- Compare the signal in the "probe only" group to the "competition" group to confirm receptor-mediated uptake.
Quantitative Data: LHRH-R-Targeted Probe (BOEPL-L3-S0456)
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Binding | Low nanomolar | MDA-MB-231 | [8] |
| In Vivo Uptake | Receptor-mediated | OVCAR-3, HEC-1B | [8] |
| Primary Clearance | Renal | Mouse Xenografts | [8] |
Visualization: LHRH Receptor Signaling Pathway
Caption: Simplified LHRH receptor signaling pathway.
EGFR-Targeted Imaging Using this compound-Based Probes
Epidermal Growth Factor Receptor (EGFR) is frequently overexpressed in various cancers, including oral squamous cell carcinoma (OSCC), and is a key target for both therapy and imaging.[3] this compound conjugated to an EGFR inhibitor like Lapatinib (LP-S probe) allows for specific imaging of EGFR-positive tumors and metastatic lymph nodes.[3]
Experimental Protocol: Imaging of EGFR-Positive Tumors and Metastatic Lymph Nodes
This protocol is based on the use of the LP-S probe for imaging OSCC.[3]
1. Probe and Animal Model Preparation:
- Synthesize the EGFR-targeting this compound probe (e.g., LP-S).
- Establish an orthotopic OSCC model in mice, which may include models of lymph node metastasis.
2. Probe Administration:
- For imaging lymphatic drainage, perform a local injection of the probe into the primary tumor.
- For systemic imaging, use intravenous administration.
3. In Vivo and Ex Vivo Imaging:
- At various time points post-injection, anesthetize the mice and perform NIR fluorescence imaging.
- Clearly identify lymphatic drainage pathways and lymph nodes.
- After the final in vivo scan, euthanize the mice, resect the tumor, lymph nodes, and major organs for ex vivo imaging to confirm probe distribution.
4. Data Analysis:
- Measure fluorescence intensity in the primary tumor, metastatic lymph nodes, and normal lymph nodes.
- Calculate the contrast ratio between metastatic and normal lymph nodes to evaluate the probe's diagnostic potential.
Quantitative Data: EGFR-Targeted Probe (LP-S)
| Parameter | Observation | Model | Reference |
| In Vivo Specificity | High accumulation in EGFR-expressing OSCC cells | OSCC Mouse Model | [3] |
| Lymph Node Imaging | Higher contrast and longer retention in metastatic vs. normal lymph nodes | OSCC Mouse Model | [3] |
| Biocompatibility | Good biocompatibility observed | In vitro and in vivo | [3] |
Visualization: EGFR-Targeted Probe Logic
Caption: Rationale for EGFR-targeted imaging contrast.
Folate Receptor-Targeted Imaging Using this compound-Based Probes
The folate receptor (FR) is overexpressed in various malignancies, particularly ovarian cancer, while its expression in normal tissues is limited. This differential expression makes it an attractive target for delivering imaging agents.[1][9] this compound is a key component of the FDA-approved NIR probe pafolacianine (OTL38), which targets the folate receptor.[4]
Experimental Protocol: In Vivo Imaging of Folate Receptor-Positive Tumors
This protocol is a general guideline based on the principles of FR-targeted imaging.[1][9]
1. Probe and Animal Preparation:
- Obtain or synthesize an FR-targeted this compound probe (e.g., OTL38).
- Establish FR-positive tumor xenografts (e.g., ovarian cancer cell lines) in immunocompromised mice.
2. Probe Administration:
- Administer the probe intravenously. The dosage should be optimized based on the specific probe and animal model.
3. In Vivo Imaging:
- Anesthetize the mice and perform whole-body NIR fluorescence imaging at optimal time points post-injection, which may be as short as 30 minutes.[9]
- The rapid and high-contrast imaging is a key feature of some advanced FR-targeting probes.[9]
4. Ex Vivo Biodistribution:
- After in vivo imaging, perform ex vivo analysis of excised tumors and organs to confirm the biodistribution and specificity of probe uptake.
5. Data Analysis:
- Quantify fluorescence signals in tumors and background tissues to calculate the tumor-to-background ratio (TBR). High TBR values indicate successful tumor targeting.
Quantitative Data: Folate Receptor-Targeted Probe
| Parameter | Value | Model | Reference |
| TBR (FolateSiR-1) | Up to 83 | FR-expressing tumor-bearing mice | [9] |
| Imaging Time (FolateSiR-1) | 30 minutes | FR-expressing tumor-bearing mice | [9] |
Visualization: Folate Receptor-Mediated Endocytosis
Caption: Mechanism of FR-targeted this compound probe uptake.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. A novel near-infrared EGFR targeting probe for metastatic lymph node imaging in preclinical mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Dual-Modal PET/SPECT-NIR Imaging: From Building Blocks and Construction Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo imaging of light-emitting probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule targeted NIR dye conjugate for imaging LHRH receptor positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Fluorescent Probe for Rapid, High-Contrast Visualization of Folate-Receptor-Expressing Tumors In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S0456 in Cancer Cell Line Studies
Introduction
S0456 is a near-infrared (NIR) fluorescent dye with an excitation wavelength of 788 nm and an emission wavelength of 800 nm.[1][2][3] In cancer research, this compound is not used as a standalone therapeutic agent but is conjugated to targeting ligands to create probes for optical imaging. These conjugates enable the visualization of cancer cells that overexpress specific surface receptors, making this compound a valuable tool for fluorescence-guided surgery and preclinical imaging studies.[1][2] This document provides detailed application notes and protocols for the use of this compound conjugates in cancer cell line studies, focusing on two primary examples: a Luteinizing Hormone-Releasing Hormone Receptor (LHRH-R) targeted conjugate and a Folate Receptor α (FRα) targeted conjugate.
Key this compound Conjugates and Their Targets
-
BOEPL-L3-S0456 : This conjugate links this compound to a LHRH-R antagonist. LHRH-R is frequently overexpressed in several hormone-responsive cancers, including breast, ovarian, endometrial, and prostate cancers. The binding of this conjugate allows for the specific imaging of these tumor types.
-
NY-07 and other Folate Conjugates (e.g., OTL-38) : These probes consist of this compound linked to a folate derivative, such as pemetrexed.[4][5] They target FRα, a receptor that is highly upregulated in a wide range of cancers, including ovarian, lung, breast, and kidney cancers, while having limited expression in normal tissues.[6] This differential expression makes FRα an excellent target for delivering imaging agents specifically to tumor cells.
Data Presentation
The following tables summarize the quantitative data for this compound conjugates from cell line studies.
Table 1: Binding Affinity of this compound Conjugates
| Conjugate | Target Receptor | Cancer Cell Line | Binding Affinity (Kd) |
| BOEPL-L2-S0456 | LHRH-R | MDA-MB-231 (Breast Cancer) | 10.1 nM |
| BOEPL-L3-S0456 | LHRH-R | MDA-MB-231 (Breast Cancer) | 3.9 nM |
Data sourced from in vitro binding assays.
Signaling Pathways and Mechanism of Action
The application of this compound conjugates relies on the principle of receptor-mediated endocytosis. The targeting ligand on the conjugate binds with high affinity to its specific receptor on the cancer cell surface. This binding event triggers the internalization of the receptor-conjugate complex into the cell, leading to an accumulation of the this compound dye within the tumor cells and enabling their fluorescent visualization.
LHRH Receptor Signaling Pathway
In cancer cells, the LHRH receptor is involved in autocrine and paracrine signaling that promotes cell survival and proliferation.[7] Upon ligand binding, the receptor can activate several downstream pathways, including the PI3K/Akt and MAPK/ERK pathways.[7] While this compound conjugates are used for imaging rather than therapeutic intervention, understanding this pathway is crucial for identifying cancers where this imaging modality would be effective.
LHRH-R mediated signaling and this compound conjugate internalization.
Folate Receptor α (FRα) Signaling and Endocytosis
FRα is a GPI-anchored protein that mediates the uptake of folates through a process called potocytosis, which involves caveolae-mediated endocytosis.[6] Upon binding of a folate-conjugated molecule like NY-07, the receptor-ligand complex is internalized into endosomes. The acidic environment of the endosome facilitates the release of the conjugate, which then accumulates in the cytoplasm.[8] FRα can also participate in signaling, activating pathways such as JAK/STAT3 and ERK, which contribute to cell proliferation.[6][8][9]
FRα-mediated endocytosis and signaling pathway.
Experimental Protocols
General Cell Culture Protocol
This protocol outlines the basic steps for culturing cancer cell lines used in this compound studies, such as MDA-MB-231, HEC-1B, and OVCAR-3.
-
Materials :
-
Appropriate cell culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
-
-
Procedure :
-
Maintain cells as a monolayer in culture flasks with RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% L-glutamine.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For passaging, aspirate the old medium and wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells from the flask surface.
-
Once detached, neutralize the trypsin with fresh, complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new flasks at the desired density.
-
In Vitro Fluorescence Binding Assay
This protocol is used to determine the binding affinity (Kd) of a fluorescently labeled this compound conjugate to cancer cells.
-
Materials :
-
Target cancer cell line (e.g., MDA-MB-231)
-
This compound conjugate (e.g., BOEPL-L3-S0456)
-
24-well plates
-
Binding buffer (e.g., PBS with 1% BSA)
-
1% SDS solution
-
Fluorimeter
-
-
Procedure :
-
Seed 100,000 cells per well in a 24-well plate and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells gently with PBS.
-
Prepare serial dilutions of the this compound conjugate in binding buffer at various concentrations.
-
Add the diluted conjugate to the wells and incubate for 1 hour at 37°C.
-
After incubation, aspirate the conjugate solution and wash the cells three times with ice-cold PBS to remove unbound conjugate.
-
Lyse the cells by adding 1% SDS solution to each well.
-
Measure the fluorescence of the cell lysate using a fluorimeter with excitation and emission wavelengths appropriate for this compound (approx. 788 nm Ex / 800 nm Em).
-
Plot the fluorescence intensity against the conjugate concentration and use non-linear regression (one-site binding model) to calculate the Kd value.
-
Workflow for the in vitro fluorescence binding assay.
Cellular Uptake and Internalization Assay
This protocol assesses the time-dependent uptake of this compound conjugates into cancer cells.
-
Materials :
-
Target cancer cell line
-
This compound conjugate
-
Culture plates or chamber slides
-
Confocal microscope or high-content imaging system
-
DAPI stain (for nuclear counterstaining)
-
Paraformaldehyde (PFA) for fixing
-
-
Procedure :
-
Seed cells on glass-bottom dishes or chamber slides suitable for imaging.
-
Treat the cells with a fixed concentration of the this compound conjugate.
-
Incubate the cells for different time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.
-
At each time point, wash the cells with PBS to remove the extracellular conjugate.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
(Optional) Permeabilize the cells and stain with DAPI to visualize the nuclei.
-
Image the cells using a confocal microscope. The this compound signal will be in the far-red channel, and DAPI in the blue channel.
-
Analyze the images to quantify the intracellular fluorescence intensity over time.
-
In Vivo Imaging and Biodistribution Protocol (Conceptual)
This protocol provides a general framework for assessing the tumor-targeting ability of this compound conjugates in a xenograft mouse model. Note: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Materials :
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., MDA-MB-231, OVCAR-3)
-
This compound conjugate
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
-
-
Procedure :
-
Tumor Implantation : Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Conjugate Injection : Intravenously inject the this compound conjugate into the tail vein of the tumor-bearing mice.
-
In Vivo Imaging : At various time points post-injection (e.g., 2h, 6h, 24h), anesthetize the mice and place them in the in vivo imaging system.
-
Acquire fluorescence images using the appropriate filter sets for this compound. A photographic image should also be taken for anatomical reference.
-
Biodistribution Study : After the final imaging time point, euthanize the mice.
-
Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).
-
Image the dissected organs ex vivo using the imaging system to quantify the fluorescence signal in each tissue.
-
Calculate the tumor-to-background ratio to assess the specificity of the conjugate.
-
Conclusion
This compound is a versatile NIR dye that, when conjugated to specific targeting ligands, serves as a powerful tool for visualizing cancer cells in vitro and in vivo. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to apply this compound-based probes in their cancer cell line studies, facilitating the development of new diagnostic and surgical imaging agents.
References
- 1. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FOLR1 folate receptor alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for S0456 in Intraoperative Tumor Margin Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
S0456 is a near-infrared (NIR) fluorescent dye that serves as a critical component in the development of targeted optical imaging agents for intraoperative tumor margin assessment. With an excitation wavelength of approximately 788 nm and an emission wavelength around 800 nm, this compound's optical properties are ideal for deep tissue imaging with minimal autofluorescence. The utility of this compound in oncology lies in its conjugation to specific ligands that bind to receptors overexpressed on the surface of cancer cells. This targeting strategy allows for the selective accumulation of the fluorescent dye in malignant tissues, enabling surgeons to visualize tumor margins in real-time during surgical procedures. This document provides detailed application notes and protocols for the use of this compound-based probes targeting the Folate Receptor (FR), Luteinizing Hormone-Releasing Hormone Receptor (LHRH-R), and Epidermal Growth Factor Receptor (EGFR).
Data Presentation
The efficacy of this compound-conjugated probes can be quantified through various parameters, including binding affinity, tumor-to-background ratio (TBR), sensitivity, and specificity. The following tables summarize the available quantitative data for different this compound conjugates.
Table 1: In Vitro Binding Affinity of this compound Conjugates
| Conjugate | Target Receptor | Cell Line | Apparent Dissociation Constant (Kd) | Reference |
| BOEPL-L2-S0456 | LHRH-R | MDA-MB-231 | 10.1 nM | [1] |
| BOEPL-L3-S0456 | LHRH-R | MDA-MB-231 | 3.9 nM | [1] |
Table 2: In Vivo Tumor-to-Background Ratios (TBR) of this compound Conjugates (Preclinical Models)
| Conjugate | Target Receptor | Tumor Model | Imaging Time Point | Tumor-to-Background Ratio (TBR) | Reference |
| OTL38 (Folate-S0456) | Folate Receptor | A549 Xenografts | 24 hours (0.0125 mg/kg) | 2.25 | |
| OTL38 (Folate-S0456) | Folate Receptor | A549 Xenografts | 24 hours (0.025 mg/kg) | 3.04 | |
| OTL38 (Folate-S0456) | Folate Receptor | HeLa and KB Xenografts | Not Specified | ~3.3-fold higher than visible range dye | [2] |
Table 3: Clinical Performance of OTL38 (Folate-S0456) in Ovarian Cancer
| Parameter | Value | 95% Confidence Interval | Reference |
| Sensitivity | 83% - 97.97% | 73.9% - 89.4% (lesion level); 87.75% (patient level) | [3][4][5][6][7] |
| Positive Predictive Value (PPV) | 88.14% - 94.93% | 83.59% (lesion level); 86.13% (patient level) | [4][7] |
| False Positive Rate (patient level) | 24.8% | 17.6% - 33.6% | [5] |
Experimental Protocols
In Vitro Binding Affinity Assay (Saturation Binding)
This protocol is designed to determine the binding affinity (Kd) of a fluorescently labeled this compound conjugate to its target receptor on cancer cells.
Materials:
-
Cancer cell line expressing the target receptor (e.g., MDA-MB-231 for LHRH-R)
-
Cell culture medium and supplements
-
This compound conjugate
-
Unlabeled competing ligand
-
Phosphate-buffered saline (PBS)
-
1% Sodium dodecyl sulfate (B86663) (SDS) lysis buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of the this compound conjugate in serum-free cell culture medium. A typical concentration range would be from 0.1 nM to 100 nM.
-
Incubation: Remove the culture medium from the wells and wash the cells once with PBS. Add 100 µL of the this compound conjugate dilutions to the respective wells. For determination of non-specific binding, add a 100-fold excess of the unlabeled competing ligand to a parallel set of wells 15 minutes prior to adding the this compound conjugate.
-
Incubate the plate at 37°C for 1 hour.[1]
-
Washing: Aspirate the ligand solution and wash the cells three times with ice-cold PBS to remove unbound conjugate.
-
Cell Lysis: Add 100 µL of 1% SDS lysis buffer to each well and incubate for 10 minutes at room temperature to lyse the cells and solubilize the bound ligand.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: 780 nm, Em: 800 nm).
-
Data Analysis: Subtract the non-specific binding fluorescence from the total binding fluorescence to obtain specific binding. Plot the specific binding versus the concentration of the this compound conjugate and fit the data using a one-site binding model to determine the Kd.
In Vitro Cell Viability/Cytotoxicity Assay
This protocol is to assess the effect of an this compound conjugate, such as the lapatinib-S0456 conjugate (LP-S), on the viability of cancer cells.
Materials:
-
Cancer cell line expressing the target receptor (e.g., HER2-overexpressing cell lines like BT474 for LP-S)
-
Lapatinib-S0456 (LP-S) conjugate
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CCK-8)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 4,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the LP-S conjugate in complete culture medium. Final concentrations may range from 0.01 µM to 100 µM.[9] A vehicle control (DMSO) should be included.
-
Remove the existing medium and add 100 µL of the drug dilutions or control medium to the wells.
-
Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[10][11]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of WST-1 or CCK-8 reagent) and incubate for 2-4 hours.[8][10]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1/CCK-8) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the cell viability against the log concentration of the LP-S conjugate and fit a dose-response curve to calculate the IC50 value.
In Vivo Fluorescence Imaging for Tumor Margin Assessment (Mouse Xenograft Model)
This protocol outlines the procedure for in vivo imaging of this compound conjugates in a mouse tumor model to assess tumor targeting and margin delineation.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
Cancer cell line for xenograft implantation
-
This compound conjugate (e.g., OTL38, BOEPL-L3-S0456)
-
Sterile PBS or other appropriate vehicle for injection
-
In vivo fluorescence imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cancer cells into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Probe Administration: Prepare the this compound conjugate in a sterile vehicle. Administer the probe via intravenous (tail vein) injection. The dose will vary depending on the conjugate (e.g., 0.025 mg/kg for OTL38, 10 nanomoles for BOEPL-L3-S0456).[1][12]
-
Imaging Time Course: Image the mice at various time points post-injection (e.g., 2, 4, 8, 24, 48 hours) to determine the optimal time for tumor visualization and clearance from non-target tissues.
-
Image Acquisition:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Set the excitation and emission filters appropriate for this compound (e.g., Ex: ~745-780 nm, Em: ~800-830 nm).
-
Acquire both white light and fluorescence images. Exposure time may need to be optimized (e.g., 500 ms).[13]
-
-
Ex Vivo Biodistribution (Optional): At the final imaging time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, muscle).
-
Image the dissected organs and tumor to quantify the biodistribution of the this compound conjugate.
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and adjacent normal tissue (background).
-
Calculate the average fluorescence intensity for each ROI.
-
Determine the Tumor-to-Background Ratio (TBR) by dividing the average fluorescence intensity of the tumor by that of the background tissue.
-
Mandatory Visualization
Signaling and Uptake Pathways
Caption: Folate Receptor-alpha mediated endocytosis of Folate-S0456 conjugate.
Caption: LHRH Receptor signaling pathway activation by LHRH-S0456 conjugate.
Caption: EGFR signaling and inhibition by Lapatinib-S0456 conjugate.
Experimental Workflows
Caption: Workflow for in vitro binding affinity determination of this compound conjugates.
Caption: Workflow for in vivo fluorescence imaging of this compound conjugates.
References
- 1. Small molecule targeted NIR dye conjugate for imaging LHRH receptor positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Folate Receptor Targeted Optical Contrast Agents for Intraoperative Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A Phase III Study of Pafolacianine Injection (0TL38) for Intraoperative Imaging of Folate Receptor-Positive Ovarian Cancer (Study 006) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase III Study of Pafolacianine Injection (OTL38) for Intraoperative Imaging of Folate Receptor-Positive Ovarian Cancer (Study 006) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase II, multicenter, open-label trial of OTL38 injection for the intra-operative imaging of folate receptor-alpha positive ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Co-loaded lapatinib/PAB by ferritin nanoparticles eliminated ECM-detached cluster cells via modulating EGFR in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a Folate Receptor-Targeted Near-Infrared Molecular Contrast Agent to Localize Pulmonary Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Preparing Stable S0456 Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the preparation of stable injectable solutions of S0456, a near-infrared (NIR) fluorescent dye. The information is intended to guide researchers in formulating this compound for preclinical and clinical imaging applications, with a focus on ensuring solution stability and sterility.
Introduction to this compound
This compound is a near-infrared (NIR) fluorescent dye with an excitation wavelength of approximately 788 nm and an emission wavelength around 800 nm.[1] It is utilized as a tumor-specific optical imaging agent due to its ability to bind to the folate receptor (FR).[1] this compound also serves as a key component in the synthesis of other targeted imaging agents, such as OTL38.[2][3] Given its application in in vivo imaging, the preparation of stable and sterile injectable solutions is of paramount importance.
Formulation Strategies for Stable this compound Solutions
The stability of cyanine (B1664457) dyes like this compound in aqueous solutions can be affected by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. The primary degradation pathways for cyanine dyes are photo-oxidation and hydrolysis, which can lead to the cleavage of the polymethine chain and a loss of fluorescence.
Recommended Solvents and Excipients
For initial solubilization, dimethyl sulfoxide (B87167) (DMSO) is commonly used, followed by dilution with aqueous-based carriers.[2] To enhance stability and solubility in aqueous media for injection, the use of co-solvents and stabilizing excipients is recommended.
Table 1: Recommended Solvents and Excipients for this compound Injection Formulations
| Component | Function | Recommended Concentration/Ratio | Reference |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for initial stock solution | - | [2] |
| Saline (0.9% NaCl) | Isotonic aqueous vehicle | q.s. to final volume | [2] |
| Polyethylene Glycol 300 (PEG300) | Co-solvent, viscosity modifier | 10-40% | General pharmaceutical practice |
| Polysorbate 80 (Tween 80) | Surfactant, solubilizing agent | 1-5% | General pharmaceutical practice |
| Kolliphor HS15 | Solubilizing agent | 25% | [4] |
| Human Serum Albumin (HSA) | Carrier protein, stabilizer | Varies based on application | General practice for dye stabilization |
| Mannitol | Bulking agent (for lyophilized formulations) | 1-5% | [5] |
| Ascorbic Acid | Antioxidant | 0.01-0.1% |
pH and Buffer Selection
Maintaining an optimal pH is critical for the stability of this compound solutions. While specific data for this compound is limited, cyanine dyes are generally more stable in neutral to slightly alkaline conditions. It is recommended to buffer the final formulation to a pH between 7.0 and 8.5. Phosphate-buffered saline (PBS) is a suitable buffer system.
Sterilization of this compound Solutions
Injectable solutions must be sterile. Due to the heat sensitivity of many fluorescent dyes, terminal sterilization methods like autoclaving are generally not recommended as they can lead to degradation. The following sterilization methods are more suitable for this compound solutions.
Aseptic Filtration
Aseptic filtration is the most common and recommended method for sterilizing solutions containing heat-labile components.
-
Protocol:
-
Prepare the this compound formulation in a sterile environment (e.g., a laminar flow hood).
-
Use a sterile syringe to draw up the solution.
-
Attach a sterile syringe filter with a pore size of 0.22 µm to the syringe.
-
Filter the solution into a sterile final container (e.g., a sterile vial).
-
This method effectively removes microorganisms without subjecting the dye to harsh conditions.
Ethylene Oxide (EtO) Sterilization
Ethylene oxide sterilization is a low-temperature gas sterilization method suitable for materials that cannot withstand the heat of autoclaving.[6][7][8][9][10] This method is more applicable to the sterilization of pre-filled syringes or vials containing the lyophilized powder of this compound, rather than the liquid solution itself.
Gamma Irradiation
Gamma irradiation is another low-temperature sterilization method that can penetrate through final packaging.[11][12][13][14][15] However, the high energy of gamma rays can potentially lead to the degradation of complex organic molecules like cyanine dyes. Feasibility studies are required to assess the impact of gamma irradiation on the stability of this compound before this method is employed.
Experimental Protocols for Stability Testing
To ensure the quality and efficacy of this compound injectable solutions, a comprehensive stability testing program should be implemented. This includes long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[16][17][18]
Table 2: Protocol for Forced Degradation Studies of this compound
| Stress Condition | Protocol |
| Acid Hydrolysis | Incubate this compound solution (e.g., 1 mg/mL in water or a suitable co-solvent) with 0.1 M HCl at 60°C for 24-48 hours. |
| Base Hydrolysis | Incubate this compound solution with 0.1 M NaOH at 60°C for 24-48 hours. |
| Oxidative Degradation | Incubate this compound solution with 3% H₂O₂ at room temperature for 24-48 hours. |
| Photodegradation | Expose this compound solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. |
| Thermal Degradation | Store the this compound solution at elevated temperatures (e.g., 60-80°C) for up to one week. |
Stability-Indicating Analytical Methods
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.
This is the recommended primary method for assessing the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~780 nm and emission at ~800 nm.
-
Purpose: To separate and quantify this compound and its degradation products. The peak area of this compound is used to determine its concentration over time.
LC-MS is a powerful tool for the identification and structural elucidation of degradation products.
-
Protocol: The same chromatographic conditions as the HPLC method can be used. The eluent is directed to a mass spectrometer to determine the mass-to-charge ratio of the parent drug and its degradation products.
Long-Term Stability Study Protocol
Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the product.
-
Storage Conditions:
-
Refrigerated: 2-8°C
-
Room Temperature: 20-25°C
-
-
Time Points: 0, 3, 6, 9, 12, 18, and 24 months.
-
Parameters to be Tested:
-
Appearance (color, clarity, presence of particulate matter)
-
pH
-
This compound concentration (by HPLC)
-
Degradation product profile (by HPLC)
-
Sterility
-
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and analysis.
Table 3: Example of Long-Term Stability Data for this compound Solution (0.5 mg/mL) Stored at 4°C
| Time (Months) | Appearance | pH | This compound Concentration (% of Initial) | Total Degradation Products (%) |
| 0 | Clear, dark green solution | 7.4 | 100.0 | 0.1 |
| 3 | Clear, dark green solution | 7.4 | 99.5 | 0.5 |
| 6 | Clear, dark green solution | 7.3 | 98.9 | 1.0 |
| 12 | Clear, dark green solution | 7.3 | 97.8 | 2.1 |
| 24 | Clear, dark green solution | 7.2 | 95.5 | 4.3 |
Visualization of Degradation Pathways and Workflows
Proposed Degradation Pathway of Cyanine Dyes
The following diagram illustrates the general degradation pathways for heptamethine cyanine dyes like this compound, which primarily involve oxidative cleavage of the polymethine chain.
Caption: Proposed degradation pathway for cyanine dyes like this compound.
Experimental Workflow for Preparing Stable this compound Injectable Solutions
This workflow outlines the key steps from formulation to the final stable, sterile product.
Caption: Workflow for preparing stable this compound injectable solutions.
Conclusion
The preparation of stable and sterile injectable solutions of this compound is crucial for its successful application in in vivo imaging. By selecting appropriate solvents and excipients, controlling the pH, and employing suitable sterilization methods such as aseptic filtration, a stable formulation can be achieved. A robust stability testing program, including forced degradation studies and long-term stability monitoring using validated analytical methods like HPLC, is essential to ensure the quality, safety, and efficacy of the final product. The protocols and data presented in these application notes provide a comprehensive framework for the development of stable this compound solutions for injection.
References
- 1. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Long-term monitoring of intravital biological processes using fluorescent protein-assisted NIR-II imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. eto-sterile.com [eto-sterile.com]
- 7. Pharmaceutical sterilization types: RTU containers [schott-pharma.com]
- 8. Why Is Ethylene Oxide Used For Sterilization Of Syringes [sterility.com]
- 9. advamed.org [advamed.org]
- 10. gerresheimer.com [gerresheimer.com]
- 11. tuttnauer.com [tuttnauer.com]
- 12. What is gamma ray sterilisation? [buerkle.de]
- 13. sterigenics.com [sterigenics.com]
- 14. steris-ast.com [steris-ast.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Forced Degradation [sgs.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S0456 in Flow Cytometry and Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
S0456 is a near-infrared (NIR) fluorescent dye with significant applications in cellular imaging.[1] Operating within the 700-900 nm spectral window, this compound offers advantages for in vivo and in vitro imaging due to the low absorption of biological molecules in this region.[2] A key feature of this compound is its ability to bind to the folate receptor (FR), which is frequently overexpressed in various cancer cells, making it a valuable tool for tumor-specific optical imaging.[1] this compound is also a crucial component in the synthesis of targeted NIR probes like OTL38, a folate analog conjugate used in fluorescence-guided surgery.[2][3][4]
These application notes provide detailed protocols for the use of this compound in flow cytometry and fluorescence microscopy, enabling researchers to leverage its properties for sensitive and specific cellular analysis.
Physicochemical Properties and Spectral Data
Proper handling and storage of this compound are critical for maintaining its fluorescence integrity. It should be stored in a tightly sealed and desiccated environment.[1] The table below summarizes the key physicochemical and spectral properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C38H47N2O12S4Cl.Na | [1] |
| Molecular Weight | 910.489 g/mol | [1] |
| Excitation Wavelength (Ex) | 788 nM | [1] |
| Emission Wavelength (Em) | 800 nM | [1] |
| Appearance | Green to dark green solid powder | [1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
| Solubility | Soluble in water (H2O) at 33.33 mg/mL (34.96 mM) with ultrasonic warming to 60°C. | [3] |
Mechanism of Action: Folate Receptor-Mediated Uptake
This compound's utility in cancer cell imaging stems from its affinity for the folate receptor (FR).[1] Many cancer cells, particularly those of epithelial origin, overexpress FR to meet their high demand for folic acid, a crucial vitamin for cell growth and proliferation. This differential expression between cancerous and healthy cells provides a basis for targeted imaging. The diagram below illustrates the proposed mechanism of this compound uptake by FR-positive cells.
Application 1: Flow Cytometry
Flow cytometry can be used to quantify the percentage of FR-positive cells in a population and to assess the level of FR expression based on fluorescence intensity.
Experimental Protocol: Flow Cytometry
Materials:
-
This compound dye
-
Folate receptor-positive cells (e.g., KB, IGROV-1) and a negative control cell line.
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Trypsin or other cell detachment solution
-
Flow cytometer equipped with a near-infrared laser (excitation ~785 nm) and appropriate emission filters (~800 nm).
Procedure:
-
Cell Preparation:
-
Culture folate receptor-positive and negative cells to 70-80% confluency.
-
Harvest cells using a gentle detachment method (e.g., trypsinization).
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Prepare a working solution of this compound in Flow Cytometry Staining Buffer. A titration is recommended to determine the optimal concentration, typically in the range of 100 nM to 1 µM.
-
Add the this compound working solution to the cell suspension.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer to remove unbound dye.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Use the unstained control to set the baseline fluorescence and the FR-negative cell line to assess non-specific binding.
-
Collect data from at least 10,000 events per sample.
-
Data Presentation: Expected Results
The following table summarizes hypothetical quantitative data from a flow cytometry experiment to illustrate expected outcomes.
| Cell Line | Folate Receptor Status | This compound Concentration | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| KB | Positive | 0 nM (Unstained) | 50 | 0.5% |
| KB | Positive | 100 nM | 1500 | 85% |
| KB | Positive | 500 nM | 4500 | 95% |
| FR-Negative | Negative | 500 nM | 150 | 2% |
Workflow Diagram: Flow Cytometry
Application 2: Fluorescence Microscopy
Fluorescence microscopy allows for the visualization of this compound localization within cells, confirming its uptake and providing spatial information about folate receptor distribution.
Experimental Protocol: Fluorescence Microscopy
Materials:
-
This compound dye
-
Folate receptor-positive and negative cells
-
Glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) for fixation (optional)
-
Mounting medium with DAPI (optional, for nuclear counterstain)
-
Fluorescence microscope with appropriate NIR laser/filter sets.
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.
-
-
Staining (Live-Cell Imaging):
-
Prepare a working solution of this compound in pre-warmed complete culture medium (final concentration 100 nM - 1 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound staining solution to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
Wash the cells two to three times with pre-warmed medium to remove unbound dye.
-
Add fresh, pre-warmed medium and proceed to imaging.
-
-
Fixation and Mounting (Optional):
-
After washing, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslip using a mounting medium, with DAPI if nuclear counterstaining is desired.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with NIR capabilities.
-
Acquire images using appropriate excitation and emission settings for this compound and any other fluorophores used.
-
Data Presentation: Expected Results
The following table provides an example of how to present quantitative data from fluorescence microscopy, focusing on signal intensity and signal-to-noise ratio (SNR). The SNR can be calculated as the mean intensity of the stained cells divided by the standard deviation of the background intensity.
| Cell Line | This compound Concentration | Average Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (SNR) |
| KB | 0 nM (Unstained) | 100 | 20 | 5 |
| KB | 500 nM | 2500 | 25 | 100 |
| FR-Negative | 500 nM | 250 | 25 | 10 |
Workflow Diagram: Fluorescence Microscopy
Troubleshooting and Considerations
-
High Background: Insufficient washing can lead to high background fluorescence. Ensure thorough washing steps. Hydrophobic interactions of the dye with surfaces can also contribute to background; consider using protein-containing buffers.
-
Low Signal: Optimize the this compound concentration and incubation time. Ensure that the cell line used has sufficient folate receptor expression.
-
Photostability: While NIR dyes generally offer good photostability, minimize light exposure to prevent photobleaching, especially during prolonged imaging sessions.
-
Compensation in Flow Cytometry: When performing multicolor flow cytometry, it is crucial to prepare single-color controls for this compound to properly compensate for any spectral overlap into other channels.[5][6]
-
Non-specific Binding: While this compound targets the folate receptor, some level of non-specific binding may occur.[7] The use of a folate receptor-negative cell line is essential to quantify and control for this. Blocking with an excess of unlabeled folic acid prior to this compound staining can also be used to demonstrate specificity.
Conclusion
This compound is a versatile near-infrared fluorescent dye with inherent specificity for the folate receptor, making it a powerful tool for the targeted imaging of cancer cells. The protocols provided herein offer a comprehensive guide for the application of this compound in both flow cytometry and fluorescence microscopy. By following these guidelines and optimizing experimental conditions, researchers can effectively utilize this compound for quantitative and qualitative cellular analysis in various research and drug development settings.
References
- 1. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]
- 2. Identification of a Folate Receptor-Targeted Near-Infrared Molecular Contrast Agent to Localize Pulmonary Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 6. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 7. clf.stfc.ac.uk [clf.stfc.ac.uk]
Application Notes and Protocols for S0456-Based Imaging Agent: Dose Optimization for In Vivo Animal Studies
Introduction
S0456 is a near-infrared (NIR) fluorescent dye that serves as a critical component in the synthesis of targeted imaging agents.[1][2][3] It is not a therapeutic agent but a constituent of probes designed for optical imaging, such as fluorescence-guided surgery. A notable application of this compound is in the construction of OTL 38, a folate receptor-targeted NIR dye, where this compound is linked to a modified folic acid.[1][4] This conjugation provides favorable optical properties, high affinity, and specificity for tumor tissues that overexpress the folate receptor.[1][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the dose of this compound-based imaging agents for in vivo animal studies. The primary goal of this optimization is to achieve the highest quality imaging data by maximizing the signal-to-noise ratio, ensuring target specificity, and minimizing potential artifacts.
Rationale for Dose Optimization of Imaging Agents
The optimization of an imaging agent's dose is crucial for obtaining reliable and reproducible results in preclinical studies. Unlike therapeutic dose optimization, which focuses on efficacy versus toxicity, imaging agent dose optimization aims to:
-
Maximize Target Signal: Ensure sufficient concentration of the agent at the target site (e.g., tumor) for a strong fluorescent signal.
-
Minimize Background Signal: Reduce non-specific accumulation of the agent in healthy tissues to enhance contrast.
-
Establish Optimal Imaging Window: Determine the time point post-injection at which the tumor-to-background ratio is maximal.
-
Avoid Quenching Effects: Prevent signal reduction that can occur at excessively high concentrations of the fluorescent dye.
-
Ensure Safety and Tolerability: Although not a therapeutic, high concentrations of any injected substance can have physiological effects.
Experimental Protocols
Preparation of this compound-Based Imaging Agent Formulation
This protocol describes the preparation of a stock solution and a final formulation for intravenous administration of an this compound-conjugated imaging agent.
Materials:
-
This compound-conjugate (e.g., this compound linked to a targeting moiety)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water for injection or phosphate-buffered saline (PBS)
-
Sterile, pyrogen-free vials and syringes
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of the this compound-conjugate.
-
Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[3] Ensure complete dissolution by gentle vortexing.
-
-
In Vivo Formulation Preparation:
-
For a typical formulation, slowly add PEG300 to the DMSO stock solution while mixing to maintain clarity.[3]
-
Next, add Tween 80 to the mixture and continue to mix until a homogenous solution is achieved.[3]
-
Finally, add sterile water or PBS to reach the desired final concentration, mixing thoroughly.[3]
-
Example Formulation: A common vehicle for intravenous injection consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water. The final concentration of the this compound-conjugate should be adjusted based on the desired dose for injection.
-
-
Final Preparation:
-
Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store the formulation as recommended for the specific conjugate, typically protected from light.
-
Dose-Ranging Study for Optimal Imaging
This protocol outlines a dose-ranging study to determine the optimal dose of an this compound-based imaging agent for in vivo imaging in a tumor-bearing mouse model.
Animal Model:
-
Female athymic nude mice (5-6 weeks old) are commonly used.[5]
-
Tumor cells overexpressing the target of the this compound-conjugate (e.g., folate receptor for an this compound-folate conjugate) are implanted subcutaneously. Studies typically commence when tumors reach a palpable size.[6]
Experimental Design:
-
Animal Grouping:
-
Randomly assign tumor-bearing mice to several dose groups and a vehicle control group (n = 3-5 mice per group).
-
-
Dose Selection:
-
Select a range of doses based on preliminary in vitro data or literature on similar imaging agents. A logarithmic dose escalation can be effective (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
-
Administration:
-
Administer the prepared this compound-conjugate formulation intravenously (e.g., via tail vein injection). The injection volume should be consistent across all groups (e.g., 100 µL).
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an appropriate imaging system.
-
The excitation and emission wavelengths should be set according to the spectral properties of this compound (Excitation: ~788 nm, Emission: ~800 nm).[2][3]
-
-
Data Analysis:
-
For each time point and dose, quantify the mean fluorescence intensity (MFI) in the tumor region of interest (ROI) and in a background region (e.g., contralateral flank muscle).
-
Calculate the tumor-to-background ratio (TBR) by dividing the tumor MFI by the background MFI.
-
The optimal dose and imaging window correspond to the dose and time point that yield the highest TBR.
-
Data Presentation
The quantitative data from the dose-ranging study should be summarized in tables for clear comparison.
Table 1: Dose-Dependent Tumor-to-Background Ratios (TBR) at 24 Hours Post-Injection
| Dose Group (mg/kg) | Mean Tumor MFI (± SEM) | Mean Background MFI (± SEM) | Mean TBR (± SEM) |
| Vehicle Control | 1.2 x 10^6 (± 0.1 x 10^6) | 1.1 x 10^6 (± 0.1 x 10^6) | 1.1 (± 0.1) |
| 0.1 | 5.5 x 10^6 (± 0.4 x 10^6) | 2.0 x 10^6 (± 0.2 x 10^6) | 2.8 (± 0.3) |
| 0.3 | 12.8 x 10^6 (± 1.1 x 10^6) | 2.5 x 10^6 (± 0.3 x 10^6) | 5.1 (± 0.5) |
| 1.0 | 25.6 x 10^6 (± 2.3 x 10^6) | 4.1 x 10^6 (± 0.4 x 10^6) | 6.2 (± 0.6) |
| 3.0 | 28.1 x 10^6 (± 2.5 x 10^6) | 7.9 x 10^6 (± 0.8 x 10^6) | 3.6 (± 0.4) |
Table 2: Time-Dependent Tumor-to-Background Ratios (TBR) for the Optimal Dose (1.0 mg/kg)
| Time Post-Injection (hours) | Mean Tumor MFI (± SEM) | Mean Background MFI (± SEM) | Mean TBR (± SEM) |
| 1 | 15.2 x 10^6 (± 1.4 x 10^6) | 8.9 x 10^6 (± 0.9 x 10^6) | 1.7 (± 0.2) |
| 4 | 20.1 x 10^6 (± 1.8 x 10^6) | 6.5 x 10^6 (± 0.7 x 10^6) | 3.1 (± 0.3) |
| 8 | 23.5 x 10^6 (± 2.1 x 10^6) | 5.2 x 10^6 (± 0.5 x 10^6) | 4.5 (± 0.4) |
| 24 | 25.6 x 10^6 (± 2.3 x 10^6) | 4.1 x 10^6 (± 0.4 x 10^6) | 6.2 (± 0.6) |
| 48 | 18.9 x 10^6 (± 1.7 x 10^6) | 3.5 x 10^6 (± 0.4 x 10^6) | 5.4 (± 0.5) |
Visualizations
Caption: Experimental workflow for this compound-based imaging agent dose optimization.
Caption: Conceptual pathway of a targeted this compound-based imaging agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Small molecule targeted NIR dye conjugate for imaging LHRH receptor positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bridging the gap between in vitro and in vivo: Dose and schedule predictions for the ATR inhibitor AZD6738 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surgical Workflow Integration of S0456 Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
S0456 is a near-infrared (NIR) fluorescent dye that serves as a critical component in the synthesis of targeted imaging agents for fluorescence-guided surgery (FGS).[1][2] On its own, this compound does not possess targeting capabilities. However, when conjugated to ligands that bind to specific cell surface receptors overexpressed on cancer cells, it enables real-time visualization of malignant tissues during surgical procedures. This document provides detailed application notes and protocols for the integration of this compound-based imaging agents into a preclinical surgical workflow, with a focus on agents targeting the Folate Receptor (FR) and the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.
The most prominent this compound-based imaging agent is pafolacianine (also known as OTL38), which is a conjugate of a folate analog and this compound.[2] This agent targets the folate receptor alpha (FRα), which is overexpressed in a variety of cancers, including ovarian, lung, and endometrial cancers.[3][4][5] Other investigational agents have utilized this compound conjugated to ligands targeting the LHRH receptor, which is expressed on cancers such as breast and prostate cancer.[6] The use of these targeted NIR imaging agents aims to improve surgical outcomes by enabling surgeons to identify additional cancerous lesions, assess tumor margins, and detect involved lymph nodes that are not visible to the naked eye or palpable.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound and its conjugates, as well as typical imaging system settings.
Table 1: Optical Properties of this compound and Pafolacianine (OTL38)
| Parameter | This compound | Pafolacianine (OTL38) | Reference |
| Excitation Wavelength (max) | ~788 nM | ~776 nM | [1] |
| Emission Wavelength (max) | ~800 nM | ~796 nM | [1] |
| Molar Extinction Coefficient (in PBS) | Not specified | 200,000 M⁻¹cm⁻¹ | |
| Quantum Yield (in PBS) | Not specified | 0.12 |
Table 2: Preclinical Dosing and Imaging Parameters for this compound-Conjugates
| Parameter | Folate Receptor Targeting (e.g., Pafolacianine) | LHRH Receptor Targeting (e.g., BOEPL-L3-S0456) | Reference |
| Animal Model | Mouse (xenograft) | Mouse (xenograft) | [4][6] |
| Typical Dose | 0.025 mg/kg (clinical) | Not specified in mg/kg, typically nmol range | [4][6] |
| Administration Route | Intravenous (IV) | Intravenous (IV) | [4][6] |
| Time from Injection to Imaging | 1-2 hours | 2 hours | [4][6] |
| Imaging System | NIR Fluorescence Imaging System | NIR Fluorescence Imaging System | [8] |
| Excitation Wavelength | ~760-785 nm | ~760-785 nm | [8][9] |
| Emission Filter | >795 nm long-pass | >795 nm long-pass | [8][9] |
| Exposure Time | 10 - 700 ms (B15284909) (system dependent) | 10 - 700 ms (system dependent) | [10][11] |
Signaling Pathways and Mechanism of Action
The utility of this compound-based imaging agents is dependent on the specific targeting of cancer cells through receptor-mediated endocytosis.
Folate Receptor (FR) Signaling and Internalization
Folate receptors, particularly FRα, are overexpressed on the surface of many cancer cells. When a folate-S0456 conjugate like pafolacianine binds to FRα, it is internalized into the cell via a Cdc42-dependent pinocytic pathway.[12] This internalization process leads to the accumulation of the fluorescent agent within the cancer cells, allowing for their visualization. The internalization is regulated by Protein Kinase C alpha (PKCα) and requires the PKC substrate annexin (B1180172) II.[12]
Caption: Folate Receptor (FR) internalization pathway for this compound-conjugates.
LHRH Receptor (LHRH-R) Signaling
LHRH receptors are G-protein coupled receptors. In cancer cells, the binding of an LHRH agonist or antagonist can activate a Gαi protein, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[13] This can interfere with downstream signaling pathways such as the MAPK and PI3K/AKT cascades, which are involved in cell proliferation and survival.[1]
Caption: LHRH Receptor signaling pathway relevant to this compound-conjugate action.
Experimental Protocols
Protocol 1: In Vivo Fluorescence-Guided Surgery in a Xenograft Mouse Model
This protocol outlines the key steps for performing fluorescence-guided surgery in a mouse model with subcutaneously implanted tumors that overexpress the target receptor.
Materials:
-
This compound-conjugated imaging agent (e.g., pafolacianine)
-
Sterile PBS
-
Tumor-bearing mice (e.g., nu/nu mice with xenografts)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)[14][15]
-
Ophthalmic ointment
-
Heating pad
-
Surgical tools (scalpel, forceps, etc.)
-
NIR fluorescence imaging system with appropriate filters
-
Image analysis software (e.g., ImageJ or similar)[16]
Procedure:
-
Preparation of Imaging Agent:
-
Reconstitute the lyophilized this compound-conjugate in sterile PBS to the desired stock concentration.
-
Further dilute the stock solution with sterile PBS to the final injection concentration. The final volume for tail vein injection in a mouse is typically 100-200 µL.
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).[14][15]
-
Confirm the depth of anesthesia by checking for a lack of response to a toe pinch.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.[17]
-
Place the anesthetized mouse on a heating pad to maintain body temperature.
-
-
Imaging Agent Administration:
-
Administer the prepared this compound-conjugate solution via tail vein injection.
-
Record the time of injection.
-
-
Intraoperative Imaging:
-
Allow the agent to circulate and accumulate in the tumor. For pafolacianine, this is typically 1-2 hours.[4]
-
Make a skin incision over the tumor area.
-
Position the NIR fluorescence imaging system over the surgical field.
-
Set the excitation and emission wavelengths appropriate for the this compound dye.
-
Acquire both white light and fluorescence images of the tumor and surrounding tissue.
-
Use the real-time fluorescence signal to guide the resection of the tumor, paying close attention to the tumor margins.
-
-
Ex Vivo Imaging and Biodistribution:
-
After resection, acquire fluorescence images of the excised tumor and other organs of interest (e.g., liver, kidneys, muscle) to assess biodistribution.
-
This can be done using the same intraoperative imaging system or a dedicated ex vivo imaging system.
-
-
Quantitative Analysis:
-
Using image analysis software, draw regions of interest (ROIs) around the tumor and background tissue in the fluorescence images.[16]
-
Measure the mean fluorescence intensity (MFI) within each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the MFI of the tumor by the MFI of the adjacent normal tissue.
-
Caption: Preclinical surgical workflow for this compound imaging.
Conclusion
The integration of this compound-based fluorescent imaging agents into the surgical workflow has the potential to significantly improve the precision of cancer surgery. By providing real-time visualization of tumors and their margins, these agents can aid researchers in evaluating the efficacy of novel surgical interventions and therapies in preclinical models. The protocols and information provided in these application notes are intended to serve as a guide for researchers and drug development professionals in this field. Adherence to established animal care and use guidelines is paramount in all experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. Pafolacianine, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARTICIPATION OF SIGNALING PATHWAYS IN THE DEREPRESSION OF LUTEINIZING HORMONE RECEPTOR TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase III Study of Pafolacianine Injection (0TL38) for Intraoperative Imaging of Folate Receptor-Positive Ovarian Cancer (Study 006) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Image-Guided Surgery – a Perspective on Contrast Agent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule targeted NIR dye conjugate for imaging LHRH receptor positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor-targeted dyes for fluorescence-guided surgery of cancer: Low Research Lab: Purdue Chemistry [chem.purdue.edu]
- 8. Clinical Integration of NIR-II Fluorescence Imaging for Cancer Surgery: A Translational Evaluation of Preclinical and Intraoperative Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single camera imaging system for color and near-infrared fluorescence image guided surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Regulation of folate receptor internalization by protein kinase C alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SURGICAL PREPARATION OF RATS AND MICE FOR INTRAVITAL MICROSCOPIC IMAGING OF ABDOMINAL ORGANS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 17. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for S0456 in Metastatic Lymph Node Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the near-infrared (NIR) fluorescent dye S0456 in the imaging of metastatic lymph nodes. This compound serves as a versatile platform for the development of targeted imaging agents, enabling the visualization of cancerous cells within the lymphatic system. By conjugating this compound to specific targeting ligands, researchers can create probes that selectively accumulate in metastatic lesions, facilitating their detection and surgical guidance.
Introduction to this compound
This compound is a near-infrared fluorescent dye with an excitation wavelength of approximately 788 nm and an emission wavelength around 800 nm.[1][2] Its properties in the NIR spectrum allow for deeper tissue penetration and reduced autofluorescence compared to visible light fluorophores, making it an ideal candidate for in vivo imaging applications.[3] this compound itself does not possess inherent targeting capabilities. Its utility in imaging metastatic lymph nodes is realized through covalent conjugation to targeting moieties that recognize and bind to specific biomarkers overexpressed on the surface of cancer cells that have metastasized to lymph nodes.
Principle of this compound-Based Targeted Imaging
The fundamental principle behind the use of this compound for imaging metastatic lymph nodes lies in molecularly targeted fluorescence imaging. A targeting ligand, such as a small molecule inhibitor, antibody, or peptide, with high affinity for a cancer-specific receptor is chemically linked to the this compound dye. When this conjugate is administered, it circulates through the body and selectively binds to cancer cells expressing the target receptor, including those that have migrated to lymph nodes. The accumulation of the this compound probe at these metastatic sites allows for their visualization using a NIR fluorescence imaging system. This approach can aid in the identification of metastatic lymph nodes that may be difficult to detect by conventional methods, potentially improving cancer staging and the precision of surgical interventions.[3][4]
Applications in Metastatic Lymph Node Imaging
A prime example of this compound application is in the development of the LP-S probe for imaging metastatic lymph nodes in oral squamous cell carcinoma (OSCC).[3] In this context, this compound is conjugated to Lapatinib, a potent inhibitor of the epidermal growth factor receptor (EGFR), which is frequently overexpressed in OSCC.[3][5] The resulting LP-S probe has been shown to effectively delineate metastatic lymph nodes in preclinical mouse models, demonstrating higher accumulation and longer retention in cancerous nodes compared to healthy ones.[3] This targeted approach offers a promising avenue for fluorescence-guided surgery, enabling surgeons to more accurately identify and resect metastatic tissue.[3]
Beyond EGFR, this compound has been successfully conjugated to other targeting ligands for broader cancer imaging applications, which can be adapted for metastatic lymph node detection:
-
Folate Receptor (FR): this compound is a key component in the construction of folate receptor-targeted probes like OTL38.[6][7] The folate receptor is overexpressed in various cancers, including ovarian, lung, and breast cancers.[8][9][10]
-
Luteinizing Hormone-Releasing Hormone (LHRH) Receptor: this compound has been conjugated to a modified LHRH receptor antagonist (BOEPL) to create probes for imaging LHRH receptor-positive cancers, such as breast, ovarian, and endometrial cancers.[11]
-
Carbonic Anhydrase IX (CA IX): To target hypoxic tumors, this compound has been used to create "Hypoxyfluor," a probe that binds to CA IX, a marker for hypoxia in many solid tumors.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its targeted conjugates based on available preclinical studies.
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength (Ex) | ~788 nm | [1][2] |
| Emission Wavelength (Em) | ~800 nm | [1][2] |
Table 2: Properties of this compound-Based Targeting Probes
| Probe Name | Targeting Ligand | Target Receptor | Cancer Models Studied | Key Findings | Reference |
| LP-S | Lapatinib | EGFR | Oral Squamous Cell Carcinoma (OSCC) | Higher accumulation and longer retention in metastatic lymph nodes compared to normal lymph nodes. | [3] |
| OTL38 | Folic Acid derivative | Folate Receptor | Ovarian, Lung Cancer | Accurately identified pulmonary adenocarcinomas and additional subcentimeter neoplastic processes. | [2] |
| BOEPL-L3-S0456 | BOEPL | LHRH Receptor | Breast (MDA-MB-231), Ovarian (OVCAR-3), Endometrial (HEC-1B) Cancers | Exhibited low nanomolar binding affinity (Kd = 3.9 nM for MDA-MB-231 cells) and receptor-mediated tumor uptake. | [11] |
| Hypoxyfluor | CA IX inhibitor | Carbonic Anhydrase IX | Hypoxic Tumors (HT-29 colon cancer xenografts) | Accumulated rapidly and selectively in CA IX positive tumors. | [4] |
Experimental Protocols
Protocol 1: Synthesis of LP-S (Lapatinib-S0456 Conjugate)
This protocol describes the synthesis of the EGFR-targeting probe LP-S for imaging metastatic lymph nodes in OSCC.[3]
Materials:
-
This compound-HPPA-NHS (NHS-activated this compound with a p-hydroxyphenylpropionic acid linker)
-
Lapatinib
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetone
-
Preparative liquid chromatography system
Procedure:
-
Dissolve this compound-HPPA-NHS (1.15 g, 1 mmol) in 20 mL of DMSO in a round bottom flask.
-
Add Lapatinib (0.58 g, 1 mmol) and DIEA (258 mg, 2 mmol) to the solution.
-
Stir the reaction mixture at 37°C for 24 hours.
-
Precipitate the product by adding the reaction mixture to acetone.
-
Filter the precipitate and dry it under a vacuum.
-
Purify the crude product using preparative liquid chromatography to obtain the final LP-S probe with a purity of >98%.
Protocol 2: In Vivo Imaging of Metastatic Lymph Nodes using LP-S
This protocol outlines the procedure for imaging metastatic lymph nodes in a preclinical mouse model of OSCC using the LP-S probe.[3]
Materials:
-
LP-S probe (25 µg/mL in a suitable buffer)
-
Female athymic nude mice (4-6 weeks old)
-
CAL27 human oral squamous carcinoma cells
-
Phosphate-buffered saline (PBS)
-
Matrigel
-
Anesthesia (e.g., isoflurane)
-
In vivo near-infrared fluorescence imaging system
Procedure:
-
Animal Model Preparation:
-
Harvest CAL27 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Inject 50 µL of the cell suspension into the left hind footpad of each mouse.
-
Allow the primary tumors and lymph node metastases to develop over approximately three weeks.
-
-
Probe Administration:
-
Anesthetize the tumor-bearing mice.
-
Inject 50 µL of the LP-S solution (25 µg/mL) into the hind footpad.
-
-
In Vivo Fluorescence Imaging:
-
Place the anesthetized mouse in the NIR fluorescence imaging system.
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, 12 hours, and 24 hours) to observe the migration and accumulation of the LP-S probe.
-
Use appropriate excitation and emission filters for this compound (e.g., Ex: 780 nm, Em: 810 nm).
-
-
Ex Vivo Analysis:
-
At the final time point, euthanize the mice.
-
Dissect the primary tumor, metastatic lymph nodes (T-LNs), and normal lymph nodes (N-LNs).
-
Image the excised tissues ex vivo using the NIR fluorescence imaging system to confirm the differential accumulation of the LP-S probe.
-
Perform histological analysis (e.g., H&E staining) on the lymph nodes to confirm the presence of metastases and correlate with the fluorescence signal.
-
Protocol 3: In Vitro Binding Affinity Assay
This protocol can be used to determine the binding affinity of an this compound-conjugated probe to its target receptor on cancer cells.[11]
Materials:
-
This compound-conjugated probe (e.g., BOEPL-L3-S0456)
-
Cancer cell line expressing the target receptor (e.g., MDA-MB-231 for LHRH receptor)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
1% Sodium dodecyl sulfate (B86663) (SDS) solution
-
96-well plates
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Seed the cancer cells into 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound-conjugated probe in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing various concentrations of the probe.
-
Incubate the cells with the probe for 1 hour at 37°C.
-
Wash the cells three times with cold PBS to remove any unbound probe.
-
Lyse the cells by adding 1% SDS solution to each well.
-
Measure the fluorescence intensity of the cell lysates using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for this compound.
-
Plot the cell-bound fluorescence as a function of the probe concentration and determine the apparent dissociation constant (Kd) by fitting the data to a one-site binding model.
Visualizations
Caption: EGFR signaling pathway targeted by the LP-S probe.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Folate Receptor-Targeted Near-Infrared Molecular Contrast Agent to Localize Pulmonary Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel near-infrared EGFR targeting probe for metastatic lymph node imaging in preclinical mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lapatinib for advanced or metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Visualization-Guided Surgery Improves Local Control for Mandibular Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Utilizing the folate receptor for active targeting of cancer nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor detection using folate receptor-targeted imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Small molecule targeted NIR dye conjugate for imaging LHRH receptor positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Long-Term In Vivo Imaging with S0456-Based Probes
Introduction
S0456 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that serves as a crucial component in the construction of targeted fluorescent probes for in vivo imaging.[1] Its favorable optical properties in the NIR spectrum (approximately 700-800 nm) allow for deep tissue penetration and minimal autofluorescence, making it an ideal fluorophore for non-invasive imaging in living subjects. By conjugating this compound to targeting ligands, researchers can create probes that specifically accumulate in tissues or cells of interest, enabling high-contrast visualization of biological processes over time.
This document provides detailed application notes and protocols for the use of this compound-based probes in long-term in vivo imaging, with a focus on two prominent examples: OTL38 (Pafolacianine/Cytalux) , which targets the folate receptor alpha (FRα), and FL-L1-S0456 , a probe targeting Fibroblast Activation Protein (FAP). These probes have significant applications in oncology for tumor visualization and characterization of the tumor microenvironment.
Principle of this compound-Based Targeted Probes
The utility of this compound in in vivo imaging stems from its role as a fluorescent reporter in a targeted probe conjugate. The general principle involves three key components:
-
Targeting Ligand: A molecule with high affinity and specificity for a particular biological target, such as a cell surface receptor that is overexpressed in disease states. For OTL38, this is a folate analog that binds to FRα, a receptor commonly overexpressed in ovarian, lung, and other cancers.[2][3]
-
This compound Dye: The NIR fluorophore that provides the imaging signal. OTL38 utilizes the this compound dye, which has excitation and emission maxima of approximately 776 nm and 793 nm, respectively.[2][4]
-
Linker: A chemical moiety that connects the targeting ligand to the this compound dye. The choice of linker can influence the overall stability, solubility, and pharmacokinetic properties of the probe.
Upon systemic administration, the this compound-based probe circulates throughout the body and accumulates at the target site through receptor-mediated binding and, in some cases, endocytosis. The unbound probe is cleared from non-target tissues, leading to a high tumor-to-background ratio (TBR) that allows for clear visualization of the targeted tissue. The stability of cyanine dyes like this compound is a consideration for long-term imaging, as they can be susceptible to photobleaching and chemical degradation.[5] However, modifications to the dye structure can enhance stability.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its targeted conjugates.
Table 1: Physicochemical and Optical Properties of this compound and OTL38
| Parameter | This compound | OTL38 (Pafolacianine) | Reference(s) |
| Molecular Formula | C38H44ClN2Na3O12S4 | C64H69N9O17S4 | [1] |
| Molecular Weight | 953.44 g/mol | 1326.49 g/mol | [1][2] |
| Excitation Maxima | ~776 nm | 776 nm | [2][4] |
| Emission Maxima | ~793 nm | 793 nm | [2][4] |
| Solubility | Water soluble | Water soluble | [1] |
Table 2: In Vitro Binding and Affinity of OTL38
| Parameter | Cell Line(s) | Value | Reference(s) |
| Target Receptor | FRα | Folate Receptor alpha | [2] |
| Relative Affinity (vs. Folic Acid) | KB (FRα+), CHO (FRβ+) | 0.8 - 0.9 | [6] |
| Specificity | IGROV-1 (FR+), MM.1S (FR-) | 62% of IGROV-1 cells labeled above background vs. 2% of MM.1S cells | [5][7] |
Table 3: In Vivo Imaging Parameters for this compound-Based Probes in Murine Models
| Parameter | OTL38 | FL-L1-S0456 | Reference(s) |
| Animal Model | Nude mice with tumor xenografts | Nude mice with tumor xenografts | [8] |
| Dose | 10-20 nmol/mouse | 10 nmol/mouse | |
| Administration Route | Intravenous (tail vein) | Intravenous (tail vein) | |
| Optimal Imaging Time | 2 hours post-injection | 2 hours post-injection | [8] |
| Imaging Duration | Signal detectable up to 48 hours | Not specified | [8] |
| Clearance | Background signal returns to near baseline after 24 hours | Renal excretion | [2] |
Table 4: Ex Vivo Biodistribution and Tumor-to-Background Ratios (TBR) of OTL38 (2h post-injection)
| Tissue | TBR (KB Tumor vs. Tissue) | Reference(s) |
| Muscle | ~10 | [8] |
| Liver | ~4 | [8] |
| Spleen | ~8 | [8] |
| Lung | ~9 | [8] |
| Heart | ~10 | [8] |
Mandatory Visualizations
Caption: Experimental workflow for in vivo imaging.
Caption: Folate Receptor (FRα) signaling pathways.
Caption: FAP signaling in the tumor microenvironment.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound-Based Probes
-
Probe Reconstitution:
-
Reconstitute the lyophilized this compound-based probe (e.g., OTL38) in sterile, pyrogen-free saline or phosphate-buffered saline (PBS) to a stock concentration of 1-2 mM.
-
Vortex gently to ensure complete dissolution. Protect the solution from light.
-
-
Dosing Solution Preparation:
-
Dilute the stock solution with sterile saline to the final desired concentration for injection. For a typical 20-25 g mouse, a dose of 10-20 nmol corresponds to approximately 100 µL of a 100-200 µM solution.
-
Prepare the dosing solution fresh on the day of the experiment and keep it on ice, protected from light.
-
-
Animal Handling and Injection:
-
Anesthetize the tumor-bearing mouse using a standard protocol (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine). Confirm proper anesthetic depth by toe-pinch reflex.
-
Place the mouse on a heated stage to maintain body temperature.
-
Administer the dosing solution via a single intravenous injection into the tail vein.
-
Protocol 2: Long-Term In Vivo Fluorescence Imaging
-
Imaging System Setup:
-
Use an in vivo imaging system (IVIS) equipped for NIR fluorescence imaging.
-
Set the excitation and emission filters appropriate for the this compound dye (e.g., excitation ~760 nm, emission ~800 nm).
-
Calibrate the system for quantitative analysis.
-
-
Image Acquisition:
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire a white-light image for anatomical reference.
-
Acquire fluorescence images at multiple time points post-injection (e.g., 2, 6, 24, and 48 hours). For long-term studies, imaging can be continued at 24-hour intervals for several days, depending on signal persistence.
-
Optimize acquisition parameters (exposure time, binning, f/stop) to achieve a good signal-to-noise ratio without saturating the detector. Keep these parameters consistent across all time points for quantitative comparison.
-
-
Long-Term Monitoring Considerations:
-
The fluorescence signal from OTL38 is known to be strong for up to 48 hours, with background levels decreasing significantly after 24 hours.[2][8]
-
For studies extending beyond 48 hours, be aware of potential signal decay due to probe clearance and metabolic degradation.
-
Photobleaching can occur with repeated imaging. To minimize this, limit the duration of light exposure and use consistent imaging protocols for all animals.[9][10]
-
Protocol 3: Quantitative Analysis and Ex Vivo Biodistribution
-
In Vivo Image Analysis:
-
Using the analysis software of the imaging system, draw regions of interest (ROIs) around the tumor and a contralateral background area (e.g., muscle) on each image.
-
Measure the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) within each ROI.
-
Calculate the Tumor-to-Background Ratio (TBR) by dividing the average radiant efficiency of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Biodistribution (Terminal Procedure):
-
At the final imaging time point, euthanize the mouse via a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle).
-
Arrange the harvested tissues in a non-fluorescent dish and image them using the same IVIS settings as the in vivo acquisition.
-
Quantify the fluorescence intensity of each organ to determine the probe's biodistribution profile. This provides a more accurate measure of probe accumulation without the confounding effects of tissue depth and scattering.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A Checklist for Successful Quantitative Live Cell Imaging in Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Labeling and Detection of Circulating Tumor Cells in Mice Using OTL38 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase III Study of Pafolacianine Injection (OTL38) for Intraoperative Imaging of Folate Receptor-Positive Ovarian Cancer (Study 006) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Labeling and Detection of Circulating Tumor Cells in Mice Using OTL38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Photobleaching - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for S0456 in Monitoring Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
S0456 is a near-infrared (NIR) fluorescent dye with significant potential in the field of targeted drug delivery.[1][2] Its intrinsic fluorescence properties, coupled with its ability to be conjugated to targeting moieties, make it a valuable tool for visualizing and quantifying the delivery of therapeutic agents to specific cell populations. These application notes provide an overview of this compound, its properties, and detailed protocols for its use in monitoring drug delivery systems, particularly in the context of cancer research. This compound's utility stems from its function as a tumor-specific optical imaging agent that binds to the folate receptor (FR), which is often overexpressed on the surface of cancer cells.[1][2][3]
Physicochemical and Optical Properties of this compound
This compound is characterized by its near-infrared excitation and emission spectra, which allows for deep tissue penetration and minimal autofluorescence from biological samples.
| Property | Value | Reference |
| Excitation Wavelength | 788 nm | [1][2] |
| Emission Wavelength | 800 nm | [1][2] |
| Molecular Formula | C38H44ClN2Na3O12S4 | [4] |
| Molecular Weight | 953.44 g/mol | [4] |
This compound Conjugates in Targeted Drug Delivery
This compound can be conjugated to various targeting ligands to direct it to specific receptors on cancer cells. This targeted approach enhances the specificity of drug delivery and allows for real-time monitoring of the conjugate's localization.
One example involves conjugating this compound to a small molecule antagonist of the Luteinizing Hormone-Releasing Hormone Receptor (LHRH-R), BOEPL, to target breast cancer cells.[5] The binding affinities of these conjugates highlight their potential for high-specificity targeting.
| Conjugate | Apparent Dissociation Constant (Kd) | Cell Line | Reference |
| BOEPL-L2-S0456 (with PEG linker) | 10.1 nM | MDA-MB-231 | [5] |
| BOEPL-L3-S0456 (with peptidoglycan linker) | 3.9 nM | MDA-MB-231 | [5] |
Experimental Protocols
The following protocols are generalized from published research and should be optimized for specific experimental conditions.
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of stock solutions of this compound for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile, nuclease-free microtubes
Procedure:
-
Based on your experimental needs, decide on the desired concentration of the stock solution (e.g., 1 mM, 5 mM, or 10 mM).[2]
-
Calculate the required amount of this compound and DMSO. For example, to prepare 1 mL of a 1 mM stock solution, dissolve 0.953 mg of this compound in 1 mL of DMSO.
-
Weigh the this compound powder and dissolve it in the appropriate volume of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microtubes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C, protected from light.[2]
Protocol 2: In Vitro Monitoring of Targeted Drug Delivery to Cancer Cells
This protocol outlines the steps to assess the binding and internalization of an this compound-conjugate in a cancer cell line overexpressing the target receptor.
Materials:
-
Cancer cell line expressing the target receptor (e.g., MDA-MB-231 for LHRH-R)[5]
-
Complete cell culture medium
-
This compound-conjugate (e.g., BOEPL-L3-S0456)
-
PBS
-
0.5% Sodium dodecyl sulfate (B86663) (SDS) solution
-
Fluorescence spectrophotometer
Procedure:
-
Seed the cancer cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere and grow to a suitable confluency.
-
Prepare a series of dilutions of the this compound-conjugate in fresh cell culture medium at various concentrations.
-
Remove the spent medium from the cells and replace it with the medium containing the different concentrations of the this compound-conjugate.[5]
-
Incubate the cells for 1 hour at 37°C.[5]
-
After incubation, wash the cells three times with fresh medium to remove any unbound conjugate.[5]
-
Lyse the cells by adding 0.5% SDS solution to each well.[5]
-
Measure the fluorescence of the cell lysates using a fluorescence spectrophotometer with excitation and emission wavelengths appropriate for this compound (Ex: 788 nm, Em: 800 nm).[1][2]
-
To confirm receptor-mediated uptake, perform a competition study by co-incubating the cells with the this compound-conjugate and an excess of the unlabeled targeting ligand. A significant decrease in fluorescence would indicate specific binding.[5]
Visualizations
Folate Receptor-Mediated Endocytosis Pathway
This compound can be used to functionalize drug delivery systems targeting the folate receptor. The diagram below illustrates the proposed mechanism of cellular uptake.
Caption: Folate Receptor-Mediated Endocytosis of this compound-Conjugate.
Experimental Workflow for In Vitro Drug Delivery Monitoring
The following diagram outlines the key steps in an in vitro experiment to monitor the uptake of an this compound-conjugated drug delivery system.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]
- 3. Targeted drug delivery via the folate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Small molecule targeted NIR dye conjugate for imaging LHRH receptor positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent S0456 dye aggregation in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of S0456 dye in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound dye is precipitating or forming visible aggregates in my aqueous buffer (e.g., PBS). What is causing this?
A1: this compound, like many cyanine (B1664457) dyes, has a tendency to aggregate in aqueous solutions, especially those with high ionic strength like Phosphate Buffered Saline (PBS).[1] This aggregation is driven by intermolecular forces between the planar dye molecules.[2] Factors that can promote aggregation include high dye concentration, the presence of salts, and improper storage or handling.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: It is highly recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[3] DMSO is effective at disrupting the intermolecular interactions that lead to aggregation in aqueous environments.
Q3: How can I improve the solubility of this compound in aqueous solutions?
A3: According to product data, this compound is soluble in water at a concentration of up to 33.33 mg/mL with the aid of ultrasonication and warming to 60°C.[4][5] For dilution into aqueous buffers, it is crucial to start with a high-concentration stock in DMSO and then dilute it into the aqueous medium with vigorous mixing. This helps to rapidly disperse the dye molecules and minimize the formation of aggregates.
Q4: Are there any additives that can help prevent this compound aggregation?
A4: Yes, certain additives can help prevent aggregation. For in vivo formulations, a combination of DMSO, PEG300, and a non-ionic surfactant like Tween 80 has been used.[3] Non-ionic surfactants can be particularly effective in preventing dye aggregation.[6] For general laboratory use, incorporating a low concentration (e.g., 0.05-0.1%) of Tween 20 in your final aqueous solution can help to stabilize the dye and prevent precipitation.[6]
Q5: What are the best practices for storing this compound solutions to prevent aggregation?
A5: Proper storage is critical to prevent degradation and aggregation. Once dissolved in a solvent, it is recommended to store the this compound solution in aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4] It is important to seal the storage container tightly and protect it from light.[4][5] Avoid repeated freeze-thaw cycles, as this can promote aggregation.
Q6: How can I visually identify this compound dye aggregation?
A6: Aggregation can manifest as visible precipitation or a cloudy appearance in the solution. You may also observe a color change in the solution. Spectrophotometric analysis can provide a more quantitative assessment, as aggregation can lead to changes in the absorption spectrum, such as the appearance of new peaks or a shift in the main absorption peak.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound dye solubility and solution storage.
| Parameter | Value | Conditions |
| Solubility in Water | 33.33 mg/mL | With ultrasonication and warming to 60°C[4][5] |
| Stock Solution Storage | -80°C for up to 6 months | In a suitable solvent (e.g., DMSO), sealed and protected from light[4] |
| -20°C for up to 1 month | In a suitable solvent (e.g., DMSO), sealed and protected from light[4] |
Experimental Protocols
Protocol for Preparing a Non-Aggregated this compound Working Solution
This protocol provides a step-by-step method for preparing a working solution of this compound dye while minimizing the risk of aggregation.
Materials:
-
This compound dye powder
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Vortex mixer
-
Microcentrifuge tubes
-
Pipettes and sterile, low-retention pipette tips
-
Optional: Tween 20
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Allow the this compound dye powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex the solution thoroughly until all the dye is completely dissolved. The solution should be clear.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[4]
-
-
Prepare the Working Solution:
-
Before use, thaw a single aliquot of the this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Optional Additive: If using an anti-aggregation agent, add Tween 20 to your aqueous buffer to a final concentration of 0.05-0.1%.
-
To prepare the working solution, add the required volume of the DMSO stock solution to the aqueous buffer while vortexing the buffer. This rapid mixing is crucial for preventing localized high concentrations of the dye that can lead to aggregation.
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤0.5%).
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. The solution should be clear.
-
If possible, acquire an absorbance spectrum of the solution to check for signs of aggregation (shifts in the absorbance maximum or the appearance of new peaks).
-
Visualizations
References
Troubleshooting failed S0456 bioconjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S0456 bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reactive group for bioconjugation?
This compound is a near-infrared (NIR) fluorescent dye commonly used for in vivo imaging applications.[1][2][3] Its core structure is a heptamethine cyanine (B1664457) dye. The primary reactive group on this compound for bioconjugation is a meso-chloride atom.[4] Conjugation occurs via a nucleophilic substitution reaction where a nucleophile on the biomolecule to be conjugated displaces this chloride.[4]
Q2: What types of biomolecules can be conjugated to this compound?
Biomolecules containing a suitable nucleophilic group can be conjugated to this compound. A common example from the literature is the use of a phenoxy group on a modified targeting ligand to displace the meso-chloride of this compound.[4] Other potential nucleophiles include thiols and, under certain conditions, amines. The success of the conjugation will depend on the nucleophilicity of the functional group and the reaction conditions.
Q3: What are the optimal reaction conditions for this compound bioconjugation?
Optimal reaction conditions are crucial for a successful this compound bioconjugation and need to be determined empirically for each specific biomolecule. Key parameters to consider include:
-
pH: The pH of the reaction buffer is critical as it affects the nucleophilicity of the functional group on the biomolecule. For instance, for a phenol-based conjugation, a slightly basic pH would be required to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is often used to dissolve the this compound dye and the biomolecule. The final reaction mixture may be a combination of an aqueous buffer and an organic solvent.
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Temperature: The reaction may be performed at room temperature or require heating to facilitate the nucleophilic substitution.
-
Molar Ratio: The molar ratio of the biomolecule to this compound will influence the degree of labeling. An excess of the this compound dye is often used to ensure efficient conjugation.
Q4: How can I purify the this compound bioconjugate?
Purification is essential to remove unreacted this compound and other reagents from the final conjugate.[5] Common purification methods for bioconjugates include:
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and is effective for removing smaller molecules like unreacted dye from a larger protein or antibody conjugate.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to purify peptide and small molecule conjugates based on their hydrophobicity.
-
Dialysis or Ultrafiltration: These methods are useful for removing small molecule impurities from larger bioconjugates.
Troubleshooting Failed this compound Bioconjugation Reactions
This guide addresses common issues encountered during this compound bioconjugation experiments.
Problem 1: Low or No Conjugation Yield
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Poor Nucleophilicity of the Biomolecule | - Optimize pH: Ensure the reaction pH is appropriate to deprotonate the nucleophilic group (e.g., phenol, thiol). For phenols, a pH above their pKa is generally required. - Modify the Biomolecule: If the native nucleophile is not reactive enough, consider chemical modification to introduce a more potent nucleophile. |
| Inactive this compound Dye | - Proper Storage: Store the this compound dye according to the manufacturer's instructions, typically at -20°C and protected from light and moisture.[6] - Fresh Reagents: Use a fresh batch of the dye if degradation is suspected. |
| Suboptimal Reaction Conditions | - Temperature: Try increasing the reaction temperature to overcome the activation energy barrier for the nucleophilic substitution. - Reaction Time: Extend the incubation time to allow the reaction to proceed to completion. - Solvent Composition: The presence of water can lead to hydrolysis of the dye. While aqueous buffers are often necessary for biomolecule stability, minimizing the water content or using co-solvents may be beneficial. |
| Presence of Interfering Substances | - Buffer Exchange: Ensure the biomolecule is in a buffer free of competing nucleophiles (e.g., Tris, azide). Perform a buffer exchange using dialysis, ultrafiltration, or desalting columns prior to conjugation.[7] |
Problem 2: Precipitation of Biomolecule or Dye During Reaction
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Poor Solubility of this compound or Biomolecule | - Co-solvents: Use a mixture of an aqueous buffer and an organic solvent (e.g., DMF, DMSO) to improve the solubility of both components. Add the this compound solution to the biomolecule solution slowly with gentle mixing. - Concentration: Reduce the concentration of the reactants. |
| Aggregation of the Bioconjugate | - Optimize Molar Ratio: A high degree of labeling can lead to aggregation. Reduce the molar excess of this compound. - Additives: Include additives in the reaction buffer that are known to reduce aggregation, such as arginine or polysorbate. |
Problem 3: Poor Stability of the this compound Bioconjugate
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Cleavage of the Conjugate Linkage | - Linker Chemistry: The stability of the bond formed between this compound and the biomolecule is inherent to the chosen nucleophile. Phenoxy-ether linkages are generally stable. If using other nucleophiles, their stability under relevant physiological conditions should be considered. |
| Photodegradation | - Light Protection: this compound is a fluorescent dye and can be susceptible to photobleaching. Protect the reaction mixture and the final conjugate from light during all steps. |
Experimental Protocols
General Protocol for this compound Conjugation to a Phenol-Containing Biomolecule
This protocol provides a general guideline. Optimization will be required for specific biomolecules.
-
Preparation of Reagents:
-
Dissolve the phenol-containing biomolecule in a suitable buffer (e.g., 50 mM borate (B1201080) buffer, pH 8.5).
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the biomolecule solution to achieve the desired molar excess (e.g., 10-20 fold molar excess of this compound). The final concentration of the organic solvent should be kept as low as possible to maintain biomolecule stability.
-
Incubate the reaction mixture at room temperature or an elevated temperature (e.g., 37°C) for 1-4 hours, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule with a potent nucleophile (e.g., N-acetylcysteine) can be added to react with any remaining this compound.
-
-
Purification of the Conjugate:
-
Purify the this compound-biomolecule conjugate using an appropriate method such as size-exclusion chromatography (SEC) or RP-HPLC to remove unreacted dye and other small molecules.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the biomolecule) and the maximum absorbance of this compound (around 788 nm).
-
Visualizations
Caption: General experimental workflow for this compound bioconjugation.
Caption: Troubleshooting logic for low this compound conjugation yield.
References
- 1. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Overcoming Low Signal-to-Noise Ratio with S0456 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for utilizing the near-infrared (NIR) fluorescent dye S0456 in in vivo imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in vivo?
A1: this compound is a near-infrared (NIR) fluorescent dye with an excitation wavelength of approximately 788 nm and an emission wavelength around 800 nm.[1] It is a key component in the synthesis of folate receptor-targeted imaging agents, such as pafolacianine (OTL38).[2] Its primary in vivo application is in fluorescence-guided imaging of tissues and tumors that overexpress the folate receptor (FR), commonly found in various cancers like ovarian and lung cancer.[2][3]
Q2: What is the mechanism of action for this compound-based imaging agents?
A2: this compound is typically conjugated to a folate analog. This conjugate selectively binds to the folate receptor-alpha (FRα), which is often overexpressed on the surface of cancer cells.[2] Following intravenous administration, the agent circulates and accumulates in FR-positive tissues.[3] When illuminated with a near-infrared light source during imaging, the this compound dye fluoresces, allowing for real-time visualization of the targeted tissues.[2][3]
Q3: What are the main contributors to low signal-to-noise ratio (SNR) in this compound in vivo imaging?
A3: Low SNR in in vivo NIR imaging with this compound can be attributed to several factors:
-
High Background Autofluorescence: A primary source of noise is autofluorescence from the animal's diet, particularly from chlorophyll (B73375) in alfalfa-based chow.[4][5][6][7][8] Animal tissues themselves can also contribute to background fluorescence.
-
Suboptimal Probe Concentration: An insufficient concentration of the this compound-based probe at the target site will result in a weak signal. Conversely, excessively high concentrations can lead to fluorescence quenching.
-
Inadequate Imaging Parameters: Incorrect settings for exposure time, binning, and excitation/emission filters on the imaging system can either fail to capture a weak signal or introduce excess noise.
-
Poor Probe Biodistribution and Clearance: The pharmacokinetic properties of the this compound conjugate can affect the concentration of the probe at the target site versus surrounding tissues.
Q4: How can I minimize background autofluorescence?
A4: The most effective way to reduce background autofluorescence is to switch the animals to a purified, alfalfa-free diet for at least one to two weeks prior to imaging.[4][6][7][8] This significantly reduces the fluorescence signal originating from the gastrointestinal tract. Additionally, selecting appropriate excitation and emission filters on your imaging system can help to isolate the specific signal from this compound.
Q5: What are the recommended imaging settings for this compound?
A5: Optimal imaging settings can vary depending on the imaging system and the specific animal model. However, a good starting point for this compound, which has an excitation maximum around 788 nm and emission maximum around 800 nm, would be:
-
Excitation Filter: A filter centered around 780 nm.
-
Emission Filter: A long-pass filter starting from 800 nm.
-
Exposure Time: Start with a moderate exposure time and adjust based on the signal intensity. Longer exposure times can increase the signal but may also increase background noise.
-
Binning: Higher binning can improve sensitivity for weak signals but will reduce spatial resolution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low expression of folate receptor in the target tissue. | Confirm FR expression in your model using methods like immunohistochemistry (IHC) or Western blot. |
| Insufficient dose of this compound-based probe. | Perform a dose-escalation study to determine the optimal probe concentration for your model. | |
| Suboptimal timing of imaging after probe administration. | Conduct a time-course experiment to identify the time of peak probe accumulation in the target tissue. For similar folate-targeted probes, peak accumulation can occur within a few hours post-injection.[9] | |
| Incorrect excitation or emission filter selection. | Ensure your imaging system's filters are appropriate for this compound's spectral properties (Ex: ~788 nm, Em: ~800 nm).[1] | |
| Fluorescence quenching due to high probe concentration. | If you suspect quenching, try reducing the probe dose. | |
| High Background Signal | Autofluorescence from animal diet. | Switch animals to a purified, alfalfa-free diet for at least 7-14 days before imaging.[4][6][7] |
| Tissue autofluorescence. | Use spectral unmixing software if available on your imaging system to separate the specific this compound signal from the background. | |
| Non-specific binding of the probe. | Include a control group injected with a non-targeted version of the this compound dye to assess non-specific accumulation. | |
| Suboptimal imaging parameters. | Decrease the exposure time to reduce background noise. Adjust the image display threshold to exclude low-level background signal. | |
| Poor Signal-to-Noise Ratio (SNR) | A combination of weak signal and high background. | Address both issues simultaneously. Optimize probe dose and imaging time to maximize the signal, and switch to an alfalfa-free diet and use appropriate image analysis techniques to minimize background. |
| Inefficient probe delivery to the target tissue. | Investigate alternative administration routes or formulations to improve the biodistribution of your this compound conjugate. |
Data Presentation
Table 1: Impact of Diet on Background Autofluorescence in the Near-Infrared Spectrum
| Diet Type | Relative Background Signal Intensity (Arbitrary Units) | Recommended Duration Before Imaging |
| Standard Alfalfa-Containing Chow | High | N/A |
| Purified Alfalfa-Free Diet | Low | ≥ 7 days[6] |
Note: The reduction in background fluorescence when switching to a purified diet can be substantial, leading to a significant improvement in signal-to-noise ratio.
Table 2: General Starting Parameters for In Vivo Imaging with this compound-based Probes
| Parameter | Recommended Starting Point | Notes |
| Probe Dose | 1-10 nmol per mouse | This is a general range and should be optimized for the specific conjugate and animal model. |
| Administration Route | Intravenous (tail vein) | Ensures systemic distribution. |
| Imaging Time Post-Injection | 2-24 hours | The optimal time should be determined empirically. For pafolacianine, imaging is often performed 1-2 hours post-injection.[9][10] |
| Excitation Wavelength | ~780 nm | Should be as close to the excitation maximum of this compound as the imaging system allows. |
| Emission Wavelength | >800 nm (long-pass) | To capture the emission peak of this compound. |
| Exposure Time | 1-5 seconds | Adjust based on signal strength to avoid saturation while maximizing signal capture. |
| Binning | Medium (e.g., 4x4) | A good starting point to balance sensitivity and resolution. |
Experimental Protocols
Protocol 1: In Vivo Imaging of Folate Receptor-Positive Tumors with an this compound-Folate Conjugate
-
Animal Preparation:
-
Probe Preparation and Administration:
-
Reconstitute the lyophilized this compound-folate conjugate in sterile phosphate-buffered saline (PBS) to the desired concentration.
-
Determine the appropriate dose based on previous optimization studies (a typical starting dose is in the range of 1-10 nmol per mouse).
-
Administer the probe solution via intravenous tail vein injection.
-
-
In Vivo Fluorescence Imaging:
-
At the predetermined optimal time point post-injection (e.g., 2-4 hours), anesthetize the mouse using isoflurane.
-
Place the anesthetized mouse in the imaging chamber of a suitable in vivo imaging system.
-
Set the imaging parameters:
-
Excitation filter: ~780 nm
-
Emission filter: >800 nm long-pass
-
Exposure time: Start with 1-5 seconds and adjust as needed.
-
Binning: Start with medium binning (e.g., 4x4).
-
-
Acquire both a white light (photographic) image and a fluorescence image.
-
Overlay the fluorescence signal on the photographic image for anatomical reference.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor-bearing area (for background measurement).
-
Quantify the fluorescence intensity (e.g., in photons/second/cm²/steradian).
-
Calculate the signal-to-noise ratio (SNR) or tumor-to-background ratio (TBR) by dividing the signal intensity of the tumor ROI by the signal intensity of the background ROI.
-
Mandatory Visualizations
Caption: this compound-Folate conjugate targeting and signal generation pathway.
Caption: Experimental workflow for in vivo imaging using this compound.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pafolacianine, the magic wand of intraoperative imaging of folate-receptor positive ovarian cancer - Gul - Annals of Translational Medicine [atm.amegroups.org]
- 3. Intraoperative Tumor Detection Using Pafolacianine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. researchgate.net [researchgate.net]
- 6. biotech.ufl.edu [biotech.ufl.edu]
- 7. labdiet.com [labdiet.com]
- 8. Effects of Depilation-Induced Skin Pigmentation and Diet-Induced Fluorescence on In Vivo Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folate receptor-targeted near-infrared photodynamic therapy for folate receptor-overexpressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing S0456 Fluorescence Quenching by Biomolecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and managing fluorescence quenching of the near-infrared (NIR) dye S0456 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a near-infrared (NIR) fluorescent dye with a maximum excitation wavelength of approximately 788 nm and a maximum emission wavelength of around 800 nm.[1] It is designed to bind to the folate receptor (FR), making it a valuable tool for tumor-specific optical imaging.[1]
Q2: What is fluorescence quenching and why is it a concern for this compound?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore like this compound.[2] This can occur through various mechanisms, including excited-state reactions, energy transfer, complex formation, and collisions with other molecules (biomolecules in your sample).[2] Quenching can lead to reduced signal-to-noise ratios, inaccurate quantification, and potentially misleading experimental results.
Q3: What are the common types of fluorescence quenching that can affect this compound?
The most common types of quenching are:
-
Dynamic (Collisional) Quenching: This occurs when this compound in its excited state collides with a quencher molecule, leading to non-radiative relaxation. This process is dependent on the concentration of the quencher and the temperature.
-
Static Quenching: This happens when this compound forms a non-fluorescent complex with a quencher molecule in the ground state. This reduces the population of excitable fluorophores.[2]
-
Förster Resonance Energy Transfer (FRET): This is a specific type of dynamic quenching where energy is transferred non-radiatively from an excited donor fluorophore (like this compound) to a nearby acceptor molecule. The efficiency of FRET is highly dependent on the distance between the donor and acceptor.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Lower than expected fluorescence signal.
| Potential Cause | Troubleshooting Steps |
| Presence of Quenchers in Buffer or Media | - Analyze all buffer components for known quenchers (e.g., transition metals, iodide ions).[2][3] - If possible, prepare fresh, high-purity buffers. - Test the fluorescence of this compound in each individual buffer component to identify the source of quenching. |
| Interaction with Biomolecules | - Certain amino acids (e.g., Tryptophan, Tyrosine, Histidine, Methionine) in proteins can quench fluorescence. - If this compound is conjugated to a protein, the local amino acid environment may cause quenching. - Consider that the folate receptor itself or other proteins in your sample could be quenching this compound upon binding. |
| Incorrect Instrument Settings | - Ensure the excitation and emission wavelengths on the fluorometer are set correctly for this compound (Ex: ~788 nm, Em: ~800 nm).[1] - Optimize the gain and detector voltage settings to maximize signal without saturation. |
| Photobleaching | - Minimize the exposure of your this compound samples to light, especially high-intensity excitation light.[4] - Use antifade reagents if compatible with your experimental setup.[5] - Reduce the excitation light intensity or the exposure time. |
| This compound Degradation | - Store this compound according to the manufacturer's instructions, protected from light and moisture.[1][6] - Prepare fresh working solutions of this compound for each experiment. |
Issue 2: Inconsistent or variable fluorescence readings.
| Potential Cause | Troubleshooting Steps |
| Temperature Fluctuations | - Dynamic quenching is temperature-dependent. Ensure all measurements are taken at a constant and controlled temperature. |
| Sample Evaporation | - Keep samples covered to prevent evaporation, which can concentrate both this compound and potential quenchers. |
| Pipetting Inaccuracies | - Use calibrated pipettes and proper pipetting techniques to ensure consistent concentrations across all samples. |
Issue 3: Suspected quenching, but the mechanism is unknown.
| How to Differentiate | Experimental Approach |
| Static vs. Dynamic Quenching | - Perform temperature-dependent fluorescence measurements. Dynamic quenching typically increases with temperature, while static quenching decreases. - Measure the fluorescence lifetime of this compound. Dynamic quenching affects the excited-state lifetime, while static quenching does not. |
Potential Quenchers for this compound
While specific quenching data for this compound is not widely available, the following table lists potential quenchers based on the properties of similar NIR dyes and the intended biological environment of this compound.
| Quencher Category | Specific Examples | Potential Mechanism |
| Amino Acids | Tryptophan, Tyrosine, Histidine, Methionine | Dynamic or Static Quenching |
| Transition Metals | Copper (Cu²⁺), Iron (Fe³⁺), Nickel (Ni²⁺) | Dynamic or Static Quenching[3] |
| Small Molecules | Folic Acid and its derivatives | Static Quenching (based on studies with Doxorubicin)[7] |
| Buffer Components | Iodide (I⁻), Azide (N₃⁻) | Dynamic Quenching |
Experimental Protocols
Protocol 1: Characterizing this compound Fluorescence Quenching by a Biomolecule
This protocol outlines a standard method to determine if a biomolecule (e.g., a protein) quenches the fluorescence of this compound and to quantify the quenching effect using the Stern-Volmer equation.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Biomolecule of interest (quencher) stock solution of known concentration
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in the buffer to a final concentration that gives a strong, on-scale fluorescence signal (e.g., 1 µM).
-
Prepare a Series of Quencher Concentrations: Prepare a series of dilutions of the biomolecule stock solution in the buffer.
-
Set up the Spectrofluorometer: Set the excitation wavelength to ~788 nm and the emission wavelength to ~800 nm. Optimize slit widths for a good signal-to-noise ratio.
-
Measure Unquenched Fluorescence (F₀): In a cuvette, add the this compound working solution and buffer to the final reaction volume. Record the fluorescence intensity. This is your F₀ value.
-
Measure Quenched Fluorescence (F): To the same cuvette, add a small, known volume of the lowest concentration of the biomolecule solution. Mix well and record the fluorescence intensity (F).
-
Titration: Continue adding increasing concentrations of the biomolecule to the cuvette, recording the fluorescence intensity after each addition. Correct for dilution at each step.
-
Data Analysis:
-
Calculate the ratio F₀/F for each quencher concentration.
-
Plot F₀/F versus the concentration of the quencher ([Q]).
-
Fit the data to the Stern-Volmer equation: F₀/F = 1 + Ksv[Q]
-
The slope of the resulting line is the Stern-Volmer constant (Ksv), which quantifies the quenching efficiency.
-
Visualizations
References
- 1. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]
- 2. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 3. Transition Metals Induce Quenching of Monomeric Near-Infrared Fluorescent Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. biotium.com [biotium.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Investigating the Fluorescence Quenching of Doxorubicin in Folic Acid Solutions and its Relation to Ligand-Targeted Nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing imaging parameters for S0456 fluorescence detection
Technical Support Center: S0456 Near-Infrared Fluorescent Dye
This technical support guide is designed for researchers, scientists, and drug development professionals using the this compound near-infrared (NIR) fluorescent dye for imaging applications. This compound is a NIR dye that binds to the folate receptor (FR) and can be used as a tumor-specific optical visualizer.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The optimal excitation wavelength for this compound is approximately 788 nm, and its emission wavelength is approximately 800 nm.[1][2] These values place it in the near-infrared spectrum, which is beneficial for deep tissue imaging due to reduced autofluorescence from biological samples.
Q2: How should I store this compound?
A2: this compound should be stored in a tightly sealed and desiccated environment.[1][2] For long-term storage, it is recommended to keep the solid powder at -20°C. When in solvent, store at -80°C for up to six months or at -20°C for up to one month. Always protect the dye from light and moisture to prevent degradation.[2][4]
Q3: What is the primary application of this compound?
A3: this compound is primarily used as a tumor-specific optical imaging agent.[2][3] It binds to the folate receptor (FR), which is often overexpressed on the surface of various cancer cells.[1][2] This property allows it to be used in fluorescence-guided surgery and for imaging LHRH receptor-positive cancers when conjugated to a targeting ligand.[5]
Q4: Can I use this compound for live-cell imaging?
A4: Yes, the near-infrared properties of this compound make it suitable for live-cell and in vivo imaging. NIR light penetrates deeper into tissues and minimizes phototoxicity and autofluorescence, which are common challenges in live-cell imaging with visible light fluorophores.[5]
Troubleshooting Guide
Issue 1: Weak or No Fluorescent Signal
-
Question: I am not detecting any signal from my this compound-labeled sample. What could be the cause?
-
Answer:
-
Incorrect Filter Sets: Ensure you are using the appropriate filter sets for near-infrared imaging. The excitation filter should transmit light around 788 nm, and the emission filter should be centered around 800 nm.
-
Fluorophore Degradation: this compound is sensitive to light and improper storage.[6] Ensure the dye has been stored correctly, protected from light and moisture. Consider using a fresh aliquot of the dye.
-
Low Receptor Expression: The signal intensity is dependent on the expression level of the folate receptor (FR) on your cells or tissue of interest.[1] Verify the FR expression levels in your model system using a validated method like immunohistochemistry or western blot.
-
Insufficient Incubation Time: Ensure that the incubation time with the this compound conjugate is sufficient for binding to the target receptors. Refer to your specific protocol or published literature for recommended incubation times.[5]
-
Issue 2: High Background Noise or Non-Specific Staining
-
Question: My images have high background fluorescence, making it difficult to distinguish the signal. How can I reduce it?
-
Answer:
-
Inadequate Washing: Insufficient washing after staining can leave unbound dye in the sample, leading to high background. Increase the number and duration of washing steps.
-
Autofluorescence: Although NIR imaging reduces autofluorescence, some tissues may still exhibit it. Acquire an image of an unstained control sample using the same imaging parameters to assess the level of autofluorescence.[7]
-
Non-Specific Binding: The this compound conjugate may bind non-specifically to other cellular components. Consider using a blocking agent or including a competition assay with an unlabeled targeting ligand to confirm that the signal is receptor-mediated.[5]
-
Issue 3: Photobleaching (Signal Fades Quickly)
-
Question: The fluorescent signal from this compound fades rapidly during imaging. How can I prevent this?
-
Answer:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity from your source (e.g., laser or LED) that still provides a detectable signal.[8][9]
-
Minimize Exposure Time: Decrease the camera exposure time.[9][10] This reduces the total amount of light the sample is exposed to.
-
Use Antifade Reagents: If applicable to your sample preparation, use a mounting medium containing an antifade reagent.[11]
-
Limit Illumination: Use shutters to block the excitation light path when not actively acquiring an image.[7][11]
-
Data Summary
Table 1: Optical and Chemical Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~788 nm | [1][2] |
| Emission Wavelength (λem) | ~800 nm | [1][2] |
| Spectrum | Near-Infrared (NIR) | [1] |
| Molecular Weight | 953.44 g/mol | [4] |
| Target | Folate Receptor (FR) | [1][2] |
Experimental Protocols
Protocol: In Vitro Fluorescence Imaging of Folate Receptor-Positive Cancer Cells
This protocol outlines the steps for staining cancer cells (e.g., MDA-MB-231) with an this compound-conjugate to visualize folate receptor expression.
Materials:
-
Folate receptor-positive cells (e.g., MDA-MB-231)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound-folate conjugate
-
Microscope slides or imaging plates
-
Fluorescence microscope with NIR capabilities
Procedure:
-
Cell Culture: Culture the folate receptor-positive cells on microscope slides or imaging plates until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare the this compound-conjugate solution at the desired concentration in cell culture medium. The optimal concentration should be determined empirically but can start in the low nanomolar range.[5]
-
Incubation: Remove the culture medium from the cells and wash them once with PBS. Add the staining solution to the cells and incubate at 37°C for 1 hour.[5]
-
Washing: After incubation, remove the staining solution and wash the cells three times with PBS to remove any unbound conjugate.[5]
-
Imaging: Mount the slides or place the imaging plates on the fluorescence microscope. Use a near-infrared laser or LED for excitation (around 788 nm) and an appropriate emission filter (around 800 nm).
-
Image Acquisition: Adjust the exposure time and light intensity to obtain a clear image with a good signal-to-noise ratio, while minimizing photobleaching.[10][12]
-
Control Experiment: To confirm specificity, perform a blocking experiment by pre-incubating cells with an excess of unlabeled folate ligand before adding the this compound-conjugate. A significant reduction in fluorescence intensity indicates receptor-mediated uptake.[5]
Visualizations
Caption: Experimental workflow for this compound fluorescence imaging.
Caption: Troubleshooting decision tree for this compound imaging.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Small molecule targeted NIR dye conjugate for imaging LHRH receptor positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 7. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 8. Slide scanning: Troubleshooting for fluorescence microscopy [mbfbioscience.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. precipoint.com [precipoint.com]
- 11. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 12. assets.ctfassets.net [assets.ctfassets.net]
Improving the stability of S0456 conjugates in different buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of S0456 conjugates in various buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of our this compound conjugate?
A1: The stability of this compound conjugates can be influenced by a variety of factors, including temperature, light exposure, pH of the buffer, and oxidation.[1] The conjugation process itself and the drug-to-antibody ratio (DAR) can also impact the chemical and physical stability of the conjugate.[2][3]
Q2: Which buffers are recommended for storing and handling this compound conjugates?
A2: For optimal stability, we recommend using amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, MES, and MOPS.[4][5][6] These buffers help maintain a stable pH, which is critical for preserving the structure and function of the antibody component of the conjugate.
Q3: Are there any buffer components that should be avoided?
A3: Yes, certain buffer components can negatively impact the stability of the conjugate. Nucleophilic components, such as primary amines (e.g., Tris, glycine) and thiols (e.g., DTT), should be avoided as they can react with the linker chemistry.[4][5] Some common additives like sodium azide (B81097) can also interfere with certain conjugation chemistries and should be used with caution.[4][7]
Q4: We are observing aggregation of our this compound conjugate. What could be the cause and how can we mitigate it?
A4: Aggregation is a common issue with antibody-drug conjugates, often caused by the hydrophobic nature of the cytotoxic payload.[2] Higher drug-to-antibody ratios (DAR) can increase the tendency for aggregation.[3] To mitigate this, ensure the conjugate is stored at the recommended temperature and avoid repeated freeze-thaw cycles. Screening different buffer formulations, including variations in pH and the addition of excipients like polysorbate 20, may help to improve solubility and reduce aggregation.
Q5: We have noticed a loss of potency of our this compound conjugate over time. What could be the reason?
A5: A loss of potency can be attributed to several factors, including deconjugation (the payload detaching from the antibody) or degradation of the antibody or the payload itself.[8] The stability of the linker is crucial, and some linkers can be susceptible to cleavage under certain buffer conditions.[9][10] Additionally, exposure to light can lead to photodegradation of the payload, particularly for light-sensitive compounds.[11][12][13]
Troubleshooting Guides
Issue 1: this compound Conjugate Aggregation
Symptoms:
-
Visible particulates in the solution.
-
Increased hydrodynamic radius as measured by Dynamic Light Scattering (DLS).
-
Presence of high molecular weight species in Size Exclusion Chromatography (SEC).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Buffer pH | Perform a buffer screen to identify the optimal pH for this compound stability. Generally, a pH range of 6.0-7.5 is a good starting point. |
| High Hydrophobicity | Consider adding excipients such as non-ionic surfactants (e.g., Polysorbate 20) or sugars (e.g., sucrose, trehalose) to the buffer to increase solubility. |
| Elevated Temperature | Store the conjugate at the recommended temperature (typically 2-8°C). Avoid exposure to higher temperatures during handling and processing.[1] |
| High Drug-to-Antibody Ratio (DAR) | Species with higher DAR values are more prone to aggregation.[3] If possible, use conjugates with a lower, more homogenous DAR. |
Issue 2: this compound Deconjugation (Loss of Payload)
Symptoms:
-
Decrease in the average Drug-to-Antibody Ratio (DAR) over time as measured by techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Reduced cytotoxic potency in cell-based assays.
Possible Causes and Solutions:
| Buffer Component | Compatibility | Recommendation |
| Phosphate-Buffered Saline (PBS) | Compatible | A standard and widely used buffer for antibody conjugates. |
| HEPES | Compatible | A good alternative to phosphate-based buffers, especially for reactions sensitive to phosphate.[6] |
| MES | Compatible | Suitable for maintaining a stable pH in the acidic range (5.5-6.7). |
| MOPS | Compatible | Useful for maintaining pH in the range of 6.5-7.9. |
| Tris | Incompatible | Contains primary amines that can react with the conjugate's linker.[4] |
| Glycine | Incompatible | Contains primary amines and should be avoided in the final formulation.[4] |
| Sodium Azide | Use with Caution | Can interfere with some conjugation chemistries. If used as a preservative, its compatibility should be confirmed.[4][7] |
| Dithiothreitol (DTT) | Incompatible | A reducing agent that can cleave disulfide bonds in the antibody.[4] |
Experimental Protocols
Protocol 1: Buffer Screening for this compound Stability
Objective: To determine the optimal buffer for minimizing aggregation and deconjugation of this compound.
Methodology:
-
Prepare aliquots of the this compound conjugate in a panel of different buffers (e.g., PBS, HEPES, Citrate) at various pH levels (e.g., 5.0, 6.0, 7.0, 7.4).
-
Incubate the samples at both the recommended storage temperature (e.g., 4°C) and an accelerated stability condition (e.g., 25°C or 40°C).
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples for analysis.
-
Analyze the samples for aggregation using Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).
-
Determine the extent of deconjugation by measuring the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Compare the results across the different buffer conditions to identify the formulation that best preserves the stability of the this compound conjugate.
Protocol 2: Photostability Assessment of this compound
Objective: To evaluate the impact of light exposure on the stability of the this compound conjugate.
Methodology:
-
Prepare two sets of this compound conjugate samples in the optimal buffer determined from the buffer screening study.
-
Wrap one set of samples in aluminum foil to protect them from light (dark control).
-
Expose the second set of samples to a controlled light source that mimics ICH Q1B guidelines for photostability testing.
-
At various time points during the light exposure, take samples from both the exposed and dark control groups.
-
Analyze the samples for changes in aggregation (SEC, DLS), deconjugation (HIC, LC-MS), and potency (cell-based cytotoxicity assay).
-
Compare the results between the light-exposed and dark control samples to assess the photosensitivity of the this compound conjugate.[12]
Visualizations
Caption: Workflow for this compound conjugate buffer stability screening.
Caption: Factors influencing this compound conjugate stability and solutions.
References
- 1. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Antibody Concentration And Clean-Up Kit (ab102778) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of light exposure on topoisomerase I inhibitor antibody-drug conjugate stability - American Chemical Society [acs.digitellinc.com]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Purifying Labeled Proteins
This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the purification of labeled proteins. As "S0456" does not correspond to a standard, publicly documented protein label, this resource focuses on general principles and common issues applicable to a wide range of protein tags and labels, such as fluorescent dyes, biotin, and affinity tags (e.g., His-tag, GST).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying labeled proteins?
Purifying labeled proteins introduces several challenges not present when working with unlabeled proteins. The label itself can alter the protein's physical and chemical properties. Key challenges include:
-
Removing Unconjugated Label: Free, unreacted label can interfere with downstream applications and must be efficiently removed.[1][2]
-
Altered Protein Properties: The label can affect the protein's solubility, stability, and isoelectric point, potentially leading to aggregation or precipitation.[3][4]
-
Steric Hindrance: The label might block the binding site of an affinity tag, reducing purification efficiency.[5]
-
Lower Purity: The label can sometimes increase non-specific binding to chromatography resins, resulting in lower purity.[6]
-
Maintaining Protein Activity: Harsh labeling or purification conditions can denature the protein, leading to a loss of biological function.[7]
Q2: How does adding a label or tag affect my protein purification strategy?
Adding a tag simplifies purification by enabling standardized affinity chromatography protocols, which can improve yield and purity in fewer steps.[3][8] However, the choice of tag and its location (N- or C-terminus) is critical. Some tags may interfere with protein folding or function, necessitating a cleavage step to remove the tag after purification.[8] For fluorescent or other chemical labels, the main strategic challenge is the post-labeling cleanup to remove excess free dye, which requires an additional purification step like size exclusion chromatography (SEC) or dialysis.[1][9]
Q3: Which purification method is best for removing excess, unconjugated label?
The choice depends on your sample volume, protein concentration, and required purity.[1]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a very common and effective method. It separates the larger labeled protein from the smaller free label.[1] Pre-packed spin columns are ideal for rapid, small-scale purification.[1][9]
-
Dialysis: This technique uses a semi-permeable membrane to separate the large labeled protein from the small free label molecules, which diffuse into a large volume of buffer. It is suitable for larger sample volumes but is more time-consuming.[1]
-
Centrifugal Ultrafiltration: This method uses a membrane with a specific molecular weight cut-off (MWCO) to retain the protein while smaller molecules like the free label pass through. It is efficient and also concentrates the sample.[10][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification workflow.
Problem 1: Low Yield of Labeled Protein
Q: I'm getting very little or no protein in my final elution. What could be wrong?
A: This is a common issue with several potential causes.[5] Check the following possibilities:
-
Poor Binding to Resin:
-
Inaccessible Affinity Tag: The conjugated label might be sterically hindering the affinity tag. Consider purifying under denaturing conditions to expose the tag.[5][6]
-
Incorrect Buffer Conditions: The pH or salt concentration of your binding buffer may not be optimal. Ensure the buffer composition favors the tag-ligand interaction.[6][12] For His-tagged proteins, avoid high concentrations of imidazole (B134444) in the binding buffer.[6]
-
Slow Binding Kinetics: The interaction between the tag and the resin may be slow. Try decreasing the flow rate during sample application to increase the residence time.[6]
-
-
Protein Lost During Wash Steps:
-
Wash Conditions Too Stringent: If your protein is eluting during the wash steps, your wash buffer may be too harsh. For His-tags, this could mean the imidazole concentration is too high.[5][6] For other tags, excessively high salt or detergents could be the cause.[12] Reduce the stringency of your wash buffer.
-
-
Inefficient Elution:
-
Binding is Too Tight: The protein may be binding too strongly to the resin to be released by the elution buffer. This can happen with certain tag-resin combinations.[6] You may need to use a stronger elution agent or change the pH.[6][13]
-
Elution Buffer Not Optimal: The concentration of the competitive ligand (e.g., imidazole) may be too low, or the pH shift may be insufficient to disrupt the interaction. Try a step or gradient elution with increasing concentrations of the eluting agent.[6]
-
Problem 2: Protein Precipitates After Labeling or During Purification
Q: My protein is soluble before labeling, but it precipitates after the conjugation reaction. Why?
A: Fluorescent dyes, especially those with large aromatic ring systems, can significantly increase the hydrophobicity of a protein, leading to aggregation and precipitation.[4]
-
Troubleshooting Steps:
-
Reduce Labeling Stoichiometry: Aim for a lower dye-to-protein ratio (e.g., 1:1) to minimize the change in the protein's surface properties.[4]
-
Use a More Hydrophilic Label: Select a water-soluble version of the dye if available (e.g., sulfonated dyes).[4]
-
Optimize Buffer Conditions: Adding non-denaturing detergents, glycerol, or adjusting the salt concentration can help maintain solubility.[12]
-
Check the Labeling Reagent Solvent: Avoid dissolving the label in organic solvents that could denature the protein.[4]
-
Problem 3: High Levels of Contaminants in the Final Product
Q: My purified labeled protein contains many other contaminating proteins. How can I improve purity?
A: Low purity is often due to non-specific binding of contaminants to the chromatography resin.
-
Troubleshooting Steps:
-
Optimize Wash Steps: Increase the stringency of your wash buffer. For His-tagged proteins, this typically involves increasing the imidazole concentration in the wash buffer.[6] For other affinity systems, you can try increasing the salt concentration or adding a mild detergent.[12]
-
Screen Different Resins/Ligands: Different affinity resins have different properties. For His-tags, switching the metal ion (e.g., from Nickel to Cobalt) can sometimes increase specificity and purity.[6]
-
Add a Second Purification Step: For very high purity requirements (95-99%), a two-step purification is often necessary.[8] A common strategy is to follow affinity chromatography with size exclusion chromatography (SEC) to separate your protein from any remaining contaminants of different sizes.[8]
-
Problem 4: Residual Free Label in the Final Product
Q: After purification, I still detect a significant amount of unconjugated label in my sample. What went wrong?
A: This indicates that the cleanup step was not sufficient.
-
Troubleshooting Steps:
-
Avoid Column Overload (SEC): If using a spin column, ensure you are not exceeding the manufacturer's recommended sample volume or concentration. Overloading prevents efficient separation.[1]
-
Repeat the Purification Step: Running the sample through a second spin column can remove the remaining free dye.[9]
-
Increase Dialysis Time/Buffer Volume: If using dialysis, ensure the buffer volume is at least 200 times the sample volume and perform at least three buffer changes, with one overnight, for complete removal.[1]
-
Perform Multiple Diafiltration Cycles (Ultrafiltration): When using centrifugal filters, multiple cycles of concentrating the sample and rediluting it with buffer are needed to effectively wash away the free label.[10][11] One cycle can remove ~80% of free dye, while subsequent cycles can increase this to over 98%.[10]
-
Data Presentation: Comparison of Purification Tags
The choice of affinity tag can significantly impact the final yield and purity of your protein.
Table 1: Comparison of Common Affinity Tags
| Feature | His-tag | GST-tag | MBP-tag | FLAG-tag / Strep-tag II |
| Size | Small (6-10 aa) | Large (~26 kDa) | Large (~42 kDa) | Small (8-10 aa) |
| Typical Purity | Moderate to High[6][14] | High | High | Very High[14] |
| Typical Yield | High[15] | Moderate to High[15] | Moderate to High[15] | Moderate[14] |
| Binding Capacity | High[8] | Moderate | Moderate | Low to Moderate[14] |
| Solubility Enhancement | Minimal | Yes[3] | Yes[3] | Minimal |
| Elution Conditions | Competitive (Imidazole), pH | Competitive (Glutathione) | Competitive (Maltose) | Competitive (FLAG peptide, Desthiobiotin), Low pH[13] |
| Cost of Resin | Low[14] | Moderate | Moderate | High[14] |
This table summarizes general characteristics compiled from multiple sources.[3][6][8][13][14][15]
Table 2: Effect of Different Tags on Protein Yield and Purity for Six Human Proteins
| Protein | Tag | Yield (µg from 1 ml culture) | Purity (%) |
| Protein 1 | HaloTag7 | 102 | 98 |
| GST | 45 | 95 | |
| MBP | 35 | 90 | |
| His6-tag | 25 | 80 | |
| Protein 2 | HaloTag7 | 85 | 95 |
| GST | 30 | 92 | |
| MBP | 28 | 88 | |
| His6-tag | 15 | 75 | |
| Protein 3 (Low Expression) | HaloTag7 | 12 | 85 |
| GST | Not Detected | - | |
| MBP | Not Detected | - | |
| His6-tag | Not Detected | - |
Data adapted from a study comparing the performance of different tags.[15] This illustrates that tag choice can be critical, especially for proteins that express at low levels.[15]
Experimental Protocols
Protocol 1: Removal of Unconjugated Label via Spin Column (SEC)
This protocol is suitable for rapid cleanup of small sample volumes (typically < 500 µL).
-
Prepare the Column: Remove the storage buffer from a pre-packed desalting spin column by centrifugation at 1,000 x g for 2 minutes.[1]
-
Equilibrate the Column: Add 300-500 µL of your desired final buffer to the column and centrifuge again at 1,000 x g for 2 minutes. Discard the flow-through. Repeat this step 2-3 times.[1]
-
Load the Sample: Place the spin column into a clean collection tube. Slowly apply your entire protein labeling reaction mixture to the center of the resin bed.[1]
-
Elute the Protein: Centrifuge the column at 1,000 x g for 2-3 minutes. The purified, labeled protein will be in the collection tube, while the smaller, unconjugated label remains in the resin.[1]
-
Storage: Store the purified protein under appropriate conditions (e.g., 4°C, protected from light).[1]
Protocol 2: Removal of Unconjugated Label via Dialysis
This method is ideal for larger sample volumes and when a complete buffer exchange is required.
-
Prepare the Dialysis Tubing: Cut a piece of dialysis tubing of the appropriate molecular weight cut-off (MWCO) and hydrate (B1144303) it according to the manufacturer's instructions. Secure one end with a clip.
-
Load the Sample: Pipette the labeling reaction mixture into the dialysis tubing, leaving some space at the top. Remove excess air and securely close the other end with a second clip.[1]
-
Perform Dialysis: Place the sealed dialysis bag into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[1] Add a stir bar and stir gently on a stir plate at 4°C.[1]
-
Change the Buffer: Allow dialysis to proceed for at least 2 hours. Discard the used buffer and replace it with fresh buffer. Repeat the buffer change at least two more times. For complete removal, an overnight dialysis step is recommended.[1]
-
Recover the Sample: Carefully remove the dialysis bag from the buffer, open one end, and pipette the purified protein into a clean storage tube.[1]
Protocol 3: Removal of Unconjugated Label via Centrifugal Ultrafiltration
This method is fast and also serves to concentrate the protein sample.
-
Select Device: Choose a centrifugal filter device (e.g., Amicon® Ultra) with a MWCO significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Load Sample: Add your labeled protein solution to the filter device, ensuring not to exceed the maximum volume.
-
First Centrifugation: Centrifuge at the recommended speed (e.g., 4,000 x g) for 10-15 minutes to reduce the volume. A majority of the free label will pass through into the filtrate.[10]
-
Redilute: Add your desired buffer to the retentate in the filter device, bringing the volume back up to the original level.[10]
-
Repeat: Repeat the centrifugation and redilution steps at least two more times.[10] Studies show that three cycles can remove over 98% of the free label.[10][11]
-
Recover Sample: After the final centrifugation, collect the concentrated, purified labeled protein from the filter device.
Visualizations
Diagram 1: General Workflow for Protein Labeling and Purification
Caption: General workflow for protein labeling and subsequent purification to remove free label.
Diagram 2: Troubleshooting Decision Tree for Low Protein Yield
Caption: Decision tree for troubleshooting common causes of low protein yield during purification.
Diagram 3: Interplay of Factors in Labeled Protein Purification
Caption: Logical diagram showing how input factors influence challenges and final outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. bio-works.com [bio-works.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Amicon™ Ultraフィルターを用いた抗体標識反応物の精製 [sigmaaldrich.com]
- 11. Amicon Ultra超滤管纯化抗体标记反应物 [sigmaaldrich.com]
- 12. pdf.dutscher.com [pdf.dutscher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. pure.psu.edu [pure.psu.edu]
- 15. researchgate.net [researchgate.net]
Minimizing non-specific binding of S0456 probes in tissue
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with S0456 probes. The focus is on minimizing non-specific binding in tissue samples to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background and non-specific binding when using this compound probes in tissue?
High background staining can obscure specific signals and lead to misinterpretation of results. The primary causes of non-specific binding of probes in tissue are multifaceted and can include:
-
Hydrophobic and Ionic Interactions: Probes can non-specifically adhere to various tissue components through weak intermolecular forces like van der Waals forces or electrostatic attraction.[1][2]
-
Endogenous Enzyme Activity: Tissues, particularly liver and kidney, may contain endogenous enzymes like peroxidases or alkaline phosphatases that can react with detection reagents, leading to a false-positive signal.[1][2]
-
Endogenous Biotin (B1667282): If using a biotin-based detection system, endogenous biotin present in tissues like the kidney, liver, and brain can be a significant source of background staining.[3]
-
Over-fixation of Tissue: Excessive fixation can alter tissue morphology and create artificial binding sites for the probe.[4]
-
Inadequate Blocking: Failure to adequately block non-specific binding sites before applying the this compound probe is a common cause of high background.[4][5]
-
Probe Concentration: Using a probe concentration that is too high can lead to increased binding to low-affinity, non-target sites.[4][6]
-
Tissue Drying: Allowing tissue sections to dry out at any stage of the staining process can cause a dramatic increase in non-specific background.[4]
Q2: How can I select the appropriate blocking solution for my experiment with this compound probes?
Choosing the right blocking solution is a critical step.[7] The most common and effective blocking agents are:
-
Normal Serum: Using normal serum from the same species that the secondary antibody (if applicable) was raised in is considered a gold standard.[7] This is because it contains antibodies that will bind to non-specific sites in the tissue.[7]
-
Bovine Serum Albumin (BSA): BSA is a widely used protein-blocking agent that is effective at preventing non-specific hydrophobic interactions.[1][2][3]
-
Non-fat Dry Milk or Casein: These are also common protein-blocking reagents that can be used to reduce background staining.[3]
It is often necessary to empirically test different blocking agents to determine the most effective one for a specific tissue type and experimental setup.[7]
Q3: My negative control shows significant background staining. What are the likely causes and how can I troubleshoot this?
Background staining in a negative control (e.g., a sample not incubated with the primary this compound probe) points to non-specific binding of the secondary detection reagents or issues with the tissue itself. Key troubleshooting steps include:
-
Quenching Endogenous Enzymes: If using an enzyme-based detection system, ensure you have an effective quenching step in your protocol (e.g., hydrogen peroxide for peroxidases, levamisole (B84282) for alkaline phosphatase).[1][2]
-
Blocking Endogenous Biotin: For biotin-based systems, incorporate an avidin-biotin blocking step before probe incubation.[3]
-
Optimizing Blocking: Increase the concentration of your blocking agent or the incubation time to more effectively saturate non-specific sites.[4]
-
Checking for Autofluorescence: Some tissues exhibit natural fluorescence. This can be checked by examining an unstained tissue section under the microscope. If autofluorescence is present, specific quenching reagents may be needed.[3]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered when using this compound probes.
Issue: High Background Staining Across the Entire Tissue Section
This is one of the most common problems and can be addressed by systematically evaluating several factors in your protocol.
Troubleshooting Workflow for High Background
Quantitative Recommendations for Protocol Optimization
The following table provides starting points for optimizing various parameters in your protocol to minimize non-specific binding.
| Parameter | Recommended Range/Agent | Purpose |
| Blocking Agent | 5-10% Normal Serum | To block non-specific binding of secondary antibodies.[7] |
| 1-5% BSA or Non-fat Dry Milk | To block non-specific protein-protein interactions.[5] | |
| Blocking Incubation | 30-60 minutes at Room Temp | To ensure saturation of non-specific binding sites.[8] |
| Probe Diluent | Buffer with 1% BSA | To reduce non-specific binding of the primary probe.[9] |
| Washing Buffer Additive | 0.05% Tween-20 or Triton X-100 | To reduce hydrophobic interactions during washes.[1][2] |
| Endogenous Peroxidase Quenching | 3% Hydrogen Peroxide in Methanol (B129727) | To inactivate endogenous peroxidase activity.[2] |
| Endogenous Alkaline Phosphatase Quenching | 1 mM Levamisole | To inactivate endogenous alkaline phosphatase activity.[2] |
Experimental Protocols
Detailed Protocol for Minimizing Non-Specific Binding of this compound Probes
This protocol provides a comprehensive workflow designed to reduce background staining in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Methodology:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval (if necessary for the this compound probe target):
-
Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0) at 95-100°C for 10-20 minutes.[10][11] The optimal method depends on the specific target of the this compound probe.
-
-
Quenching of Endogenous Enzymes:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.[11]
-
Wash thoroughly with PBS.
-
-
Blocking Non-Specific Binding:
-
This compound Probe Incubation:
-
Dilute the this compound probe to its optimal concentration in a buffer containing 1% BSA.[9]
-
Apply the diluted probe to the tissue and incubate according to the manufacturer's recommendations (e.g., overnight at 4°C or 1-2 hours at room temperature).
-
-
Washing:
-
Wash the slides three times for 5 minutes each in a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound probe.[12]
-
-
Detection:
-
Apply the secondary detection reagents as per the manufacturer's protocol.
-
-
Final Washes, Signal Development, and Mounting:
References
- 1. IHC Blocking | Proteintech Group [ptglab.com]
- 2. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 3. Blocking in IHC | Abcam [abcam.com]
- 4. biossusa.com [biossusa.com]
- 5. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. Immunohistochemistry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 12. sinobiological.com [sinobiological.com]
- 13. youtube.com [youtube.com]
S0456 signal variability and reproducibility issues
Technical Support Center: Signalogen S0456
Disclaimer: The following content is generated for a fictional molecule, "Signalogen this compound," to address the user's request for a technical support center focused on signal variability and reproducibility in a laboratory setting. The term "this compound" in a real-world context refers to the malware "Aria-body" and is not associated with biological research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and cell-based assays involving Signalogen this compound. Our goal is to help researchers, scientists, and drug development professionals improve the reproducibility and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Signalogen this compound and what are its common applications?
A1: Signalogen this compound is a novel fluorescent probe designed to detect the activity of the fictitious kinase, Kinase-X, in living cells. It is commonly used in high-throughput screening for kinase inhibitors, studies of cellular signaling pathways, and drug development research. Its fluorescence intensity is directly proportional to Kinase-X activity.
Q2: My dose-response curve for the inhibitor targeting Kinase-X using the this compound probe is inconsistent between experiments. What are the potential causes?
A2: Poor reproducibility in dose-response curves can stem from several factors, including inconsistent cell seeding density, variability in reagent preparation, and issues with the compound itself, such as precipitation at higher concentrations.[1][2][3] It is also crucial to ensure that the final solvent concentration (e.g., DMSO) is consistent across all wells and is non-toxic to the cells.[3]
Q3: I am observing high background fluorescence in my assay with Signalogen this compound. How can I troubleshoot this?
A3: High background fluorescence can be caused by several factors.[1][4] Common culprits include the intrinsic fluorescence of components in the cell culture media (e.g., phenol (B47542) red, riboflavin) or the compound being tested.[5][6] Consider running controls with the compound in assay buffer without cells to measure its intrinsic fluorescence.[3] Using black microplates is recommended for fluorescence assays to reduce background signals.[2][5]
Q4: What type of microplate should I use for my this compound assay?
A4: For fluorescence-based assays like those using Signalogen this compound, black microplates are recommended to minimize background fluorescence and light scattering.[2][5] White plates are best for luminescence assays, and clear plates are suitable for absorbance measurements.[2][5]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with Signalogen this compound.
Issue 1: High Well-to-Well Variability in Signal
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Citation |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. After seeding, allow plates to sit at room temperature for a short period to ensure even cell settling before incubation. | [3] |
| Pipetting Errors | Use calibrated pipettes and pre-wet the pipette tips before dispensing liquids. For multichannel pipetting, ensure all channels are dispensing equal volumes. | [7] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to create a humidity barrier. | |
| Uneven Sample Distribution | For adherent cells, uneven distribution within a well can cause signal variability. Utilize well-scanning features on your plate reader if available to get a more representative reading of the entire well. | [5] |
Issue 2: Low Signal-to-Noise Ratio
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Citation |
| Suboptimal Reagent Concentration | Titrate the concentration of Signalogen this compound to find the optimal balance between signal intensity and background. | |
| Incorrect Instrument Settings | Optimize the gain setting on your plate reader. High gain is suitable for dim signals but can lead to saturation with bright signals. Adjust the number of flashes per well; a higher number can reduce variability. | [2][5] |
| Media Interference | Some components in cell culture media, like serum and phenol red, can cause autofluorescence. Consider performing the final measurement in a serum-free, phenol red-free buffer or PBS. | [5][6] |
| Photobleaching | Protect plates from light as much as possible before reading. Reduce the exposure time or the intensity of the excitation light on the plate reader. | [6] |
Experimental Protocols
Standard Protocol for a Cell-Based Kinase Inhibition Assay using Signalogen this compound
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in the appropriate growth medium to create a single-cell suspension.
-
Seed cells in a 96-well, black, clear-bottom microplate at a pre-determined optimal density.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., a Kinase-X inhibitor) in an appropriate solvent like DMSO.
-
Dilute the compound further in serum-free medium.
-
Remove the growth medium from the cells and add the compound dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for the desired treatment time (e.g., 1 hour).
-
-
This compound Loading:
-
Prepare the Signalogen this compound working solution in a serum-free buffer as recommended by the manufacturer.
-
Add the this compound working solution to all wells.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Signal Measurement:
Visualizations
Signaling Pathway Involving Kinase-X
Caption: Hypothetical signaling pathway involving Kinase-X and Signalogen this compound.
Experimental Workflow for this compound Assay
Caption: Standard experimental workflow for a Signalogen this compound cell-based assay.
Troubleshooting Logic for High Signal Variability
References
- 1. siriusgenomics.com [siriusgenomics.com]
- 2. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. b-ac.co.uk [b-ac.co.uk]
Technical Support Center: S0456 Fluorescent Probe
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the S0456 near-infrared (NIR) fluorescent probe. Here you will find troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a near-infrared (NIR) fluorescent dye.[1][2][3] It is often used in the synthesis of targeted imaging agents for cancer research, such as Pafolacianine and OTL38.[3] Its key application is as a tumor-specific optical imaging agent due to its ability to be conjugated to targeting molecules, such as folate, which bind to receptors often overexpressed on cancer cells.[2]
Q2: What are the spectral properties of this compound?
A2: this compound has an excitation maximum of approximately 788 nm and an emission maximum of around 800 nm.[2][3]
Q3: How should this compound be stored?
A3: this compound powder should be stored at 4°C, sealed, and protected from moisture and light.[4] In solvent, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also sealed and protected from light.[2][4]
Q4: Is the fluorescence of this compound dependent on pH?
A4: While specific data for this compound is limited in the public domain, the fluorescence of cyanine (B1664457) dyes, the class to which this compound belongs, can be influenced by pH. For some related near-infrared dyes, fluorescence intensity has been observed to increase in more acidic environments. However, without specific studies on this compound, it is recommended to maintain a consistent and buffered pH environment during experiments to ensure reproducible results.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using the this compound fluorescent probe.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Incorrect Filter Sets: The microscope filters do not match the excitation and emission spectra of this compound. | Ensure you are using a filter set appropriate for NIR dyes, with an excitation filter around 780 nm and an emission filter around 810 nm. |
| Low Probe Concentration: The concentration of the this compound conjugate is too low for detection. | Optimize the concentration of your this compound conjugate through titration. Start with a concentration range suggested by similar published protocols and adjust as needed. | |
| Probe Degradation: The fluorescent properties of this compound have diminished due to improper storage or handling. | Always store this compound and its conjugates protected from light and moisture as per the manufacturer's instructions.[2][4] Avoid repeated freeze-thaw cycles. | |
| Photobleaching: The fluorophore is being destroyed by excessive exposure to excitation light. | Minimize the exposure time and intensity of the excitation light. Use a sensitive detector to allow for shorter acquisition times. For fixed samples, consider using an anti-fade mounting medium. | |
| High Background Fluorescence | Excessive Probe Concentration: Too much this compound conjugate is leading to non-specific binding. | Perform a concentration titration to find the optimal balance between signal and background. |
| Autofluorescence: The cells or tissues naturally fluoresce in the NIR range. | Image an unstained control sample to determine the level of autofluorescence and subtract this from your experimental images. | |
| Contaminated Buffers or Media: Impurities in the experimental solutions are fluorescent. | Use high-purity, fresh buffers and media. Be aware that some components in cell culture media, like phenol (B47542) red, can contribute to background fluorescence. | |
| Inconsistent or Non-Reproducible Results | pH Fluctuation: The pH of the buffer or media is not stable, affecting the fluorescence intensity of this compound. | Use a well-buffered solution with a stable pH throughout the experiment. If investigating pH effects, use a series of buffers with known and stable pH values. |
| Inconsistent Staining Protocol: Variations in incubation times, temperatures, or washing steps. | Adhere strictly to a standardized protocol for all samples in an experiment. | |
| Cellular Toxicity | High Probe Concentration: The this compound conjugate is toxic to the cells at the concentration used. | Determine the optimal, non-toxic concentration of the probe through a cell viability assay. |
| Phototoxicity: The excitation light is damaging the cells. | Use the lowest possible excitation light intensity and exposure time required to obtain a satisfactory signal. NIR light is generally less phototoxic than shorter wavelength light. |
Experimental Protocols
Protocol: Live-Cell Imaging with a this compound-Conjugate
Materials:
-
This compound conjugated to a targeting ligand (e.g., folate)
-
Live cells cultured on a chambered cover glass or imaging dish
-
Complete cell culture medium (phenol red-free medium is recommended to reduce background)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate NIR filter sets
Procedure:
-
Prepare this compound-conjugate solution:
-
Prepare a stock solution of the this compound-conjugate in an appropriate solvent (e.g., DMSO or water).[4]
-
Dilute the stock solution to the desired final concentration in pre-warmed, phenol red-free cell culture medium. The optimal concentration should be determined experimentally through titration.
-
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Wash the cells gently with pre-warmed PBS.
-
Add the this compound-conjugate solution to the cells.
-
Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The optimal incubation time will depend on the specific conjugate and cell type.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or phenol red-free medium to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed phenol red-free medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate NIR excitation and emission filters (e.g., Ex: ~780 nm, Em: ~810 nm).
-
Minimize light exposure to prevent photobleaching and phototoxicity.
-
Data Presentation
Currently, there is no publicly available quantitative data on the fluorescence intensity of this compound across a range of pH values. Researchers are encouraged to perform their own pH titration experiments to characterize the behavior of this compound under their specific experimental conditions. A suggested format for presenting such data is provided below.
Table 1: Hypothetical pH-Dependent Fluorescence Intensity of this compound
| pH | Relative Fluorescence Intensity (a.u.) |
| 4.0 | Data to be determined experimentally |
| 5.0 | Data to be determined experimentally |
| 6.0 | Data to be determined experimentally |
| 7.0 | Data to be determined experimentally |
| 7.4 | Data to be determined experimentally |
| 8.0 | Data to be determined experimentally |
| 9.0 | Data to be determined experimentally |
Note: This table is a template. The actual fluorescence intensity will depend on the concentration of this compound, the buffer system used, and the instrumentation.
Visualizations
Below are diagrams illustrating a general experimental workflow and a potential signaling pathway relevant to the use of this compound.
Caption: General experimental workflow for live-cell imaging with this compound.
Caption: Targeted delivery of this compound via folate receptor-mediated endocytosis.
References
Technical Support Center: Spectral Unmixing of S0456 and Autofluorescence
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for effectively applying spectral unmixing techniques to differentiate the near-infrared fluorescent dye S0456 from endogenous autofluorescence.
Troubleshooting Guide
This guide addresses specific issues that may arise during spectral unmixing experiments in a question-and-answer format.
Q1: After spectral unmixing, the signal from my this compound-labeled structures is very weak or gone. What happened?
A1: This issue can arise from several factors related to the reference spectra and the unmixing process itself.
-
Incorrect Reference Spectra: The spectral signature used for this compound in the unmixing algorithm may not accurately represent its spectrum in your specific experimental conditions. The emission spectrum of a fluorophore can be influenced by its local environment.
-
Over-subtraction of Autofluorescence: If the autofluorescence reference spectrum is too broad or intense, the algorithm might erroneously subtract the this compound signal as part of the background.
-
Low Signal-to-Noise Ratio: If the initial this compound signal is not significantly brighter than the autofluorescence, the unmixing algorithm may struggle to distinguish it, leading to poor separation.[1]
Troubleshooting Steps:
-
Re-acquire Reference Spectra: Prepare a control sample with only this compound-labeled structures and re-acquire its reference spectrum under the exact same imaging conditions as your experimental sample.[2][3]
-
Refine Autofluorescence Spectrum: Acquire a reference spectrum from an unstained control sample that has undergone the same fixation and mounting procedures. Ensure this spectrum accurately represents the autofluorescence in your region of interest.
-
Optimize Imaging Parameters: Increase the laser power for this compound excitation or the detector gain to improve the signal-to-noise ratio. Be careful to avoid saturation.
-
Check Unmixing Algorithm Parameters: Review the settings of your spectral unmixing software. Ensure that you have selected the correct reference spectra and that any background subtraction parameters are not overly aggressive.
Q2: I'm seeing significant "bleed-through" or "crosstalk" from the autofluorescence channel into my this compound channel even after unmixing. How can I fix this?
A2: This indicates that the spectral unmixing algorithm is not effectively separating the two signals.
-
Highly Overlapping Spectra: In some cases, the emission spectrum of the autofluorescence in your sample may have a significant overlap with the this compound spectrum, making linear unmixing challenging.
-
Inaccurate Reference Spectra: As mentioned before, if the reference spectra for this compound and autofluorescence are not accurate, the algorithm will not be able to correctly deconvolve the mixed signals.[4]
-
Presence of a Third, Unaccounted-for Fluorophore: There might be another source of fluorescence in your sample that you haven't accounted for with a reference spectrum.
Troubleshooting Steps:
-
Verify Reference Spectra: Ensure your reference spectra are accurate and acquired under identical conditions to your experiment.
-
Sequential Scanning: If your microscope allows, use sequential scanning to acquire the this compound and autofluorescence signals separately. This can physically reduce the amount of bleed-through before computational correction.[4]
-
Consider Non-Linear Unmixing: If linear unmixing is insufficient, more advanced algorithms, such as those based on machine learning, might provide better separation. Some imaging software offers these as built-in or plugin options.
-
Identify Other Fluorescent Sources: Carefully examine your sample preparation protocol for any other potential sources of fluorescence (e.g., mounting medium, immersion oil) and acquire reference spectra for them if necessary.[2]
Q3: The unmixed this compound image appears noisy and pixelated. What can I do to improve the image quality?
A3: Noise in the unmixed image is often a result of a low signal-to-noise ratio in the raw data.
-
Low Photon Count: The spectral detector might not be collecting enough photons from the this compound emission.
-
Detector Noise: At high gain settings, the detector itself can introduce noise.
-
Algorithm-Induced Artifacts: The unmixing process can sometimes amplify noise, especially in pixels with low signal intensity.
Troubleshooting Steps:
-
Increase Signal Strength:
-
Increase the excitation laser power for this compound.
-
Increase the detector gain or exposure time.
-
Use a higher numerical aperture objective to collect more light.
-
-
Image Averaging: Acquire multiple frames and average them to reduce random noise.
-
Denoising Algorithms: Apply a gentle denoising filter to the raw or unmixed images. Be cautious not to remove fine details.
-
Optimize Unmixing Parameters: Some unmixing software allows for the adjustment of parameters that can influence noise reduction. Consult your software's documentation for more information.
Frequently Asked Questions (FAQs)
Q1: What is spectral unmixing and why is it necessary for imaging this compound?
A1: Spectral unmixing is a computational technique used to separate the fluorescence signals of multiple fluorophores that overlap in a single image.[5] It is particularly important when imaging the near-infrared dye this compound in biological samples because these samples often exhibit autofluorescence, which is the natural fluorescence from cellular components like NADH, collagen, and elastin.[6][7] This autofluorescence can obscure the specific signal from this compound, and spectral unmixing allows for the isolation of the this compound signal for more accurate analysis.
Q2: What are the spectral properties of this compound and common autofluorescent molecules?
A2: this compound is a near-infrared dye with an excitation maximum around 788 nm and an emission maximum around 800 nm.[8][9][10] Autofluorescence, on the other hand, is typically broad and more prominent in the shorter wavelength regions of the spectrum.[6]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| This compound | ~788 [8][9][10] | ~800 [8][9][10] |
| Collagen | ~350 | ~450 |
| Elastin | ~350-400 | ~450-500 |
| NADH | ~340 | ~460 |
| FAD (Flavins) | ~450 | ~530 |
| Lipofuscin | ~340-395 | ~420-650 |
| Porphyrins | ~400 | ~600-700 |
Q3: What is the basic principle of linear spectral unmixing?
A3: Linear spectral unmixing assumes that the fluorescence signal in each pixel of an image is a linear combination of the individual spectra of all the fluorophores present in that pixel, including autofluorescence.[5][11] By providing the algorithm with the "pure" reference spectrum of each component (this compound and autofluorescence), it can mathematically calculate the contribution of each component to the total signal in every pixel and separate them into distinct channels.
Q4: How do I acquire accurate reference spectra for this compound and autofluorescence?
A4: Acquiring high-quality reference spectra is crucial for successful spectral unmixing.[2][3]
-
This compound Reference Spectrum: Prepare a control sample containing only the this compound fluorophore. This could be a sample stained with your this compound conjugate but lacking the cellular structures that produce significant autofluorescence, or a region of your experimental sample where only this compound is present. Image this sample using the exact same settings (laser power, detector gain, pinhole size, etc.) as your multi-color experiment.
-
Autofluorescence Reference Spectrum: Prepare an unstained control sample. This sample should be treated in the same way as your experimental sample (e.g., same fixation, mounting medium) to ensure the autofluorescence profile is representative. Image this unstained sample to capture the pure autofluorescence spectrum.
Q5: What are some general tips to reduce autofluorescence in my samples?
A5: While spectral unmixing can computationally remove autofluorescence, minimizing it experimentally will always improve the quality of your results.
-
Use a near-infrared dye like this compound: Autofluorescence is generally weaker in the near-infrared part of the spectrum.
-
Optimize Fixation: Glutaraldehyde is a strong inducer of autofluorescence. Consider using paraformaldehyde or methanol/acetone fixation instead.
-
Perfusion: If working with tissues, perfuse with PBS before fixation to remove red blood cells, which are a source of heme-related autofluorescence.
-
Choice of Mounting Medium: Some mounting media can be fluorescent. Choose a low-fluorescence or anti-fade mounting medium.
-
Chemical Treatment: In some cases, treatment with agents like sodium borohydride (B1222165) or Sudan Black B can help to quench autofluorescence.
Experimental Protocols
Detailed Methodology for Spectral Imaging and Linear Unmixing
This protocol provides a general workflow for acquiring spectral data and performing linear unmixing. Specific parameters will need to be optimized for your particular microscope and experimental setup.
1. Sample Preparation:
-
Prepare your experimental sample stained with this compound.
-
Prepare a positive control sample containing only this compound.
-
Prepare a negative control (unstained) sample to capture the autofluorescence spectrum.
-
Ensure all samples are mounted in a low-fluorescence mounting medium.
2. Microscope Setup and Image Acquisition:
-
Turn on the microscope, lasers, and detectors, allowing them to warm up for stable performance.
-
Select an appropriate objective for your desired magnification and resolution.
-
Place your experimental sample on the microscope stage and bring it into focus.
-
Set up the spectral detector to acquire a lambda stack. This involves defining the wavelength range and the number of spectral channels (bins) to be acquired. For this compound and autofluorescence, a range from approximately 400 nm to 850 nm is a good starting point.
-
Set the excitation laser for this compound (e.g., 780 nm laser line).
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio for this compound without saturating the detector. Use a look-up table (LUT) with a false-color intensity map to easily identify saturated pixels.
-
Acquire a lambda stack of your region of interest in the experimental sample.
-
Replace the experimental sample with your this compound-only positive control. Without changing any of the acquisition settings, acquire a lambda stack. This will be your this compound reference spectrum.
-
Replace the positive control with your unstained negative control. Again, without changing any acquisition settings, acquire a lambda stack. This will be your autofluorescence reference spectrum.
3. Spectral Unmixing using ImageJ/Fiji:
This protocol assumes the use of an ImageJ/Fiji plugin for spectral unmixing, such as the one developed by Joachim Walter or the LUMoS plugin.[12][13][14]
-
Install the necessary spectral unmixing plugin in Fiji.
-
Open the lambda stack images for your experimental sample, this compound control, and autofluorescence control.
-
Use the plugin's tools to define the reference spectra. This typically involves drawing a region of interest (ROI) over the fluorescent structures in your control images.
-
Draw an ROI over the this compound-positive structures in the this compound control image to generate the this compound reference spectrum.
-
Draw an ROI over a representative area of the unstained control image to generate the autofluorescence reference spectrum.
-
-
Open the spectral unmixing tool and select your experimental lambda stack as the input image.
-
Load the reference spectra you just created for this compound and autofluorescence.
-
Run the unmixing algorithm. The plugin will generate a new image stack where each channel corresponds to the unmixed signal of one of the components (this compound and autofluorescence).
-
Evaluate the unmixed images. The this compound channel should show a clear signal from your labeled structures with a significant reduction in background from autofluorescence. The autofluorescence channel should contain the signal that was removed from the this compound channel.
Visualizations
Caption: Principle of Linear Spectral Unmixing.
Caption: Experimental Workflow for Spectral Unmixing.
Caption: Troubleshooting Workflow for Spectral Unmixing.
References
- 1. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 2. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 3. Clearing Up the Signal: Spectral Imaging and Linear Unmixing in Fluorescence Microscopy | Radiology Key [radiologykey.com]
- 4. benchchem.com [benchchem.com]
- 5. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 6. researchgate.net [researchgate.net]
- 7. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. user.it.uu.se [user.it.uu.se]
- 12. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imagej.net [imagej.net]
- 14. LUMoS Spectral Unmixing [imagej.net]
How to handle S0456 solubility issues in aqueous buffers
For researchers and drug development professionals working with the near-infrared fluorescent dye S0456, achieving optimal solubility in aqueous buffers is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges.
Frequently Asked Questions (FAQs)
What is the known solubility of this compound in aqueous solutions?
This compound is reported to be soluble in water at a concentration of 33.33 mg/mL.[1] However, this may require physical assistance such as ultrasonication and heating to 60°C to achieve complete dissolution.[1] For in vivo applications, formulations often involve co-solvents like DMSO, PEG300, and Tween 80.[2]
What is the appearance of this compound?
This compound is a solid powder that can range in color from green to dark green.[2]
How should this compound be stored?
For long-term stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years in a sealed, moisture-free environment.[2] Stock solutions in solvent should be stored at -80°C for up to six months or at -20°C for one month.[2][3] It is advisable to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide for Aqueous Buffer Solubility Issues
Q1: My this compound is not dissolving completely in my aqueous buffer at room temperature. What should I do?
A1: Initial insolubility is a common issue. Here are several steps you can take to improve dissolution:
-
Gentle Heating: Warm the solution to 60°C, as this has been shown to aid in the dissolution of this compound in water.[1] Always monitor the solution to ensure the compound does not degrade.
-
Sonication: Use an ultrasonic bath to provide mechanical agitation, which can break up powder aggregates and enhance solvent interaction.[1]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although specific data for this compound is limited, you can empirically test adjusting the pH of your buffer to see if it improves solubility.
-
Co-solvents: If your experimental design permits, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer.[2] Be mindful of the final solvent concentration to avoid adverse effects in your experiment.
Q2: I observed precipitation after dissolving this compound and letting the solution cool or sit for a while. How can I prevent this?
A2: Precipitation upon cooling or standing indicates that the compound has reached its saturation limit in the buffer under those conditions.
-
Maintain Elevated Temperature: If your experiment allows, maintaining a slightly elevated temperature may keep the compound in solution.
-
Prepare Fresh Solutions: The best practice is to prepare this compound solutions fresh before each experiment to minimize the risk of precipitation over time.
-
Increase Co-solvent Concentration: If using a co-solvent, a slight increase in its final concentration in the aqueous buffer might be necessary to maintain solubility. However, always validate the compatibility of the final solvent concentration with your experimental system.
Q3: Can I prepare a concentrated stock solution of this compound in an aqueous buffer?
A3: While a high concentration in pure water with physical assistance has been reported, creating highly concentrated stock solutions directly in buffers may be challenging.[1] It is generally recommended to first prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final working concentration in your aqueous buffer of choice.[2] When diluting, add the stock solution to the buffer dropwise while vortexing to avoid localized high concentrations that can lead to precipitation.
Quantitative Solubility Data
| Solvent | Concentration | Conditions |
| Water | 33.33 mg/mL (34.96 mM) | Ultrasonic and warming and heat to 60°C[1] |
| In Vivo Formulation 1 | Variable | DMSO, Tween 80, Saline (10:5:85 ratio)[2] |
| In Vivo Formulation 2 | Variable | DMSO, PEG300, Tween 80, Saline (10:40:5:45 ratio)[2] |
Experimental Protocol: Preparation of this compound in Aqueous Buffer
This protocol outlines a general procedure for dissolving this compound in an aqueous buffer. Researchers should adapt this based on their specific experimental needs and buffer composition.
Materials:
-
This compound powder
-
Desired aqueous buffer (e.g., PBS, TRIS)
-
Dimethyl sulfoxide (B87167) (DMSO, optional co-solvent)
-
Vortex mixer
-
Water bath or heating block
-
Ultrasonic bath
-
Sterile 0.22 µm filter
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder in a suitable container.
-
Initial Dissolution (with co-solvent):
-
If using a co-solvent, add a small, precise volume of DMSO to the this compound powder to create a concentrated stock solution. Vortex thoroughly until the powder is fully dissolved.
-
-
Dilution into Aqueous Buffer:
-
While vortexing the aqueous buffer, add the this compound stock solution (or the dry powder if not using a co-solvent) to the buffer in a dropwise manner. This gradual addition helps prevent immediate precipitation.
-
-
Assisted Dissolution (if needed):
-
If the compound does not fully dissolve, place the solution in a water bath or on a heating block set to a maximum of 60°C.[1]
-
Periodically vortex the solution.
-
Alternatively, or in combination with heating, place the solution in an ultrasonic bath for short intervals until the solution clarifies.[1]
-
-
Final Preparation:
-
Allow the solution to cool to room temperature. Observe for any signs of precipitation.
-
If the intended application requires sterility, filter the final solution through a 0.22 µm filter.[3]
-
-
Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, consult the storage guidelines mentioned in the FAQs.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility in aqueous buffers.
References
Optimizing laser power and exposure time for S0456 imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing laser power and exposure time for imaging with the near-infrared (NIR) fluorescent dye, S0456. The resources below include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to streamline your imaging experiments and minimize common issues such as photobleaching and phototoxicity.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during this compound imaging experiments.
Issue: Weak or No Fluorescent Signal
-
Question: I am not seeing a fluorescent signal, or the signal is very weak. What could be the cause?
-
Answer: A weak or absent signal can stem from several factors. Firstly, ensure your microscope is equipped with the appropriate filters and laser lines for NIR imaging, specifically for the excitation and emission spectra of this compound (excitation ~788 nm, emission ~800 nm).[1] Verify that the this compound probe has been stored correctly, protected from light and moisture, to prevent degradation.[1] The concentration of this compound may be too low; consider performing a concentration titration to find the optimal staining concentration for your specific cell type. Finally, for this compound, which targets the folate receptor, ensure that your cells express this receptor at a sufficient level.
-
Issue: High Background Fluorescence
-
Question: My images have high background fluorescence, which is obscuring the specific signal. How can I reduce it?
-
Answer: High background can be caused by excess unbound probe. Ensure thorough washing steps after incubation to remove any residual this compound. Another potential cause is cellular autofluorescence, although this is generally lower in the NIR spectrum.[2] If you suspect autofluorescence is an issue, you can acquire an image of unstained cells under the same imaging conditions to establish a baseline. Additionally, optimizing the laser power and exposure time by reducing them to the lowest possible levels that still provide a detectable signal can help improve the signal-to-noise ratio.
-
Issue: Rapid Photobleaching
-
Question: The fluorescent signal from this compound is fading quickly during imaging. What can I do to minimize photobleaching?
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Answer: Photobleaching is the irreversible loss of fluorescence due to light exposure.[2][3] To mitigate this, use the lowest possible laser power and the shortest exposure time that provide an adequate signal.[3] Avoid unnecessarily prolonged exposure of the sample to the laser. For time-lapse imaging, increase the interval between acquisitions as much as your experimental design allows. Using antifade reagents in your mounting medium can also help preserve the fluorescent signal, particularly for fixed samples.[4]
-
Issue: Signs of Phototoxicity
-
Question: I am observing changes in cell morphology, such as blebbing or detachment, during live-cell imaging with this compound. Could this be phototoxicity?
-
Answer: Yes, changes in cell health and morphology are classic signs of phototoxicity, which is cell damage caused by excessive light exposure.[2] NIR dyes like this compound are generally associated with lower phototoxicity compared to fluorophores excited by shorter wavelengths. However, high laser power or prolonged exposure can still induce cellular stress. To minimize phototoxicity, it is crucial to use the lowest laser power and shortest exposure time necessary for your experiment. If you are performing long-term time-lapse imaging, consider reducing the frequency of image acquisition.
-
Quantitative Data: Laser Power and Exposure Time
The optimal laser power and exposure time for this compound imaging are interdependent and should be determined empirically for your specific experimental setup. The goal is to maximize the signal-to-noise ratio while minimizing photobleaching and phototoxicity. The following tables provide starting points and illustrative examples based on data from imaging with NIR dyes in a similar spectral range.
Table 1: Recommended Starting Parameters for this compound Imaging
| Parameter | Low Signal | Moderate Signal | High Signal |
| Laser Power (% of max) | 1 - 5% | 5 - 15% | 15 - 30% |
| Exposure Time (ms) | 200 - 500 ms | 100 - 300 ms | 50 - 150 ms |
Table 2: Examples of Imaging Parameters for NIR Dyes (780-800 nm Excitation)
| Application | Laser Wavelength (nm) | Laser Power | Exposure Time | Reference |
| Live Cell Raman Imaging | 785 | 200 µW | 10 ms | [1] |
| Live Cell Raman Imaging | 785 | 5 mW (1.6 mW/µm²) | 20 ms | [5] |
| Live Cell Raman Imaging | 785 | 60 mW | 0.5 - 1.0 s | [6] |
| In Vivo Tumor Imaging | 760 | 4 mW/cm² | N/A | [7] |
| Confocal Microscopy of Nanotubes in Live Cells | 785 | N/A | 0.5 s | [8] |
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
This protocol provides a general guideline for staining live cells with this compound. Optimal concentrations and incubation times should be determined for each cell type and experimental condition.
Materials:
-
This compound fluorescent dye
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or chamber slides
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.
-
Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration. A typical starting concentration range for NIR probes is 100 nM to 10 µM.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂. Incubation times can vary from 15 minutes to 2 hours, depending on the probe and cell type.
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells and proceed with imaging on a fluorescence microscope equipped for NIR imaging.
Protocol 2: Step-by-Step Optimization of Imaging Parameters
-
Set Initial Parameters: Begin with a low laser power (e.g., 1-5%) and a moderate exposure time (e.g., 200-500 ms).
-
Optimize Laser Power: While viewing your sample, gradually increase the laser power until the signal is clearly distinguishable from the background noise. This will be your minimum required laser power.
-
Optimize Exposure Time: Using the minimum laser power determined in the previous step, acquire a series of images with varying exposure times (e.g., 50 ms, 100 ms, 200 ms, 500 ms). Examine the images and their corresponding histograms. The optimal exposure time is the shortest duration that provides a good signal-to-noise ratio without significant pixel saturation.
-
Assess Photobleaching: Acquire a time-lapse series of images using the optimized laser power and exposure time. If the fluorescence intensity decreases significantly over the desired imaging period, further reduce the laser power or exposure time.
Signaling Pathways and Workflows
Folate Receptor Alpha (FRα) Signaling Pathway
This compound targets the folate receptor alpha (FRα), which is overexpressed in many cancer cells. Upon binding of its ligand (in this case, a folate-conjugated this compound), FRα can initiate intracellular signaling cascades that promote cell proliferation and survival.
References
- 1. High Resolution Live Cell Raman Imaging Using Subcellular Organelle-Targeting SERS-Sensitive Gold Nanoparticles with Highly Narrow Intra-Nanogap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 3. biocompare.com [biocompare.com]
- 4. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Dual-Channel NIR Fluorescence Imaging for Precise Delineation of Gastric Tumor Margins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiplexed Multi-Color Raman Imaging of Live Cells with Isotopically Modified Single Walled Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
S0456 vs. Indocyanine Green (ICG): A Comparative Guide for In Vivo Imaging
In the rapidly evolving field of in vivo imaging, the selection of an appropriate fluorescent dye is paramount for achieving high-quality, reliable data. This guide provides a detailed comparison of two prominent near-infrared (NIR) fluorescent dyes: S0456, a targeted imaging agent, and Indocyanine Green (ICG), a widely used non-specific dye. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision when selecting a fluorescent probe for their in vivo imaging needs.
At a Glance: Key Differences
| Feature | This compound | Indocyanine Green (ICG) |
| Targeting Mechanism | Targeted (Folate Receptor α) | Non-specific (Enhanced Permeability and Retention - EPR Effect) |
| Primary Application | Imaging of folate receptor-positive tumors | Angiography, perfusion imaging, tumor imaging (via EPR) |
| Tumor Specificity | High | Moderate to Low |
| FDA Approval | Component of FDA-approved pafolacianine (OTL38) | FDA-approved as a standalone agent |
Photophysical and Chemical Properties
A direct comparison of the photophysical and chemical properties of this compound and ICG is crucial for understanding their performance in in vivo imaging applications. While this compound is primarily utilized as a component of the targeted agent pafolacianine (OTL38), its intrinsic properties are key to the performance of the conjugate.
| Property | This compound (in OTL38) | Indocyanine Green (ICG) |
| Excitation Maximum (λex) | ~788 nm[1] | ~780-800 nm[2][3] |
| Emission Maximum (λem) | ~800 nm[1] | ~820-830 nm[2][3] |
| Molar Extinction Coefficient (ε) | Not explicitly stated for this compound alone | ~223,000 M⁻¹cm⁻¹[4][5] |
| Quantum Yield (Φ) | Higher than ICG | 0.14[4][5] |
| Molecular Weight | ~910.49 g/mol (for this compound)[1] | ~775 g/mol [6] |
| Solubility | Soluble in water | Soluble in water and methanol[6] |
Mechanism of Action in Tumor Imaging
The fundamental difference between this compound and ICG in the context of tumor imaging lies in their mechanism of accumulation within the tumor tissue.
This compound: Targeted Delivery via Folate Receptor Binding
This compound is the fluorescent component of pafolacianine (OTL38), a molecule that includes a folate analog.[7] This design enables targeted delivery to cells that overexpress the folate receptor alpha (FRα), a common feature of many cancer cells, including ovarian and lung cancer.[8] The high affinity of the folate ligand for FRα leads to receptor-mediated endocytosis, resulting in the internalization and accumulation of this compound within the target cancer cells. This targeted approach generally leads to a higher tumor-to-background signal ratio.
Indocyanine Green (ICG): Passive Accumulation through the EPR Effect
ICG is a non-targeted dye that accumulates in tumor tissues primarily through the Enhanced Permeability and Retention (EPR) effect.[2][9][10] Tumors often have leaky blood vessels and poor lymphatic drainage. When ICG is administered intravenously, it binds to plasma proteins, forming a large complex.[2] This complex can then extravasate through the leaky tumor vasculature and is retained in the tumor microenvironment due to the impaired lymphatic drainage.[9][10] This passive accumulation mechanism is less specific than targeted delivery and can result in lower tumor-to-background ratios compared to targeted agents.
In Vivo Imaging Performance
Preclinical and clinical studies have demonstrated the utility of both this compound (as OTL38) and ICG for in vivo tumor imaging. However, their performance characteristics differ, largely due to their distinct mechanisms of action.
A key performance metric in fluorescence imaging is the tumor-to-background ratio (TBR), which quantifies the contrast between the tumor and surrounding healthy tissue. Studies have shown that targeted agents like OTL38 can achieve superior TBRs compared to non-specific agents like ICG. For instance, in a preclinical study, OTL38 demonstrated significantly higher TBRs than ICG at various tissue depths.
Experimental Protocols for In Vivo Tumor Imaging in Mice
The following are representative protocols for in vivo tumor imaging in mouse models using OTL38 (containing this compound) and ICG.
OTL38 (this compound) Imaging Protocol for Folate Receptor-Positive Tumors
This protocol is adapted from studies involving the in vivo imaging of folate receptor-positive tumors using OTL38.[11][12][13]
1. Animal Model:
-
Use immunodeficient mice (e.g., nude mice) bearing subcutaneous or orthotopic xenografts of folate receptor-positive human cancer cell lines (e.g., KB, IGROV-1).
2. OTL38 Preparation and Administration:
-
Reconstitute lyophilized OTL38 in sterile phosphate-buffered saline (PBS) to a final concentration suitable for injection.
-
Administer OTL38 via intravenous (tail vein) injection. A typical dose is in the range of 0.5 to 1.0 mg/kg.
3. In Vivo Imaging:
-
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Place the mouse in a small animal in vivo imaging system equipped for NIR fluorescence imaging.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 2, 4, and 24 hours) to determine the optimal imaging window.
-
Use an excitation wavelength of approximately 760 nm and an emission filter centered around 800 nm.
-
Acquire both white light and fluorescence images for anatomical reference.
4. Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the tumor and adjacent normal tissue.
-
Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.
ICG Imaging Protocol for Tumors (EPR Effect)
This protocol is based on established methods for in vivo tumor imaging with ICG, leveraging the EPR effect.[2][9][10][14]
1. Animal Model:
-
Use mice bearing well-established subcutaneous tumors known to exhibit the EPR effect.
2. ICG Preparation and Administration:
-
Dissolve ICG powder in sterile water for injection to the desired concentration (e.g., 1 mg/mL). Protect the solution from light.
-
Inject the ICG solution intravenously via the tail vein. A common dose for tumor imaging is 5 mg/kg.[10]
3. In Vivo Imaging:
-
Anesthetize the mice and place them in the in vivo imaging system.
-
Acquire a baseline fluorescence image before ICG injection to assess autofluorescence.
-
Acquire images at multiple time points post-injection. For EPR-mediated accumulation, the optimal imaging window is often between 6 and 24 hours.[15]
-
Use an excitation wavelength around 780 nm and an emission filter around 830 nm.
4. Data Analysis:
-
Define ROIs over the tumor and adjacent normal tissue to calculate the TBR.
-
For a more detailed analysis, ex vivo imaging of the tumor and other organs can be performed after the final in vivo imaging session to confirm ICG accumulation.[9]
Conclusion
Both this compound and ICG are valuable tools for in vivo fluorescence imaging in the NIR window. The choice between them should be guided by the specific research question and the biological context of the study.
-
This compound , as a component of a targeted probe like pafolacianine, is the preferred choice when high specificity for folate receptor-positive tumors is required. Its targeted delivery mechanism is expected to yield higher tumor-to-background ratios, enabling more sensitive and precise tumor detection.
-
Indocyanine Green (ICG) remains a versatile and FDA-approved option for a range of applications, including angiography and perfusion studies. For tumor imaging, its reliance on the EPR effect makes it a useful tool for assessing vascular leakiness and can be effective for well-vascularized tumors, although with potentially lower specificity compared to targeted agents.
Researchers should carefully consider the expression of the target receptor in their tumor model when opting for a targeted agent like this compound, and the vascular characteristics of the tumor when using a non-specific agent like ICG. The detailed protocols and comparative data provided in this guide aim to assist in making an evidence-based decision for successful in vivo imaging studies.
References
- 1. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]
- 2. Application of an indocyanine green-mediated fluorescence imaging navigation system in detecting mice tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Indocyanine green | Fluorescent Dyes: R&D Systems [rndsystems.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Indocyanine green | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a Folate Receptor-Targeted Near-Infrared Molecular Contrast Agent to Localize Pulmonary Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of the enhanced permeability and retention effect for near-infrared imaging of solid tumors with indocyanine green - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Labeling and Detection of Circulating Tumor Cells in Mice Using OTL38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Labeling and Detection of Circulating Tumor Cells in Mice Using OTL38 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Near infrared fluorescence-guided real-time endoscopic detection of peritoneal ovarian cancer nodules using intravenously injected indocyanine green - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of S0456-Conjugate Binding Affinity and Specificity for LHRH Receptor-Targeted Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the S0456-conjugate's performance against alternative agents targeting the Luteinizing Hormone-Releasing Hormone (LHRH) receptor. The LHRH receptor is a well-established biomarker overexpressed in various cancers, including breast, ovarian, and endometrial cancer, making it a prime target for diagnostic and therapeutic applications. The this compound-conjugate, a near-infrared (NIR) fluorescent dye attached to a non-peptidic LHRH-R antagonist (BOEPL), offers a promising tool for fluorescence-guided surgery. This document presents supporting experimental data, detailed protocols, and visual diagrams to facilitate an objective evaluation of its binding characteristics.
Quantitative Data Summary
The binding affinity of a targeting agent to its receptor is a critical determinant of its efficacy and specificity. The dissociation constant (Kd) is a common measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the binding affinities of the this compound-conjugate and its alternatives for the LHRH receptor.
| Conjugate/Ligand | Targeting Moiety Type | Payload/Label | Apparent Kd/Ki | Cell Line/System | Citation |
| BOEPL-L3-S0456 | Non-peptidic Antagonist | This compound (NIR Dye) | 3.9 nM | MDA-MB-231 (Breast Cancer) | [1] |
| BOEPL-L2-S0456 | Non-peptidic Antagonist | This compound (NIR Dye) | 10.1 nM | MDA-MB-231 (Breast Cancer) | [1] |
| Parent Ligand (BOEPL) | Non-peptidic Antagonist | None | 0.19 nM (Ki) | Not Specified | [1] |
| AEZS-108 (AN-152) | Peptidic Agonist ([D-Lys6]LHRH) | Doxorubicin | High Affinity | Human Cancers | [2][3] |
| [D-Trp6]LHRH | Peptidic Agonist | Radiolabel ([125I]) | 4.98 nM (mean Kd) | Human Bladder Cancer | [4] |
| des-Gly10-[biotinyl-aminoethylglycyl-D-Lys6]-LHRH ethylamide (XBAL) | Peptidic Agonist | Biotin | 131 pM | Rat Anterior Pituitary | [5] |
| GnRHR-EGFP Fusion | GnRH Receptor | EGFP | 0.8 nM | CHO Cells | [6] |
Note: The data presented is compiled from various studies and methodologies, which may influence direct comparability. The this compound-conjugates demonstrate low nanomolar binding affinity, positioning them as potent agents for LHRH receptor targeting.[1] The non-peptidic nature of the BOEPL ligand is a key differentiator from many existing peptide-based LHRH-R targeting agents.[1]
Experimental Protocols
Accurate and reproducible experimental design is paramount in the validation of binding affinity and specificity. Below are detailed methodologies for key experiments cited in the evaluation of the this compound-conjugate.
In Vitro Fluorescence-Based Saturation Binding Assay
This protocol outlines the steps to determine the binding affinity (Kd) of a fluorescently labeled ligand, such as the this compound-conjugate, to cells expressing the target receptor.
1. Cell Culture and Seeding:
- Culture LHRH receptor-positive cells (e.g., MDA-MB-231) in appropriate growth medium until they reach 80-90% confluency.
- Seed the cells into a 96-well, black, clear-bottom plate at a density of 15,000 cells per well.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
2. Ligand Incubation:
- Prepare a serial dilution of the this compound-conjugate in fresh, serum-free cell culture medium. The concentration range should span from well below to well above the expected Kd.
- Remove the growth medium from the wells and wash the cells once with phosphate-buffered saline (PBS).
- Add the diluted this compound-conjugate to the wells in quadruplicate.
- To determine non-specific binding, add a 100-fold excess of unlabeled BOEPL ligand to a parallel set of wells 15 minutes prior to adding the this compound-conjugate.
- Incubate the plate for 1 hour at 37°C.[7]
3. Washing and Fluorescence Measurement:
- Remove the incubation medium and wash the cells three times with cold PBS to remove unbound conjugate.[7]
- Add 100 µL of a cell lysis buffer (e.g., 1% SDS in PBS) to each well and incubate for 10 minutes at room temperature to ensure complete cell lysis.[7]
- Measure the fluorescence intensity of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the this compound dye.
4. Data Analysis:
- Subtract the average fluorescence of the non-specific binding wells from the total binding wells to obtain the specific binding values.
- Plot the specific binding (fluorescence intensity) as a function of the this compound-conjugate concentration.
- Fit the data to a one-site saturation binding model using non-linear regression analysis to determine the apparent dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Visualizations
Experimental Workflow: Fluorescence-Based Saturation Binding Assay
Caption: Workflow for determining the binding affinity (Kd) of the this compound-conjugate.
LHRH Receptor Signaling Pathway
Caption: Simplified LHRH receptor signaling cascade upon ligand binding.
Conclusion
The this compound-conjugate, particularly the BOEPL-L3-S0456 variant, demonstrates a high binding affinity for the LHRH receptor, comparable to or exceeding that of some peptide-based alternatives.[1] Its non-peptidic nature may offer advantages in terms of stability and pharmacokinetics. The specificity of the conjugate is supported by receptor-mediated uptake in LHRH-R positive tumors.[1] This guide provides the foundational data and protocols for researchers to objectively assess the potential of the this compound-conjugate as a valuable tool in the development of targeted cancer imaging and surgical guidance technologies.
References
- 1. Small molecule targeted NIR dye conjugate for imaging LHRH receptor positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of AEZS-108 (LHRH Agonist Linked to Doxorubicin) in Women With Advanced or Recurrent Endometrial Cancer Expressing LHRH Receptors: A Multicenter Phase 2 Trial (AGO-GYN5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AEZS-108 : a targeted cytotoxic analog of LHRH for the treatment of cancers positive for LHRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel ligands for the affinity labelling of luteinizing hormone releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of an intrinsically fluorescent gonadotropin-releasing hormone receptor and effects of ligand binding on receptor lateral diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling Specificity: A Comparative Guide to S0456 Blocking Experiments with Free Folic Acid
For researchers, scientists, and professionals in drug development, establishing the specificity of targeted molecular agents is paramount. This guide provides a comparative analysis of experimental methodologies for blocking the uptake of folate receptor (FR)-targeted fluorescent probes, such as those utilizing the S0456 near-infrared (NIR) dye, with a primary focus on the use of free folic acid as a competitive inhibitor.
This document details in vitro and in vivo protocols, presents comparative data on blocking efficiency, and explores viable alternatives to free folic acid. The aim is to offer a comprehensive resource for designing and interpreting experiments that validate the target specificity of novel FR-targeted imaging and therapeutic agents.
Mechanism of Folate Receptor-Targeted Imaging and Competitive Inhibition
Folate receptor-alpha (FRα) is a cell surface protein that is frequently overexpressed in a variety of cancers, including ovarian, lung, and breast cancers, while having limited expression in most normal tissues. This differential expression makes it an attractive target for the delivery of imaging agents and therapeutics.
FR-targeted agents, such as OTL38, are synthetic molecules that consist of a folate analog conjugated to a payload, in this case, the this compound fluorescent dye. The folate component of the conjugate binds with high affinity to FRα, facilitating the uptake of the fluorescent dye into the cancer cells through receptor-mediated endocytosis. This allows for the visualization of tumors during surgical procedures.
To demonstrate that the uptake of the this compound-containing probe is specifically mediated by the folate receptor, a blocking experiment is performed. This typically involves pre-incubating the cells or pre-injecting the animal model with an excess of a competing agent, such as free folic acid. The free folic acid saturates the folate receptors on the cell surface, thereby preventing the binding and subsequent internalization of the fluorescent folate-S0456 conjugate. A significant reduction in the fluorescent signal in the presence of the blocking agent confirms the FR-mediated uptake of the probe.
dot
A Comparative Guide to the Biodistribution and Pharmacokinetics of S0456 Conjugates and Alternative Near-Infrared Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biodistribution and pharmacokinetic profiles of S0456 conjugates against alternative near-infrared (NIR) dye conjugates. The information presented is intended to assist researchers in selecting the most suitable imaging agents for their preclinical and clinical studies.
Introduction to Targeted Near-Infrared Imaging Agents
Targeted near-infrared (NIR) fluorescent imaging is a powerful modality for the real-time, non-invasive visualization of biological processes in vivo. This technology relies on the conjugation of NIR fluorophores to targeting moieties, such as antibodies or small molecules, that specifically bind to biomarkers overexpressed on the surface of cancer cells. The ideal NIR imaging agent exhibits high tumor uptake, low non-specific accumulation in healthy tissues, and favorable pharmacokinetic properties that allow for a high signal-to-background ratio. This guide focuses on the this compound NIR dye conjugated to a non-peptidic LHRH-R targeting ligand and compares its performance with well-established antibody-IRDye 800CW conjugates.
Comparative Analysis of this compound and IRDye 800CW Conjugates
This section details the available biodistribution and pharmacokinetic data for this compound conjugates and a selection of alternative IRDye 800CW conjugates.
This compound Conjugates: BOEPL-L2-S0456 and BOEPL-L3-S0456
The this compound NIR dye has been conjugated to a modified LHRH-R antagonist (BOEPL) via two different linkers, resulting in BOEPL-L2-S0456 and BOEPL-L3-S0456. These conjugates are designed for imaging LHRH receptor-positive cancers.
In Vitro Binding Affinity:
| Conjugate | Target Cells | Apparent Kd (nM) |
| BOEPL-L2-S0456 | MDA-MB-231 | 10.1 |
| BOEPL-L3-S0456 | MDA-MB-231 | 3.9 |
Biodistribution and Pharmacokinetics:
Alternative NIR Dye Conjugates: IRDye 800CW Conjugates
IRDye 800CW is a widely used NIR fluorophore that has been conjugated to various monoclonal antibodies for targeted cancer imaging. The following tables summarize the biodistribution and pharmacokinetic data for three such conjugates: Cetuximab-IRDye800CW, Panitumumab-IRDye800CW, and Nimotuzumab-IRDye800CW, all of which target the Epidermal Growth Factor Receptor (EGFR).
Biodistribution of IRDye 800CW Conjugates (%ID/g) in Tumor-Bearing Mice:
| Organ | Cetuximab-IRDye800CW (24h p.i.) | Panitumumab-IRDye800CW (72h p.i.) | Nimotuzumab-IRDye800CW (72h p.i.) |
| Tumor | 15.07 ± 3.66[1] | ~7.6 (ex vivo) | 356 ± 32 (AU) |
| Blood | 15.4 ± 1.3 | - | - |
| Liver | 15.3 ± 3.3 | - | Low uptake |
| Kidneys | - | - | Low uptake |
| Spleen | - | - | Low uptake |
| Lungs | - | - | Low uptake |
| Muscle | - | - | Low uptake |
Note: Data for Panitumumab-IRDye800CW and Nimotuzumab-IRDye800CW are presented as reported in the source, which may not be in %ID/g. "AU" denotes arbitrary units.
Pharmacokinetic Parameters of IRDye 800CW Conjugates:
| Parameter | Cetuximab-IRDye800CW | Panitumumab-IRDye800CW | Nimotuzumab-IRDye800CW |
| Half-life (t1/2) | 24 - 32 hours (human)[2][3] | 23 - 33 hours (human)[2][3] | 38 ± 1.5 hours (mice)[4] |
| Clearance (CL) | - | - | 2 ± 1 mL/day (mice)[4] |
| Volume of Distribution (Vss) | - | - | 4.8 ± 0.2 mL (mice)[4] |
Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for a fair comparison of the data. Below are generalized protocols for biodistribution and pharmacokinetic studies of NIR dye conjugates.
In Vivo Biodistribution Study Protocol
-
Animal Model: Tumor-bearing mice (e.g., subcutaneous xenografts of human cancer cell lines) are typically used.
-
Test Article Administration: The NIR dye conjugate is administered intravenously (i.v.) via the tail vein.
-
In Vivo Imaging: At various time points post-injection (e.g., 2, 24, 48, 72 hours), mice are anesthetized and imaged using a near-infrared fluorescence imaging system.
-
Ex Vivo Organ Analysis: At the final time point, mice are euthanized, and major organs (tumor, liver, kidneys, spleen, lungs, heart, muscle, etc.) are excised, weighed, and imaged ex vivo.
-
Quantification: The fluorescence intensity in each organ is quantified using appropriate software. To determine the %ID/g, a standard curve is generated using known concentrations of the conjugate. The fluorescence intensity of the tissue homogenates is then compared to the standard curve to calculate the concentration of the conjugate in the tissue, which is then normalized to the tissue weight and the total injected dose.
Pharmacokinetic Study Protocol
-
Animal Model: Healthy or tumor-bearing mice are used.
-
Test Article Administration: A single intravenous (i.v.) bolus of the NIR dye conjugate is administered.
-
Blood Sampling: Blood samples are collected at multiple time points post-injection (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h) from the tail vein or via cardiac puncture for terminal samples.
-
Plasma Preparation: Blood samples are processed to obtain plasma.
-
Concentration Analysis: The concentration of the conjugate in the plasma samples is determined using a validated analytical method, such as fluorescence measurement against a standard curve or an enzyme-linked immunosorbent assay (ELISA) for antibody-based conjugates.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Visualizations
Experimental Workflow for Biodistribution Study
References
- 1. A novel method to quantify IRDye800CW fluorescent antibody probes ex vivo in tissue distribution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety of panitumumab-IRDye800CW and cetuximab-IRDye800CW for fluorescence-guided surgical navigation in head and neck cancers [thno.org]
- 3. Safety of panitumumab-IRDye800CW and cetuximab-IRDye800CW for fluorescence-guided surgical navigation in head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical study of IRDye800CW-nimotuzumab formulation, stability, pharmacokinetics, and safety - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available In Vivo Toxicity Data for Compound S0456
A comprehensive search for publicly available in vivo toxicity and safety data on the compound designated "S0456" has yielded no specific results. Consequently, a direct assessment and comparison guide for this particular compound cannot be provided at this time.
The initial search aimed to gather information regarding the safety profile of this compound, including data from preclinical studies in animal models. This would typically involve looking for parameters such as acute toxicity, effects on vital organs (e.g., liver, kidney, heart), and general tolerability. Furthermore, a comparative analysis would necessitate similar data for alternative or analogous compounds to benchmark the safety of this compound.
While the search did identify literature on the in vivo toxicity of other novel therapeutic agents, such as a ceramide analog for breast cancer, none of these documents referenced or could be linked to a compound specifically named "this compound." The retrieved information also included general methodologies for in vivo toxicity studies and discussions on the toxicological profiles of different classes of compounds and nanoparticles. However, this information is not applicable to a specific, unidentified compound.
Without any foundational data on the in vivo effects of this compound, it is impossible to proceed with the requested comparison guide, including the generation of data tables, experimental protocols, and visualizations of relevant biological pathways. Further investigation into the identity of this compound or access to proprietary research data would be required to fulfill the user's request.
A Comparative Guide to Near-Infrared Fluorescent Dyes for Quantitative Tissue Analysis
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable near-infrared (NIR) fluorescent dye is a critical step in the development of targeted probes for quantitative fluorescence analysis in tissue samples. The photophysical properties of the dye directly impact the sensitivity, resolution, and accuracy of these assays. This guide provides an objective comparison of the raw material NIR dye S0456 with other commonly used alternatives, supported by experimental protocols and pathway visualizations to aid in your research and development endeavors.
Performance Comparison of NIR Fluorescent Dyes
The following table summarizes the key photophysical properties of this compound and alternative NIR fluorescent dyes commonly employed in the construction of targeted probes for in vivo and ex vivo tissue imaging. It is important to note that the performance of these dyes can be influenced by factors such as solvent, conjugation to targeting moieties, and the tissue microenvironment.
| Property | This compound | Indocyanine Green (ICG) | IRDye® 800CW | Cyanine7 (Cy7) |
| Excitation Max (λex) | ~788 nm[1][2] | ~780-787 nm[3] | ~774 nm (in PBS)[3] | ~750 nm[4] |
| Emission Max (λem) | ~800 nm[1][2] | ~810-820 nm[3] | ~789 nm (in PBS)[3] | ~773 nm[4] |
| Molar Extinction Coefficient (ε) | Not Published | ~223,000 M⁻¹cm⁻¹[3] | ~240,000 M⁻¹cm⁻¹ (in PBS)[3] | ~250,000 M⁻¹cm⁻¹[4] |
| Quantum Yield (Φ) | Not Published* | ~0.13-0.14[3] | ~0.09-0.12[4] | ~0.3[4] |
| Photostability | Moderate** | Low to Moderate[5][6] | High[3] | Moderate[7] |
| Solubility | Good in aqueous solutions[8] | Moderate in aqueous solutions[3] | High in aqueous solutions[9] | Moderate in aqueous solutions |
*While the specific quantum yield of unconjugated this compound is not readily available in published literature, studies have shown that its fluorescence intensity can be significantly enhanced upon conjugation, for instance, with a phenoxy group via a vinyl ether-bridge.[10] **Information on the photostability of this compound is limited, but it is a component of clinically investigated targeted probes, suggesting it possesses adequate stability for in vivo imaging applications.
Experimental Protocols
Protocol 1: Preparation of Tissue Sections
-
Tissue Fixation: Immediately after excision, fix tissue samples in 10% neutral buffered formalin for 24-48 hours at room temperature. The volume of fixative should be at least 20 times the volume of the tissue.
-
Dehydration and Embedding: Dehydrate the fixed tissues through a graded series of ethanol (B145695) solutions (70%, 80%, 95%, 100%). Clear the tissue in xylene and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Mounting: Float the tissue sections in a water bath at 40-45°C and mount them onto positively charged microscope slides.
-
Drying: Dry the slides overnight in an oven at 60°C.
Protocol 2: Staining of Tissue Sections with a Targeted NIR Probe
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections by immersing the slides in xylene, followed by rehydration through a graded series of ethanol solutions to distilled water.
-
Antigen Retrieval (if necessary): For antibody-based targeted probes, perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block non-specific binding sites by incubating the sections with a blocking buffer (e.g., 5% bovine serum albumin in phosphate-buffered saline) for 1 hour at room temperature in a humidified chamber.
-
Probe Incubation: Incubate the tissue sections with the targeted NIR fluorescent probe (e.g., a folate receptor-targeted probe constructed with this compound) at the optimal concentration overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with PBS containing 0.05% Tween 20 to remove unbound probe.
-
Counterstaining (Optional): Counterstain the nuclei with a suitable fluorescent nuclear stain (e.g., DAPI).
-
Mounting: Mount the coverslips onto the slides using an aqueous mounting medium.
Protocol 3: Quantitative Fluorescence Microscopy and Analysis
-
Image Acquisition: Acquire fluorescence images using a confocal or widefield fluorescence microscope equipped with appropriate laser lines and emission filters for the selected NIR dye and counterstain. Use consistent acquisition settings (e.g., laser power, exposure time, gain) for all samples to ensure comparability.
-
Image Processing: Perform background subtraction and flat-field correction to minimize noise and uneven illumination.
-
Region of Interest (ROI) Selection: Define ROIs corresponding to specific tissue structures or cell populations based on morphology or counterstaining.
-
Fluorescence Quantification: Measure the mean fluorescence intensity within the defined ROIs for each sample.
-
Data Analysis: Statistically analyze the quantitative fluorescence data to compare the expression or localization of the target between different experimental groups.
Visualizations
References
- 1. This compound | Fluorescent Dye | 1252007-83-2 | Invivochem [invivochem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Photostability investigation of a near-infrared-II heptamethine cyanine dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of photostable near-infrared cyanine dyes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. ld.ru [ld.ru]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to S0456 and Fluorescein for Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the near-infrared (NIR) fluorescent dye S0456 and the widely used fluorescein (B123965) for tumor imaging applications. The information presented is intended to assist researchers in selecting the appropriate imaging agent for their specific preclinical and clinical research needs.
Executive Summary
This compound, a component of the FDA-approved imaging agent pafolacianine, offers targeted imaging in the near-infrared spectrum, providing significant advantages in tissue penetration and tumor-to-background ratios. Fluorescein, a long-established fluorescent dye, remains a valuable tool, particularly in neurosurgery, due to its cost-effectiveness and straightforward mechanism of action. The choice between these two agents will largely depend on the specific application, the need for targeted imaging, and the desired depth of tissue visualization.
Data Presentation: Quantitative Comparison
The following tables summarize the key properties and performance metrics of this compound and fluorescein based on available experimental data.
| Property | This compound | Fluorescein |
| Mechanism of Action | Targeted: Binds to Folate Receptor (FR), overexpressed on various cancer cells.[1][2] | Passive: Accumulates in tissues with a disrupted blood-brain barrier (BBB) or leaky vasculature.[3][4] |
| Excitation Wavelength | ~788 nm[1][2] | ~490 nm[5] |
| Emission Wavelength | ~800 nm[1][2] | ~514 nm (in water)[5] |
| Spectrum | Near-Infrared (NIR) | Visible (Green) |
| Quantum Yield | Data not publicly available. Cyanine dyes, in general, can have high quantum yields. | ~0.925 (in 0.1 N NaOH)[6] |
| Photostability | Cyanine dyes can be susceptible to photobleaching, but modifications can enhance stability.[4][7] | Prone to photobleaching upon prolonged exposure to light.[8][9] |
| Toxicity | Generally well-tolerated in clinical trials with pafolacianine; adverse events include nausea and vomiting.[10][11] | Considered safe for clinical use; high doses may cause transient yellowing of the skin.[4] Phototoxicity upon irradiation has been observed in vitro.[1][2] |
.
| Performance Metric | Folate-S0456 (Pafolacianine) | Folate-Fluorescein (EC17) | Fluorescein (in Glioma) |
| Tumor-to-Background Ratio (TBR) / Signal-to-Background Ratio (SBR) | Mean SBR of 2.71 in lung cancer.[6][9] | Mean SBR of 1.73 in lung cancer.[6][9] | Not directly comparable due to different tumor types and methodologies. |
| Depth of Penetration | Up to 1.8 cm in lung tissue.[6][9] | Up to 0.3 cm in lung tissue.[6][9] | Limited by the penetration of visible light in tissue. |
| Sensitivity for Tumor Detection | 83% in ovarian cancer.[10][11][12] | Data from a direct comparative study showed lower in vivo tumor fluorescence compared to pafolacianine.[9] | 80.8% in high-grade gliomas.[13] |
| Specificity for Tumor Detection | False-positive rate of 24.8% at the patient level in ovarian cancer.[10][12] | Not specified in the comparative study. | 79.1% in high-grade gliomas.[13] |
Mechanisms of Action and Signaling Pathways
This compound: Folate Receptor-Mediated Endocytosis
This compound is utilized as a conjugate with folic acid (as in pafolacianine) to specifically target cancer cells that overexpress the folate receptor (FR), particularly FR-α. This targeted approach leads to a high concentration of the fluorescent dye within the tumor cells.
Fluorescein: Passive Accumulation via Disrupted Vasculature
Fluorescein's accumulation in tumors, particularly in the brain, is a non-targeted process. The abnormal and leaky blood vessels characteristic of many tumors, which contribute to the breakdown of the blood-brain barrier, allow fluorescein to extravasate and accumulate in the interstitial space of the tumor.
Experimental Protocols
1. Preclinical In Vivo Tumor Imaging Protocol (General)
This protocol provides a general framework for in vivo fluorescence imaging in animal models. Specific parameters should be optimized for the particular tumor model and imaging system.
-
Tumor Model: Establish subcutaneous or orthotopic tumors in immunocompromised mice.
-
Dye Administration:
-
This compound (as a conjugate): Administer intravenously at a dose optimized for the specific conjugate and tumor model.
-
Fluorescein: Administer intravenously at a dose typically ranging from 5-10 mg/kg.
-
-
Imaging:
-
Anesthetize the animal.
-
Place the animal in a preclinical in vivo imaging system (e.g., IVIS, Pearl).
-
For this compound: Use an appropriate NIR excitation filter (e.g., ~780 nm) and emission filter (e.g., ~800 nm).
-
For Fluorescein: Use a blue light excitation filter (e.g., ~480 nm) and a green light emission filter (e.g., ~520 nm).
-
Acquire images at various time points post-injection to determine optimal tumor contrast.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the tumor and adjacent normal tissue.
-
Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.
-
2. Clinical Fluorescence-Guided Surgery Protocol (General)
This protocol outlines the general steps for using this compound (pafolacianine) or fluorescein during surgery.
-
Dye Administration:
-
Surgical Procedure:
-
The surgeon initially uses standard white light for visualization and tumor identification.
-
A dedicated near-infrared imaging system is used for pafolacianine, or a surgical microscope with a specific filter (e.g., YELLOW 560 nm) is used for fluorescein.[13]
-
The surgeon switches between white light and fluorescence mode to identify tumor tissue that is not visible to the naked eye and to assess resection margins.
-
-
Tumor Resection:
-
Fluorescent tissue is identified and resected. The goal is to achieve a complete resection of all fluorescent tissue where feasible.
-
Conclusion
This compound, as a near-infrared fluorophore, demonstrates significant advantages over fluorescein in terms of tissue penetration and tumor-to-background contrast, particularly when used in a targeted conjugate like pafolacianine. This makes it a powerful tool for intraoperative molecular imaging, enabling the detection of smaller, deeper, and otherwise occult tumors. Fluorescein remains a valuable and cost-effective option for fluorescence-guided surgery, especially in neuro-oncology, where its accumulation is facilitated by the compromised blood-brain barrier. The selection of the optimal imaging agent should be based on a thorough consideration of the specific research or clinical question, the tumor type and location, and the available imaging instrumentation.
References
- 1. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Cyanine-Based Phototherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative fluorescein labeling and cytotoxicity studies with human cell strains HeLa, Raos, and 407-liver and with fresh surgical specimens of cervical carcinoma, osteogenic sarcoma, and normal adult liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. A comparative study using a fluorescence-based and a direct-count assay to determine cytotoxicity in Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Tissue Penetration Depth of S0456 Fluorescence: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tissue penetration depth of the near-infrared (NIR) fluorescent dye S0456, the active fluorophore in the FDA-approved imaging agent Pafolacianine (OTL38), with other commonly used NIR probes. The performance of these fluorescent agents is critical for deep-tissue in vivo imaging, a cornerstone of modern biomedical research and fluorescence-guided surgery. This document summarizes key performance metrics, details relevant experimental methodologies, and provides visual representations of experimental workflows.
Comparative Analysis of NIR Fluorescent Probes
| Feature | This compound (in Pafolacianine/OTL38) | Indocyanine Green (ICG) | IRDye 800CW |
| Reported Tissue Penetration Depth | Up to 1 cm[3] | Up to 1 cm | Not explicitly stated, but used for in vivo imaging |
| Excitation Wavelength (λex) | ~776 nm[4] | ~787 nm[5] | ~774 nm[6] |
| Emission Wavelength (λem) | ~796 nm[4] | ~815 nm[5] | ~789 nm[6] |
| Quantum Yield (Φ) | Data not available | ~0.14[5] | ~0.12[7][8] |
| Molar Extinction Coefficient (ε) | Data not available | ~223,000 M⁻¹cm⁻¹[5] | ~240,000 M⁻¹cm⁻¹[6] |
Note: The tissue penetration depth is highly dependent on the tissue type, imaging system, and the concentration of the fluorescent probe.
Experimental Protocols for Evaluating Tissue Penetration Depth
Accurate assessment of the tissue penetration depth of a fluorescent probe is crucial for its validation. The following are generalized protocols for in vivo and ex vivo evaluation.
In Vivo Evaluation using Animal Models
This method provides a direct measurement of fluorescence penetration in a living biological system.
1. Animal Model Preparation:
- Select an appropriate animal model (e.g., nude mouse with a subcutaneously implanted tumor).
- Administer the fluorescent probe (e.g., this compound-conjugated molecule) intravenously or intraperitoneally.
- Allow sufficient time for the probe to accumulate at the target site and for unbound probe to clear from circulation. This timeframe should be optimized for each specific probe[9].
2. Fluorescence Imaging:
- Anesthetize the animal and place it in a small animal in vivo imaging system.
- Illuminate the region of interest with the appropriate excitation wavelength.
- Capture the fluorescence emission using a sensitive camera equipped with the corresponding emission filter.
- Acquire images at different time points to determine the optimal imaging window.
3. Depth Measurement:
- Following in vivo imaging, euthanize the animal and carefully excise the tissue of interest (e.g., tumor).
- Make serial cross-sections of the tissue.
- Image each section to determine the maximum depth at which a clear fluorescent signal can be detected above the background autofluorescence.
- Alternatively, specialized imaging techniques like fluorescence tomography can be used for non-invasive 3D localization and depth estimation[9].
Ex Vivo Evaluation using Tissue Phantoms
Tissue phantoms are artificially created materials that mimic the optical properties (absorption and scattering) of biological tissues, offering a controlled environment for comparative studies[10][11][12].
1. Phantom Preparation:
- Prepare a base material for the phantom, commonly using gelatin, agar, or a silicone-based resin[10][11].
- Incorporate scattering agents (e.g., Intralipid or titanium dioxide) and absorbing agents (e.g., hemoglobin or India ink) to replicate the optical properties of the target tissue[10].
- Embed a known concentration of the fluorescent probe at a specific depth within the phantom. To simulate varying depths, multiple phantoms can be created with the probe at different positions, or a layered phantom can be constructed[10].
2. Fluorescence Imaging and Analysis:
- Place the tissue phantom in a fluorescence imaging system.
- Illuminate the phantom with the appropriate excitation light and capture the emitted fluorescence.
- Measure the fluorescence intensity at the surface of the phantom.
- Correlate the measured intensity with the known depth of the fluorescent probe.
- The maximum depth at which the fluorescence signal can be reliably distinguished from the background noise is considered the penetration depth.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in evaluating the tissue penetration depth of a fluorescent probe.
Caption: Workflow for in vivo evaluation of fluorescence penetration depth.
Caption: Workflow for ex vivo evaluation using tissue phantoms.
References
- 1. arxiv.org [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Ex Vivo Rodent Phantoms for Developing, Testing, and Training MR Imaging of the Kidney and Other Organs - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pafolacianine | C61H67N9O17S4 | CID 135565623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. licorbio.com [licorbio.com]
- 7. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. IRDye 800CW-Epidermal growth factor - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 10. Customizable optical tissue phantom platform for characterization of fluorescence imaging device sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OPG [opg.optica.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to S0456-Based Probes for Intracellular Localization Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S0456-based near-infrared (NIR) fluorescent probes for intracellular localization studies. This compound is a versatile NIR dye that, when conjugated to targeting moieties, enables highly specific visualization of cellular structures and processes. This document will delve into the performance of this compound-based probes, compare them with relevant alternatives, and provide detailed experimental protocols and pathway visualizations to support your research and development endeavors.
Performance Comparison of this compound-Based Probes and Alternatives
This compound-based probes have demonstrated significant utility in targeted cellular imaging, particularly in the context of cancer cell identification. The most well-documented this compound-based probe is OTL38 (pafolacianine), which targets the folate receptor alpha (FRα), a protein often overexpressed on the surface of various cancer cells.
A direct comparison has been made between OTL38 and EC17, a folate conjugate of fluorescein, a dye that emits in the visible spectrum. OTL38 has shown superior performance in preclinical studies, exhibiting higher sensitivity and brightness. This is attributed to the NIR fluorescence of the this compound dye, which results in less autofluorescence and deeper tissue penetration compared to visible light fluorophores.
Another notable this compound-based probe, NY-07, has been developed to improve the differentiation between cancerous and inflamed tissues, a common challenge in fluorescence-guided surgery. NY-07 exhibits a higher selectivity for FRα over folate receptor beta (FRβ), which is predominantly expressed on activated macrophages in inflamed tissues.
The following tables summarize the available quantitative data for these probes.
| Probe | Targeting Ligand | Fluorophore | Target Receptor | Binding Affinity (Kd) | Emission Wavelength | Key Advantages |
| OTL38 (Pafolacianine) | Folic Acid | This compound (NIR) | Folate Receptor α (FRα) | ~1 nM | ~796 nm | High sensitivity and brightness, deep tissue penetration, low autofluorescence. |
| EC17 | Folic Acid | Fluorescein (Visible) | Folate Receptor α (FRα) | Not specified | ~525 nm | Well-established visible light probe. |
| NY-07 | Antifolate | This compound (NIR) | Folate Receptor α (FRα) | 61.67 nM (FRα) | Not specified | High selectivity for FRα over FRβ, enabling better cancer vs. inflammation discrimination. |
| Folate Receptor β (FRβ) | 486.9 nM (FRβ) |
Experimental Protocols
In Vitro Intracellular Localization of a Folate-Targeted this compound Probe (e.g., OTL38)
This protocol outlines the steps to visualize the intracellular localization of a folate-targeted this compound probe in cancer cells overexpressing the folate receptor alpha.
Materials:
-
FRα-positive cancer cell line (e.g., KB, IGROV-1)
-
FRα-negative cell line (as a negative control, e.g., A549)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Folate-free RPMI-1640 medium
-
OTL38 (or other folate-S0456 conjugate)
-
LysoTracker Green DND-26 (or other organelle-specific fluorescent marker)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture: Culture FRα-positive and FRα-negative cells in standard cell culture medium until they reach 70-80% confluency in glass-bottom dishes suitable for confocal microscopy.
-
Folate Depletion: Twenty-four hours prior to the experiment, replace the standard medium with folate-free RPMI-1640 to enhance the expression and availability of FRα.
-
Probe Incubation: Prepare a working solution of OTL38 in folate-free RPMI-1640 at a final concentration of 100-500 nM. Remove the medium from the cells, wash once with pre-warmed PBS, and add the OTL38 solution. Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Co-staining with Organelle Marker (Optional): To determine subcellular localization, co-incubate the cells with an organelle-specific marker during the last 30 minutes of the probe incubation. For lysosomal localization, use LysoTracker Green at a final concentration of 50-75 nM.
-
Washing: After incubation, remove the probe solution and wash the cells three times with cold PBS to remove unbound probe.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining and Mounting: Add a drop of mounting medium containing DAPI to stain the nuclei and mount a coverslip.
-
Confocal Microscopy: Image the cells using a confocal microscope. Use appropriate laser lines and emission filters for DAPI (blue), the organelle tracker (B12436777) (e.g., green for LysoTracker Green), and the this compound probe (near-infrared).
-
Image Analysis: Analyze the acquired images to determine the intracellular distribution of the this compound probe and its co-localization with the specific organelle marker.
Competitive Binding Assay to Confirm Receptor Specificity
This assay is performed to confirm that the uptake of the folate-targeted this compound probe is mediated by the folate receptor.
Procedure:
-
Follow steps 1 and 2 of the intracellular localization protocol.
-
For the competition group, pre-incubate the FRα-positive cells with a high concentration of free folic acid (e.g., 1 mM) in folate-free RPMI-1640 for 30 minutes at 37°C to saturate the folate receptors.
-
Add the OTL38 solution (containing the same high concentration of free folic acid) to the competition group and a regular OTL38 solution to the control group.
-
Incubate both groups for 1-2 hours at 37°C.
-
Proceed with washing, fixation, and imaging as described in the previous protocol (steps 5-10).
-
Analysis: Compare the fluorescence intensity of the this compound probe in the control and competition groups. A significant reduction in fluorescence in the competition group indicates that the probe uptake is receptor-specific.
Signaling Pathways and Experimental Workflows
The primary mechanism for the internalization of folate-targeted this compound probes is receptor-mediated endocytosis. The following diagrams illustrate this process.
Caption: Folate-S0456 probe uptake via receptor-mediated endocytosis.
The experimental workflow for comparing this compound-based probes with alternatives can be visualized as follows:
Caption: Experimental workflow for comparing fluorescent probes.
Long-Term Stability of S0456 Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of fluorescent conjugates is a critical parameter for their successful application in research, diagnostics, and therapeutic settings. This guide provides a comprehensive comparison of the long-term stability of S0456 conjugates, with a particular focus on pafolacianine (OTL-38), and other alternative near-infrared (NIR) dyes. The information presented herein is supported by experimental data and detailed methodologies to assist in the selection of the most appropriate imaging agent for specific research and clinical needs.
Executive Summary
This compound is a near-infrared (NIR) fluorescent dye that, when conjugated to targeting molecules, enables high-resolution in vivo imaging. A prominent example is pafolacianine (OTL-38), a folate receptor-targeted this compound conjugate, which received FDA approval for identifying ovarian and lung cancer lesions during surgery. While specific long-term stability data for this compound conjugates is not extensively published in peer-reviewed literature, information from regulatory submissions and manufacturer guidelines provides insights into its storage and handling. This guide compares the known stability of this compound conjugates with established alternatives like Indocyanine Green (ICG) and IRDye® 800CW, providing a framework for assessing their suitability for long-term use.
Comparative Stability Analysis
The stability of a fluorescent conjugate is influenced by factors such as temperature, light exposure, pH, and the chemical nature of the dye and its conjugate. The following tables summarize the available stability and performance data for this compound conjugates and its key alternatives.
Table 1: Storage and Shelf-Life of this compound Conjugates and Alternatives
| Feature | This compound Conjugate (OTL-38) | Indocyanine Green (ICG) | IRDye® 800CW |
| Storage Temperature | -20°C (frozen form)[1] | Room temperature (lyophilized) | -20°C (undissolved)[2] |
| Shelf-Life (Unopened) | Not specified in public documents | Varies by manufacturer | Up to 1 year (undissolved)[2] |
| Stability after Reconstitution | Diluted with 0.9% NaCl or 5% dextrose before infusion[1] | Dependent on solvent and concentration | Up to 2 weeks in DMSO at -20°C[2] |
| Formulation | Lyophilized powder in vials[1] | Lyophilized powder | Lyophilized powder |
Table 2: Performance Characteristics of this compound Conjugates and Alternatives
| Characteristic | This compound Conjugate (OTL-38) | Indocyanine Green (ICG) | IRDye® 800CW |
| Excitation Max (nm) | 774-776[3][4] | ~780[5] | 774[2] |
| Emission Max (nm) | 794-796[3][4] | ~810-830[5] | 789[2] |
| Quantum Yield | Similar to ICG[3] | ~1.3% (free in DMSO)[5] | High[5] |
| Photostability | Generally good for in vivo imaging | Prone to photobleaching | Excellent brightness and photostability[5] |
| In Vivo Clearance | Rapid clearance from non-target tissues[6] | Rapidly cleared from circulation | Dependent on the conjugated molecule |
| Targeting Moiety | Small molecules (e.g., folate)[1] | Non-specific, binds to plasma proteins[7] | Can be conjugated to various molecules (e.g., antibodies)[2] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the long-term stability of fluorescent conjugates. The following outlines a general methodology for a comprehensive stability study, based on ICH guidelines.[8][9]
Protocol: Long-Term Stability Assessment of a Fluorescent Conjugate
1. Objective: To evaluate the stability of the fluorescent conjugate under defined storage conditions over a specified period.
2. Materials:
- Three batches of the fluorescent conjugate.
- Appropriate storage containers (e.g., amber vials).
- Calibrated stability chambers.
- Analytical instrumentation (e.g., HPLC, spectrophotometer, fluorometer).
3. Storage Conditions:
- Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[8]
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[8]
- Photostability: As per ICH Q1B guidelines.
4. Testing Intervals:
5. Analytical Tests:
- Appearance: Visual inspection for color change and precipitation.
- Purity: HPLC to determine the percentage of intact conjugate and identify degradation products.
- Fluorescence Intensity: Measurement of fluorescence to assess photobleaching or degradation of the fluorophore.
- pH: Measurement of the reconstituted solution.
- Moisture Content: For lyophilized products.
6. Data Analysis:
- Analyze trends in the analytical data over time.
- Determine the shelf-life based on the time at which any parameter falls outside the pre-defined acceptance criteria.
Visualizing Experimental Workflows
Diagrams are crucial for understanding complex experimental processes. The following Graphviz diagrams illustrate a typical workflow for stability testing and the signaling pathway of a targeted fluorescent conjugate.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. licorbio.com [licorbio.com]
- 3. In Vivo Labeling and Detection of Circulating Tumor Cells in Mice Using OTL38 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ontargetlabs.com [ontargetlabs.com]
- 7. Review of Clinically Assessed Molecular Fluorophores for Intraoperative Image Guided Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Performance of S0456-Based Imaging Agents in Diverse Tumor Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the performance of S0456, a near-infrared (NIR) fluorescent dye, when incorporated into a targeted imaging agent, BOEPL-L3-S0456. The focus is on its efficacy in preclinical tumor models, specifically Luteinizing Hormone-Releasing Hormone (LHRH) receptor-positive ovarian and endometrial cancers. This document offers a comparative analysis with other relevant imaging agents, supported by available experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Executive Summary
The novel non-peptidic LHRH receptor-targeted NIR dye conjugate, BOEPL-L3-S0456, has demonstrated promising results for in vivo imaging of LHRH receptor-positive cancers. Preclinical studies in ovarian (OVCAR-3) and endometrial (HEC-1B) cancer xenograft models have shown receptor-mediated uptake and significant tumor retention. While direct quantitative comparisons with other NIR probes in these specific models are limited in the currently available literature, this guide consolidates existing data to provide a valuable resource for evaluating its potential in fluorescence-guided surgery and other imaging applications.
Data Presentation: Performance in Tumor Models
Table 1: Performance of BOEPL-L3-S0456 in LHRH Receptor-Positive Tumor Models
| Tumor Model | Cell Line | Key Findings | Imaging Time Points | Reference |
| Ovarian Cancer | OVCAR-3 | Receptor-mediated uptake; High fluorescence intensity in tumor; Low to no signal in other organs except for kidneys (excretion route). | 2h, 8h, 12h post-injection | [1] |
| Endometrial Cancer | HEC-1B | Receptor-mediated uptake; Clear tumor visualization. | Not specified | [1] |
| Breast Cancer | MDA-MB-231 | Good tumor retention up to 12h post-injection. | 2h, 8h, 12h post-injection | [1] |
Table 2: Performance of Alternative Near-Infrared Probes in Ovarian and Endometrial Cancer Models
| Probe Name | Target | Tumor Model (Cell Line) | Key Quantitative Data (e.g., Tumor-to-Background Ratio) | Reference |
| GnRHa-ICG | GnRH Receptor | Ovarian Cancer (Peritoneal Metastases) | Tumor-to-intestine ratio: 4.37 ± 1.66 (2h post-injection) | [2] |
| EpCAM-AF680 | EpCAM | Endometrial Cancer (Ishikawaluc+) | Strong correlation between fluorescence signal and cell number (r² = 0.83) | [3] |
| OTL-38 | Folate Receptor-α | Endometrial Cancer (Serous and Clear Cell Carcinomas) | All omental and lymph node metastases were clearly identified in a clinical feasibility study. | [4] |
| ZW-FA | Folate Receptor-α | Endometrial Cancer (in vitro) | High sensitivity (90.77%) and specificity (62.96%) for detecting cancer cells in patient samples. | [5] |
| LAN-βgal | β-galactosidase | Ovarian Cancer (in vivo) | High tumor-to-normal tissue fluorescence ratio of 218. | [6] |
Signaling Pathway
The therapeutic and imaging efficacy of LHRH receptor-targeted agents stems from the specific binding to and subsequent internalization by cancer cells overexpressing this receptor. The LHRH receptor, a G-protein coupled receptor, activates downstream signaling pathways that can influence cell proliferation and survival.
Caption: LHRH receptor signaling cascade in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the context of evaluating this compound-based imaging agents.
Ovarian Cancer Xenograft Model (OVCAR-3)
-
Cell Culture: Human ovarian adenocarcinoma OVCAR-3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Inoculation: 5 x 10⁶ OVCAR-3 cells in 100 µL of serum-free medium are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers and calculated using the formula: (length × width²) / 2.
-
Imaging Agent Administration: When tumors reach a volume of 100-150 mm³, mice are intravenously injected with BOEPL-L3-S0456 (typically 10 nmoles) via the tail vein.
-
In Vivo Fluorescence Imaging: Mice are anesthetized and imaged at specified time points (e.g., 2, 8, and 12 hours) using an in vivo imaging system equipped with appropriate excitation and emission filters for the this compound dye.
-
Ex Vivo Biodistribution: After the final imaging time point, mice are euthanized, and tumors and major organs are excised for ex vivo fluorescence imaging to confirm the in vivo findings and assess biodistribution.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of LHRH-analogues on mitogenic signal transduction in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving ovarian cancer imaging with LHRH-NBs: an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folate receptor-α targeted near-infrared fluorescence imaging in high-risk endometrial cancer patients: a tissue microarray and clinical feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Chemosensor with Ultra-High Fluorescence Enhancement for Assisting in Diagnosis and Resection of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: S0456 vs. Cy7 Near-Infrared Fluorescent Dyes
In the realm of near-infrared (NIR) fluorescence imaging, the selection of an appropriate dye is paramount for achieving high-quality, reliable data. This guide provides a comprehensive head-to-head comparison of two prominent NIR dyes: S0456, a specialized dye known for its application in targeted cancer imaging, and Cy7, a widely used cyanine (B1664457) dye. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision for their specific experimental needs.
Core Properties and Performance Data
This compound and Cy7 are both fluorescent dyes that operate in the near-infrared spectrum, a region advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration. While Cy7 is a well-established and versatile dye, this compound is primarily recognized for its role as a key component in the folate receptor-targeted imaging agent OTL38.[1]
| Property | This compound | Cy7 |
| Excitation Maximum (λex) | ~788 nm[2] | ~750 - 756 nm[3] |
| Emission Maximum (λem) | ~800 nm[2] | ~773 - 779 nm[3] |
| Molar Extinction Coefficient (ε) | Data not available | ~250,000 cm⁻¹M⁻¹[3] |
| Quantum Yield (Φ) | Data not available | ~0.3[3] |
| Photostability | Data not available | Moderate (lower than Cy5)[3] |
| Primary Application | Folate receptor-targeted tumor imaging[4] | General biomolecule labeling (antibodies, nucleic acids), in vivo imaging[] |
Key Applications and Experimental Considerations
This compound: The primary application of this compound is in the targeted imaging of cancers that overexpress the folate receptor.[4] It serves as the fluorescent component of OTL38, which is a conjugate of a folate analog and this compound.[1] This targeting strategy allows for specific visualization of tumor tissues.
Cy7: Cy7 is a versatile NIR dye used in a broad range of applications. Its functional groups can be modified to conjugate with various biomolecules, including antibodies and nucleic acids, making it suitable for immunofluorescence, flow cytometry, and in vivo imaging of diverse biological targets.[]
Experimental Protocols
To facilitate a direct comparison of this compound and Cy7 in a research setting, the following experimental protocols are provided.
In Vitro Spectral Characterization
Objective: To determine and compare the excitation and emission spectra of this compound and Cy7.
Materials:
-
This compound and Cy7 dye solutions of known concentrations in a suitable solvent (e.g., phosphate-buffered saline, PBS)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilutions for each dye in PBS.
-
For each dilution, measure the absorbance spectrum using a spectrophotometer to determine the absorbance maximum (λabs).
-
Using a spectrofluorometer, measure the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at the expected emission maximum.
-
Measure the emission spectrum by exciting the sample at its absorption maximum (λabs) and scanning a range of emission wavelengths.
-
Plot the normalized intensity versus wavelength for both excitation and emission spectra for each dye.
Determination of Molar Extinction Coefficient
Objective: To quantify the light-absorbing capacity of each dye.
Materials:
-
This compound and Cy7 dye solutions of accurately known concentrations in a suitable solvent
-
Spectrophotometer
-
Quartz cuvettes with a 1 cm path length
Procedure:
-
Prepare a series of dilutions of each dye.
-
Measure the absorbance of each dilution at the absorption maximum (λabs).
-
Plot absorbance versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length (1 cm).
Relative Quantum Yield Measurement
Objective: To compare the fluorescence efficiency of this compound and Cy7.
Materials:
-
This compound and Cy7 dye solutions
-
A reference dye with a known quantum yield in the NIR range (e.g., IR-125)
-
Spectrofluorometer
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare solutions of the reference dye and each test dye (this compound and Cy7) with an absorbance of < 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution, ensuring the same excitation wavelength and instrument settings are used for all samples.
-
Integrate the area under the emission spectrum for each sample.
-
Calculate the relative quantum yield (Φ) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
In Vivo Tumor Imaging
Objective: To compare the in vivo tumor targeting and imaging performance of folate receptor-targeted this compound and a non-targeted Cy7.
Materials:
-
This compound conjugated to a folate ligand (e.g., OTL38)
-
Cy7 dye (non-targeted control)
-
Tumor-bearing mice (e.g., with folate receptor-positive tumors)
-
In vivo imaging system capable of NIR fluorescence detection
-
Anesthesia
Procedure:
-
Administer the this compound-folate conjugate and Cy7 to different cohorts of tumor-bearing mice via intravenous injection.
-
At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mice and acquire whole-body NIR fluorescence images.
-
After the final imaging time point, euthanize the mice and excise the tumors and major organs for ex vivo imaging to confirm the in vivo signal and assess biodistribution.
-
Quantify the fluorescence intensity in the tumor and surrounding tissues to determine the tumor-to-background ratio for each dye at each time point.
Visualizations
Folate Receptor-Mediated Endocytosis Pathway
The following diagram illustrates the mechanism by which folate receptor-targeted dyes like this compound are internalized by cancer cells.
Caption: Folate Receptor-Mediated Internalization of this compound.
Experimental Workflow for In Vivo Dye Comparison
The following diagram outlines the key steps in a typical in vivo experiment to compare the performance of two NIR dyes.
Caption: Workflow for In Vivo Comparison of this compound and Cy7.
Conclusion
The choice between this compound and Cy7 is highly dependent on the specific research application. Cy7 offers versatility and a well-characterized photophysical profile, making it a reliable choice for a wide array of non-targeted and targeted imaging studies. This compound, as a key component of folate receptor-targeted probes, provides a powerful tool for the specific visualization of tumors overexpressing this receptor. While quantitative performance data for this compound is not as readily available as for Cy7, its utility in targeted imaging is well-documented. For researchers focusing on folate receptor-positive cancers, this compound-based probes offer a distinct advantage in specificity. For broader applications or when targeting other biomarkers, the versatility and established performance of Cy7 make it a strong candidate. The provided experimental protocols offer a framework for researchers to conduct their own head-to-head comparisons to determine the optimal dye for their specific experimental conditions and imaging systems.
References
A Comparative Guide to the In Vivo Targeting Specificity of S0456-Folate (OTL38)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo targeting performance of S0456-folate, commercially known as OTL38, against alternative folate-targeted imaging agents. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to Folate-Targeted Imaging
Folate receptors, particularly the alpha isoform (FRα), are overexpressed in a wide array of cancers, including ovarian, lung, and breast cancers, while exhibiting limited expression in healthy tissues. This differential expression makes the folate receptor an attractive target for the specific delivery of therapeutic and diagnostic agents to malignant cells. This compound-folate (OTL38) is a folate analog conjugated to the near-infrared (NIR) fluorescent dye this compound, designed to selectively target and illuminate FRα-positive tumors.[1] This guide focuses on the in vivo validation of this compound-folate's targeting specificity, with a direct comparison to EC17, a folate conjugate linked to a visible-light fluorophore (FITC).
Mechanism of Action: Folate Receptor-Mediated Endocytosis
The targeting specificity of this compound-folate relies on the natural cellular uptake mechanism for folic acid. The folate conjugate binds with high affinity to the folate receptor on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, where the cell membrane engulfs the agent, forming an endosome. Once internalized, the payload—in this case, the fluorescent dye this compound—accumulates within the cell, enabling visualization of the tumor tissue.
Caption: Folate Receptor-Mediated Endocytosis Pathway.
In Vivo Performance Data: this compound-Folate (OTL38) vs. EC17
Preclinical studies have directly compared the in vivo performance of this compound-folate (OTL38) and EC17 in mouse models bearing folate receptor-positive tumors (HeLa and KB cells). The key findings highlight the superior performance of the near-infrared agent, OTL38.
Quantitative Comparison of In Vivo Imaging Performance
| Parameter | This compound-Folate (OTL38) | EC17 | Key Findings |
| Fluorophore Type | Near-Infrared (NIR) | Visible Light (FITC) | OTL38's NIR properties lead to less autofluorescence and deeper tissue penetration. |
| Peak Excitation/Emission | 774 nm / 794 nm[2][3] | 470 nm / 520 nm[2][3] | The longer wavelengths of OTL38 are advantageous for in vivo imaging. |
| In Vivo Tumor Signal-to-Background Ratio (SBR) | 3.3-fold higher than EC17 (mean)[2][3] | Lower SBR due to higher background autofluorescence. | OTL38 provides significantly better contrast for tumor visualization.[2][3] |
| In Vitro SBR (60 min) | ~14.9 (mean) | Lower than OTL38 | OTL38 demonstrates a higher peak signal-to-background ratio in vitro.[3] |
| Sensitivity for Detecting Small Cell Quantities | Significantly Improved[3] | Lower Sensitivity | OTL38 is more effective at detecting smaller clusters of cancer cells.[3] |
Biodistribution and Clearance
Experimental Protocols
The following is a generalized protocol for in vivo validation of folate-targeted imaging agents based on the comparative studies of this compound-folate and EC17.
In Vivo Imaging in Xenograft Mouse Models
-
Cell Culture and Xenograft Implantation:
-
HeLa and KB cells, known for their high folate receptor expression, are cultured in appropriate media.
-
Immunocompromised mice (e.g., NOD/scid) are subcutaneously injected with a suspension of the cancer cells to induce tumor formation.
-
-
Imaging Agent Administration:
-
Once tumors reach a suitable size, the mice are intravenously injected with either this compound-folate (OTL38) or EC17.
-
-
In Vivo Fluorescence Imaging:
-
At various time points post-injection, the mice are anesthetized and placed in an in vivo imaging system.
-
Fluorescence images are acquired using the appropriate excitation and emission filters for each agent.
-
Signal intensity from the tumor and background tissues (e.g., gluteus muscle) is measured to calculate the signal-to-background ratio.
-
-
Ex Vivo Biodistribution:
-
At the end of the imaging study, mice are euthanized.
-
Tumors and major organs (kidneys, liver, spleen, lungs, etc.) are harvested.
-
The fluorescence intensity of each organ is measured ex vivo to determine the biodistribution of the imaging agent.
-
Caption: In Vivo Validation Workflow.
Comparative Analysis and Alternatives
This compound-folate's superiority over EC17 in preclinical models is primarily attributed to its near-infrared fluorophore, which minimizes issues of autofluorescence common with visible-light dyes.[3] This leads to a higher signal-to-background ratio and improved sensitivity.
Other alternatives to folate-based targeting for cancer imaging and therapy include monoclonal antibodies targeting tumor-specific antigens and other small molecule-ligand conjugates. However, folate-drug conjugates offer advantages such as small size, rapid clearance from non-target tissues, and low immunogenicity.
Caption: Comparative Analysis of Folate-Targeted Agents.
Conclusion
The in vivo data strongly supports the superior targeting specificity and imaging performance of this compound-folate (OTL38) when compared to the visible-light alternative, EC17. The use of a near-infrared fluorophore in OTL38 results in a significantly higher signal-to-background ratio, which is crucial for the sensitive and specific detection of folate receptor-positive tumors in a preclinical setting. These findings suggest that this compound-folate is a highly promising agent for clinical applications in fluorescence-guided surgery and cancer diagnosis.
References
Illuminating the Microscopic Battlefield: A Comparative Guide to S0456 Fluorescence and its Histopathological Correlation in Cancer Research
For researchers, scientists, and drug development professionals at the forefront of oncology, the precise delineation of tumor margins and the identification of metastatic lesions are critical challenges. Near-infrared (NIR) fluorescence imaging has emerged as a powerful tool in this endeavor. This guide provides a comprehensive comparison of S0456, a near-infrared fluorescent dye, and its targeted conjugate, OTL-38, correlating their fluorescence signatures with definitive histopathological findings. We will explore their performance against alternative probes and provide detailed experimental methodologies to support your research.
This compound is a foundational component of OTL-38, a clinically investigated fluorescent probe that targets the folate receptor alpha (FRα).[1] FRα is overexpressed in a variety of cancers, including ovarian, lung, and endometrial cancer, making it an attractive target for selective tumor imaging.[2][3] The conjugation of this compound to a folate analog endows OTL-38 with the ability to specifically bind to and illuminate cancer cells that overexpress FRα. This targeted approach aims to enhance the contrast between malignant and healthy tissue, aiding in fluorescence-guided surgery and the identification of previously undetected cancerous lesions.[4]
Performance Metrics: this compound/OTL-38 in Focus
The efficacy of a fluorescent probe is determined by several key parameters, including its sensitivity, specificity, and tumor-to-background ratio (TBR). The following tables summarize the performance of OTL-38, which utilizes this compound, in comparison to other fluorescent probes used in cancer imaging.
| Probe | Target | Cancer Type(s) | Key Findings |
| OTL-38 (this compound-based) | Folate Receptor α (FRα) | Ovarian, Lung, Endometrial | Successfully identified additional malignant lesions not detected by standard inspection.[4] TBRs sufficient for real-time surgical guidance.[3] However, false positives have been reported in inflammatory tissues due to FRβ expression on activated macrophages.[5][6] |
| Indocyanine Green (ICG) | Non-specific (blood pool) | Various | FDA-approved for various applications, including perfusion assessment and sentinel lymph node mapping.[7] As a non-targeted agent, it relies on the enhanced permeability and retention (EPR) effect in tumors, which can lead to lower specificity and TBR compared to targeted probes.[7] |
| NY-07 | Folate Receptor α (FRα) | Various (preclinical) | Designed to have higher selectivity for FRα over FRβ, aiming to reduce false positives from inflammation.[5] Demonstrated a higher tumor-to-inflammation ratio compared to OTL-38 in preclinical models.[5] |
| Fluorescein | Non-specific | Brain Tumors | Accumulates in areas with a disrupted blood-brain barrier.[8] Has been used for fluorescence-guided resection of high-grade gliomas.[9] |
Experimental Deep Dive: Protocols for Correlating Fluorescence with Histopathology
The validation of fluorescence signals with the gold standard of histopathology is a cornerstone of this research. Below are detailed protocols for tissue staining and analysis.
Experimental Protocol 1: Ex Vivo Tissue Staining with a Folate Receptor-Targeted Probe (e.g., OTL-38)
This protocol outlines the steps for staining fresh or frozen tissue sections to correlate fluorescence with histopathological features.
Materials:
-
Fresh or frozen tissue specimens
-
OTL-38 (or a similar this compound-based probe)
-
Phosphate-buffered saline (PBS)
-
Optimal Cutting Temperature (OCT) compound (for frozen sections)
-
Cryostat or microtome
-
Microscope slides
-
Coverslips
-
Mounting medium
-
Fluorescence microscope with appropriate NIR filter sets
-
Formalin (for fixation)
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
Tissue Preparation:
-
For fresh tissue, proceed directly to imaging or staining.
-
For frozen sections, embed the tissue in OCT compound and freeze at -80°C. Cut sections of 5-10 µm thickness using a cryostat and mount them on microscope slides.[10]
-
-
Staining:
-
Prepare a working solution of the fluorescent probe (e.g., OTL-38) in PBS at a concentration determined by optimization (typically in the nanomolar to low micromolar range).
-
Cover the tissue section with the probe solution and incubate in a humidified chamber at room temperature for a designated period (e.g., 30-60 minutes), protected from light.[11]
-
-
Washing:
-
Gently wash the slides with PBS three times for 5 minutes each to remove unbound probe and reduce background fluorescence.[11]
-
-
Fluorescence Imaging:
-
Apply a coverslip with an anti-fade mounting medium.
-
Image the sections using a fluorescence microscope equipped with filters appropriate for the this compound fluorophore (Excitation: ~776 nm, Emission: ~796 nm).[1] Capture images of the fluorescence distribution across the tissue.
-
-
Histopathological Staining (H&E):
-
Following fluorescence imaging, fix the same tissue section in 10% neutral buffered formalin.
-
Proceed with standard Hematoxylin and Eosin (H&E) staining protocols to visualize the tissue morphology.
-
-
Correlation:
-
Co-register the fluorescence images with the corresponding H&E-stained images. This allows for the direct correlation of fluorescent "hot spots" with specific histological features, such as tumor cells, stroma, or inflammatory infiltrates.
-
Experimental Protocol 2: Immunohistochemistry (IHC) for Folate Receptor Alpha (FRα) Validation
This protocol is used to confirm that the fluorescence signal from a folate-targeted probe co-localizes with the expression of its target, FRα.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody against FRα
-
Fluorescently labeled secondary antibody
-
Blocking solution (e.g., normal goat serum)
-
DAPI or other nuclear counterstain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes to rehydrate the tissue.[12]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a water bath or pressure cooker.[11]
-
-
Blocking:
-
Incubate the sections with a blocking solution to prevent non-specific antibody binding.[12]
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibody against FRα at the recommended dilution overnight at 4°C.[12]
-
-
Secondary Antibody Incubation:
-
Wash the slides with PBS and then incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[11]
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslip with an anti-fade mounting medium.
-
-
Imaging and Co-localization Analysis:
-
Image the sections using a fluorescence microscope. The fluorescence from the secondary antibody will indicate the location of FRα expression.
-
Compare these images with the fluorescence images obtained from the this compound-based probe to confirm co-localization.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Folate receptor-mediated uptake of OTL-38.
Caption: Workflow for correlating in vivo fluorescence with histopathology.
Conclusion
The use of this compound, particularly within the OTL-38 conjugate, represents a significant advancement in the quest for more precise cancer surgery and diagnosis. Its ability to illuminate FRα-positive tumors provides surgeons with a real-time visual guide. However, the potential for false positives in inflammatory settings highlights the need for continued innovation and the development of next-generation probes with even greater specificity. The direct correlation of fluorescence signals with histopathological analysis remains the definitive method for validating these technologies and is essential for their successful translation into clinical practice. This guide provides the foundational knowledge and protocols to empower researchers to effectively utilize and evaluate this compound and similar fluorescent probes in their own work, ultimately contributing to improved outcomes for cancer patients.
References
- 1. Evaluation of OTL38 Generated Tumor-to-Background Ratio in Intraoperative Molecular Imaging Guided Lung Cancer Resections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folic Acid, Folate Conjugates and Folate Receptors: Novel Applications in Imaging of Cancer and Inflammation-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Folate Receptor-Targeted Near-Infrared Molecular Contrast Agent to Localize Pulmonary Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Use of Folate-Targeted Intraoperative Fluorescence, OTL38, in Robot-Assisted Laparoscopic Partial Nephrectomy: Report of the First Three Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. Correlation of Tumor Pathology with Fluorescein Uptake and MRI Contrast-Enhancement in Stereotactic Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-Guided Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-molecule Immunofluorescence Tissue Staining Protocol for Oligomer Imaging [protocols.io]
- 11. Immunofluorescence Immunohistochemistry (IHC) Paraffin Protocol [novusbio.com]
- 12. licorbio.com [licorbio.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for S0456
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like the near-infrared (NIR) fluorescent dye S0456 are paramount for ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound was not located, this guide provides a comprehensive operational plan based on established protocols for the disposal of similar fluorescent dyes.
Immediate Safety and Handling Precautions:
Before initiating any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Standard laboratory PPE for handling chemical dyes includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or glasses
-
A laboratory coat[1]
Work should always be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1] In the event of accidental skin or eye contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
Quantitative Data and Physical Properties
A summary of the available quantitative and physical data for this compound is presented below. This information is essential for safe handling and storage.
| Property | Value |
| CAS Number | 1252007-83-2 |
| Appearance | Green to dark green solid powder |
| Solubility | Soluble in water (requires sonication and heating to 60°C) |
| Storage | Short-term: 4°C, sealed from moisture and light. Long-term: -20°C or -80°C, sealed from moisture and light. |
Step-by-Step Disposal Protocol for this compound
This compound and materials contaminated with it should be treated as hazardous chemical waste.[1] Under no circumstances should this material be disposed of down the drain or in regular solid waste streams.[1]
-
Waste Segregation and Collection :
-
Solid Waste : Collect all solid this compound waste, including unused or expired product, and contaminated materials such as pipette tips, weighing paper, and gloves, in a dedicated and clearly labeled hazardous waste container.[1][2] It is best practice to leave the chemical in its original container whenever possible to avoid unnecessary handling.[1]
-
Liquid Waste : All solutions containing this compound must be collected in a sealed and appropriately labeled hazardous waste container. Do not pour solutions of this dye down the drain.[2]
-
-
Container Labeling :
-
The waste container must be clearly and accurately labeled with the words "Hazardous Waste."[1]
-
The label must include the full chemical name: "this compound" and its CAS number: "1252007-83-2."
-
Include any known hazard information. For fluorescent dyes, this may include "Irritant" and "Environmentally Hazardous."[1]
-
-
Storage Pending Disposal :
-
Securely seal the waste container.
-
Store the container in a designated and secure satellite accumulation area, away from incompatible materials.[1]
-
-
Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[3]
-
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This decision-making process ensures that all forms of this compound waste are handled safely and in accordance with general laboratory safety protocols.
References
Essential Safety and Operational Protocols for Handling S0456
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides crucial safety and logistical information for the handling of S0456, a fluorescent dye utilized in tumor optical imaging research. The following procedural guidance is designed to answer specific operational questions, fostering a safe and efficient research environment.
Personal Protective Equipment (PPE)
When working with this compound, adherence to proper personal protective equipment protocols is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye and Face Protection | Safety goggles with side-shields | Must be worn at all times when handling this compound to protect against splashes. |
| Hand Protection | Protective gloves | Neoprene or nitrile gloves are recommended. Gloves should be inspected for integrity before each use and changed frequently. |
| Skin and Body Protection | Laboratory coat | A long-sleeved, chemically impervious lab coat is required to protect the skin from potential contact. |
| Respiratory Protection | Suitable respirator | A NIOSH/MSHA-approved dust/particulate respirator should be used if there is a risk of inhalation or if irritation occurs. |
First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is essential for minimizing risks in the laboratory.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
